molecular formula C7H5N3O2 B105863 5-Nitroindazole CAS No. 5401-94-5

5-Nitroindazole

Cat. No.: B105863
CAS No.: 5401-94-5
M. Wt: 163.13 g/mol
InChI Key: WSGURAYTCUVDQL-UHFFFAOYSA-N
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Description

5-Nitroindazole, also known as this compound, is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 14.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5032. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1H-indazole
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InChI

InChI=1S/C7H5N3O2/c11-10(12)6-1-2-7-5(3-6)4-8-9-7/h1-4H,(H,8,9)
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InChI Key

WSGURAYTCUVDQL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=NN2
Source PubChem
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Molecular Formula

C7H5N3O2
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DSSTOX Substance ID

DTXSID5049316
Record name 5-Nitroindazole
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Molecular Weight

163.13 g/mol
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Physical Description

Yellow odorless powder; [Eastman Kodak MSDS]
Record name 5-Nitroindazole
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Solubility

14.2 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

Vapor Pressure

0.0000128 [mmHg]
Record name 5-Nitroindazole
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CAS No.

5401-94-5
Record name 5-Nitroindazole
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Nitroindazole

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of this compound. The information is intended for use in research, drug discovery, and development.

Core Chemical Identity

This compound is a heterocyclic aromatic organic compound. Its structure consists of a bicyclic system where a benzene (B151609) ring is fused to a pyrazole (B372694) ring, with a nitro group substituted at position 5.[1] This scaffold is of significant interest in medicinal chemistry, serving both as a bioactive molecule itself and as a crucial intermediate for the synthesis of more complex derivatives.[1][2]

The presence of the indazole core and the electron-withdrawing nitro group gives the molecule properties of a polar heteroaromatic compound.[1]

Chemical Structure and Identifiers

The structural and identifying information for this compound is summarized below.

IdentifierValue
IUPAC Name 5-nitro-1H-indazole[3]
CAS Number 5401-94-5[3][4][5]
Molecular Formula C₇H₅N₃O₂[3][4][5]
Molecular Weight 163.13 g/mol [3][4][5]
Canonical SMILES C1=CC2=C(C=C1--INVALID-LINK--[O-])C=NN2[1][3]
InChI Key WSGURAYTCUVDQL-UHFFFAOYSA-N[1][3]
Synonyms 5-Nitro-1H-indazole, 5-NI[3][4]

Physicochemical Properties

This compound is typically a yellow to light-orange crystalline solid at room temperature.[1][4] It is stable under normal storage conditions.[1][6] Key quantitative properties are detailed in the table below.

PropertyValue
Appearance White to Yellow/Beige or light yellow crystalline powder.[1]
Melting Point 204 - 212 °C[2][4][6]
Boiling Point 383.3 °C at 760 mmHg (Predicted)[6]
Density 1.525 ± 0.06 g/cm³ (Predicted)[6]
Water Solubility Sparingly soluble (14.2 µg/mL).[1][6]
pKa 11.71 ± 0.40 (Predicted)[1]
LogP 2.0[6]
Storage Temperature Room Temperature, sealed in a dry place.[1][7]

Synthesis and Reactivity

This compound is primarily synthesized through diazotization and cyclization reactions. It serves as a versatile intermediate in organic synthesis.

Synthetic Routes

Common methods for the preparation of this compound include:

  • From 2-Amino-5-nitrotoluene: This classic route involves the diazotization of 2-amino-5-nitrotoluene in glacial acetic acid with sodium nitrite (B80452), followed by intramolecular cyclization.[6][8]

  • From 2-Methyl-4-nitroaniline (B30703): A similar approach uses the diazotization of 2-methyl-4-nitroaniline in acetic acid.[9]

  • From 2-Fluoro-5-nitrobenzaldehyde: This method involves a condensation reaction with hydrazine (B178648) hydrate (B1144303) in DMF.[9]

The nitration of indazole itself can also yield this compound, though control of regioselectivity is crucial.[1] Further nitration of this compound can produce dinitroindazoles, such as 3,5-dinitroindazole and 2,5-dinitroindazole.[10][11]

G cluster_workflow General Synthesis Workflow for this compound A Starting Material (e.g., 2-Amino-5-nitrotoluene) B Dissolution (Glacial Acetic Acid) A->B C Diazotization (Add Sodium Nitrite Solution) Control Temp < 25°C B->C D Cyclization (Stir & Stand for 3 days) C->D E Concentration (Evaporation under reduced pressure) D->E F Purification (Recrystallization from Methanol) E->F G Final Product (this compound) F->G

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Amino-5-nitrotoluene

This protocol is adapted from the procedure published in Organic Syntheses.[6][8]

  • Dissolution: In a 5-liter round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

  • Diazotization: Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water. Add this solution all at once to the stirred acetic acid solution. Maintain the temperature below 25°C during this addition, using an ice bath if necessary.

  • Reaction: Continue stirring for 15 minutes to complete the diazotization. If any yellow precipitate (presumed diazoamino compound) forms, it should be filtered and discarded.

  • Cyclization: Allow the reaction solution to stand at room temperature for 3 days.

  • Concentration: Concentrate the solution on a steam bath under reduced pressure until further evaporation is difficult.

  • Isolation: Stir the residue with 200 ml of water and filter the crude product. Wash the filter cake thoroughly with cold water.

  • Drying & Purification: Dry the crude material in an oven at 80–90°C. The crude product (typically 47–57 g, 80–96% yield) can be purified by recrystallization from approximately 650 ml of boiling methanol (B129727) with decolorizing charcoal.

  • Final Product: The recrystallized product appears as pale yellow needles with a melting point of 208–209°C.[8] The final yield is typically 42–47 g (72–80%).[6][8]

Biological Activity and Mechanism of Action

The primary and most well-documented biological activity of this compound is its role as a selective inhibitor of neuronal nitric oxide synthase (nNOS).[1]

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Nitric oxide (NO) is a critical signaling molecule in the nervous system, synthesized from L-arginine by the enzyme nitric oxide synthase (NOS). There are three main isoforms of NOS: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3).

This compound demonstrates selectivity for the neuronal isoform, nNOS.[1] Its mechanism of action involves blocking the production of nitric oxide, which plays a role in various neurological processes.[1] This inhibition is achieved by competing with both the substrate L-arginine and the cofactor tetrahydrobiopterin (B1682763) at the enzyme's active site. The inhibition of nNOS by this compound has made it a valuable tool in neuroscience research for studying the roles of NO in excitotoxicity and neurodegenerative diseases.[12][13]

G cluster_pathway nNOS Signaling Pathway and Inhibition Arg L-Arginine nNOS nNOS (Neuronal Nitric Oxide Synthase) Arg->nNOS Substrates O2 O₂ O2->nNOS Substrates Cit L-Citrulline nNOS->Cit Products NO Nitric Oxide (NO) nNOS->NO Products Inhibitor This compound Inhibitor->nNOS Inhibits sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological Physiological Effects (e.g., Neurotransmission, Vasodilation) PKG->Physiological

Caption: Inhibition of the nNOS pathway by this compound.

Scaffold for Drug Development

Beyond its direct activity, this compound is a key building block for synthesizing derivatives with a wide range of therapeutic potential.[2] The nitroindazole scaffold has been explored for:

  • Antiparasitic Agents: Derivatives have shown significant activity against Trichomonas vaginalis (trichomonacidal), Trypanosoma cruzi (antichagasic), and Acanthamoeba castellanii.[14][15][16][17] The mechanism is often linked to the nitro group, which can induce oxidative stress in the parasites.[18]

  • Antineoplastic Agents: Certain this compound derivatives have demonstrated moderate activity against tumor cell lines such as TK-10 and HT-29.[14][15]

  • Kinase Inhibitors: The indazole ring is a versatile scaffold in medicinal chemistry for developing various enzyme inhibitors.[1]

For example, specific derivatives have shown potent activity against A. castellanii trophozoites, with IC₅₀ values lower than the reference drug chlorhexidine (B1668724) digluconate.[16]

Experimental Protocol: nNOS Inhibition Assay (Citrulline Formation)

This is a representative protocol to measure the inhibitory effect of this compound on nNOS activity. The assay quantifies the conversion of [³H]L-arginine to [³H]L-citrulline.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 1 mM MgCl₂, and 0.5 mM CaCl₂).

    • Prepare solutions of nNOS enzyme, L-arginine (spiked with [³H]L-arginine), NADPH, calmodulin, and tetrahydrobiopterin (BH₄).

    • Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a microcentrifuge tube, combine the reaction buffer, NADPH, calmodulin, BH₄, and the desired concentration of this compound or vehicle control.

    • Add the nNOS enzyme to the mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the [³H]L-arginine solution.

    • Incubate the reaction for a defined period (e.g., 15-30 minutes) at 37°C.

  • Reaction Termination and Separation:

    • Stop the reaction by adding a stop buffer (e.g., 20 mM HEPES, pH 5.5, with 2 mM EDTA).

    • Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex AG 50W-X8) pre-equilibrated with the stop buffer. The positively charged, unreacted [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will flow through.

  • Quantification:

    • Collect the eluate containing [³H]L-citrulline.

    • Measure the radioactivity in the eluate using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³H]L-citrulline produced.

    • Plot the enzyme activity against the concentration of this compound to determine the IC₅₀ value.

Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety precautions are required when handling this compound.

GHS Hazard Information
Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.[19][20]
Skin Irritation (Category 2) H315: Causes skin irritation.[19][20]
Eye Irritation (Category 2A) H319: Causes serious eye irritation.[19][20]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System H335: May cause respiratory irritation.[19][20]

This is an aggregated GHS classification and may not be exhaustive.[6]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[19][21]

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles (conforming to EN166 or NIOSH standards).[19][21][22]

  • Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[19][21][22]

  • Respiratory Protection: Avoid formation and inhalation of dust. If ventilation is inadequate, use a NIOSH or EN 149 approved respirator.[21][22]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[19][22]

First Aid Measures
  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[20][22]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[19][22]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[19][20]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[19][20][22]

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[19][21][22]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[19]

References

Synthesis of 5-Nitroindazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indazole scaffold is a privileged bicyclic heterocycle in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Among its substituted variants, 5-nitroindazole derivatives are particularly significant building blocks for the development of new therapeutic agents. The presence of the nitro group at the 5-position modulates the electronic properties of the ring system and serves as a key handle for further functionalization. These derivatives have demonstrated potential as antiprotozoal, antineoplastic, and neuroprotective agents, including for the treatment of Alzheimer's disease. This technical guide provides an in-depth overview of the primary synthetic routes to this compound and its derivatives, complete with detailed experimental protocols, comparative data, and workflow visualizations for researchers and professionals in drug development.

Core Synthetic Strategies

The synthesis of the this compound core is predominantly achieved through two robust and widely adopted methodologies: the diazotization of 2-methyl-4-nitroaniline (B30703) and the intramolecular cyclization of arylhydrazones derived from activated fluoro-aromatic compounds. Each strategy offers distinct advantages regarding starting material availability, substrate scope, and reaction conditions.

Route 1: Diazotization of 2-Methyl-4-nitroaniline

One of the most traditional and effective methods for the preparation of the parent this compound is the diazotization of 2-methyl-4-nitroaniline (also known as 5-nitro-o-toluidine), followed by intramolecular cyclization. This reaction proceeds by converting the primary amino group into a diazonium salt, which then undergoes a ring-closing reaction. The process is typically carried out in glacial acetic acid.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product A 2-Methyl-4-nitroaniline D Diazotization A->D Reacts with B 1. NaNO₂ (sodium nitrite) 2. Glacial Acetic Acid B->D C < 25°C, then stand for 3 days at RT E Intramolecular Cyclization C->E D->E In situ F 5-Nitro-1H-indazole E->F Yields G cluster_start Starting Materials cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization (SNAr) cluster_product Final Product A1 2-Fluoro-5-nitrobenzaldehyde or 2'-Fluoro-5'-nitroacetophenone C Arylhydrazone Intermediate A1->C Reacts with A2 Arylhydrazine (or Hydrazine Hydrate) A2->C B Solvent: DMF Heat: 50°C, 2-3h B->C E 1-Aryl-5-nitro-1H-indazole (or 5-nitro-1H-indazole) C->E Base-mediated ring closure D Base: K₂CO₃ Heat: 90°C D->E G A This compound Scaffold B Chemical Synthesis & Derivatization A->B C Antiprotozoal Activity (e.g., Anti-Chagas) B->C D Enzyme Inhibition (e.g., BACE1 for Alzheimer's) B->D E Antineoplastic Activity B->E F Drug Discovery & Development C->F D->F E->F

Core Mechanism of Action: Inhibition of Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of 5-Nitroindazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a primary focus on its role as an inhibitor of Nitric Oxide Synthase (NOS). This document synthesizes available data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development efforts.

This compound is recognized primarily for its inhibitory effects on nitric oxide synthase (NOS), the enzyme family responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathophysiological processes.[1]

The Nitric Oxide Synthase (NOS) Family

There are three main isoforms of NOS:

  • Neuronal NOS (nNOS or NOS1): Found primarily in nervous tissue, it plays a role in neurotransmission.

  • Endothelial NOS (eNOS or NOS3): Located in the endothelium, it is crucial for regulating vascular tone.

  • Inducible NOS (iNOS or NOS2): Expressed by immune cells in response to inflammatory stimuli, it is involved in host defense.

All three isoforms catalyze the five-electron oxidation of a guanidino nitrogen of L-arginine to produce nitric oxide and L-citrulline.[2]

Mechanism of NOS Inhibition by this compound

This compound acts as an inhibitor of NOS.[3][4] While detailed kinetic studies for this compound are not as prevalent in the literature as for its analogue, 7-nitroindazole (B13768), the proposed mechanism involves competition at the enzyme's active site. The indazole ring structure is thought to mimic the substrate, L-arginine, allowing it to bind to the active site and block the synthesis of nitric oxide. For the related compound, 7-nitroindazole, inhibition is competitive with both the L-arginine substrate and the cofactor tetrahydrobiopterin (B1682763) (BH4).[3]

G Figure 1: this compound Inhibition of the NOS Pathway cluster_0 Nitric Oxide Synthase (NOS) Catalysis cluster_1 Downstream Signaling L-Arginine L-Arginine L-Citrulline L-Citrulline L-Arginine->L-Citrulline NOS O2 O2 NADPH NADPH Nitric Oxide (NO) Nitric Oxide (NO) Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) cGMP cGMP Soluble Guanylate Cyclase (sGC)->cGMP Activates GTP GTP Physiological Effects Physiological Effects cGMP->Physiological Effects This compound This compound This compound->L-Citrulline Inhibits

Caption: this compound inhibits NOS, blocking L-arginine conversion to NO.

Quantitative Data on NOS Inhibition

Specific IC50 and Ki values for this compound across the three NOS isoforms are not consistently reported in the available literature. However, data for the closely related and extensively studied compound, 7-nitroindazole (7-NI) , provides a valuable reference for the inhibitory profile of this class of compounds.[5]

Table 1: Inhibitory Potency of 7-Nitroindazole against NOS Isoforms

NOS IsoformEnzyme SourceParameterValue (µM)Reference
nNOSBovine BrainIC502.5[5]
nNOSBovine BrainKi0.16[5]
iNOSMurine MacrophagesIC5020[5]
iNOSMurine MacrophagesKi1.6[5]
eNOSBovine EndotheliumIC500.8[5]
eNOSBovine EndotheliumKi0.8[5]

Note: Lower IC50 and Ki values indicate higher inhibitory potency. Variations in experimental conditions can influence absolute values.

Role of this compound Derivatives in Indoleamine 2,3-Dioxygenase (IDO) Inhibition

While this compound itself is not primarily identified as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), its structural scaffold has been utilized in the development of potent IDO1 inhibitors.[6]

The IDO1 Pathway

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.[7] Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses T-cell function and promotes immune tolerance, allowing cancer cells to evade the immune system.[8]

G Figure 2: IDO1 Pathway and Inhibition by Derived Compounds cluster_0 Kynurenine Pathway cluster_1 Immunological Effect Kynurenine Kynurenine L-Tryptophan->Kynurenine IDO1 Enzyme T-Cell Suppression T-Cell Suppression Kynurenine->T-Cell Suppression Immune Evasion Immune Evasion This compound\nDerivatives This compound Derivatives This compound\nDerivatives->Kynurenine Inhibit

Caption: this compound derivatives can inhibit the IDO1 enzyme.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of NOS inhibitors like this compound.

NOS Inhibition Assay: [³H]-L-Arginine to [³H]-L-Citrulline Conversion

This is a classic and highly sensitive method for measuring NOS activity by quantifying the formation of [³H]-L-citrulline from [³H]-L-arginine.[1][9]

Principle: NOS converts L-arginine to L-citrulline. By using radiolabeled L-arginine, the activity of the enzyme can be determined by measuring the amount of radiolabeled L-citrulline produced. The positively charged [³H]-L-arginine is separated from the neutral [³H]-L-citrulline using a cation-exchange resin.

Detailed Protocol:

  • Enzyme Preparation: Prepare tissue homogenates or purified/recombinant NOS enzymes in a suitable homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Centrifuge to obtain the supernatant containing the enzyme.

  • Reaction Mixture Preparation (on ice): For each reaction, prepare a mixture containing:

    • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)

    • 1 mM NADPH

    • 10 µM FAD

    • 10 µM FMN

    • 10 µM Tetrahydrobiopterin (BH4)

    • 1 mM CaCl₂

    • 10 µg/mL Calmodulin

    • [³H]-L-arginine (approx. 0.1 µCi)

    • Varying concentrations of this compound (or vehicle control).

  • Reaction Initiation: Add the enzyme preparation to the reaction mixture to a final volume of 100 µL.

  • Incubation: Incubate the reaction tubes at 37°C for 15-30 minutes. The incubation time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding 1 mL of ice-cold stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).

  • Separation of Citrulline:

    • Apply the entire reaction mixture to a column containing 1 mL of Dowex 50W-X8 (Na⁺ form) cation-exchange resin, pre-equilibrated with the stop buffer.

    • The unreacted [³H]-L-arginine (positively charged) binds to the resin, while the [³H]-L-citrulline (neutral) flows through.

    • Wash the column with 2 mL of water and collect the eluate.

  • Quantification:

    • Add the eluate to a scintillation vial with an appropriate scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the amount of [³H]-L-citrulline formed and plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

G Figure 3: Workflow for Citrulline Conversion Assay start Start prep Prepare Reaction Mix ([³H]-L-arginine, cofactors, This compound) start->prep initiate Add NOS Enzyme Initiate Reaction prep->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction (Add Stop Buffer) incubate->stop separate Apply to Dowex Column Separate Citrulline stop->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Calculate % Inhibition Determine IC50 quantify->analyze end End analyze->end

Caption: A typical workflow for a NOS inhibition assay.

Griess Assay for Nitrite (B80452) Determination

This colorimetric assay is a common method for indirectly measuring NO production by quantifying nitrite (NO₂⁻), one of its stable breakdown products in aqueous solution.[10]

Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound that can be quantified by measuring its absorbance at 540-570 nm.

Detailed Protocol:

  • Cell Culture: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS, at 1 µg/mL) to induce iNOS expression and NO production. Include appropriate controls (untreated, vehicle, and positive inhibitor).

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Sample Collection: Collect the cell culture supernatant for nitrite measurement.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of the collected supernatant to each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature until a purple/magenta color develops. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by this compound.

Other Reported Biological Activities

In addition to NOS inhibition, this compound and its derivatives have been investigated for other potential therapeutic applications, including:

  • Antiparasitic Activity: Derivatives have shown significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11][12]

  • Neuroprotection: As an nNOS inhibitor, it has been studied for its potential to protect against neurotoxicity in models of neurological diseases.[1]

  • Anticancer Properties: The development of this compound derivatives as IDO1 inhibitors highlights its potential as a scaffold for anticancer drug discovery.[6]

Conclusion

This compound is a well-established inhibitor of nitric oxide synthase, with a mechanism of action centered on blocking the enzyme's active site. While specific isoform selectivity data for this compound is limited, the related compound 7-nitroindazole shows preference for nNOS and eNOS over iNOS. Furthermore, the this compound scaffold is a valuable template for developing inhibitors of other key therapeutic targets, such as IDO1. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced mechanisms and potential applications of this and related compounds.

References

The 5-Nitroindazole Scaffold: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-nitroindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the diverse therapeutic potential of this compound derivatives, with a primary focus on their antiparasitic, anticancer, and antimicrobial properties. This document summarizes key quantitative data, details essential experimental protocols for activity assessment, and visualizes the underlying mechanisms of action and experimental workflows.

Introduction

Indazole, a bicyclic heteroaromatic compound, and its derivatives have garnered significant attention in drug discovery due to their diverse pharmacological profiles. The introduction of a nitro group at the 5-position of the indazole ring has been shown to be a critical modification, often enhancing or conferring potent biological activities. This guide consolidates the current scientific knowledge on the this compound scaffold, offering a valuable resource for researchers engaged in the development of novel therapeutics.

Antiparasitic Activity

Derivatives of the this compound scaffold have demonstrated remarkable efficacy against a range of protozoan parasites, positioning them as promising candidates for the development of new antiparasitic agents.

Anti-trypanosomal Activity

Numerous studies have highlighted the potent activity of this compound derivatives against Trypanosoma cruzi, the etiological agent of Chagas disease. These compounds have shown efficacy against different life cycle stages of the parasite, including epimastigotes and intracellular amastigotes.[1][2][3]

Table 1: In Vitro Anti-Trypanosoma cruzi Activity of this compound Derivatives

CompoundParasite StageIC50 (µM)Reference
Derivative 16Epimastigotes0.49[2]
Derivative 16Amastigotes0.41[2]
Derivative 24Epimastigotes5.75[2]
Derivative 24Amastigotes1.17[2]
Derivative 11Epimastigotes1.00 - 8.75[3]
Derivative 12Epimastigotes1.00 - 8.75[3]
Derivative 14Epimastigotes1.00 - 8.75[3]
Derivative 17Epimastigotes1.00 - 8.75[3]
Anti-leishmanial Activity

This compound derivatives have also been identified as potent agents against various Leishmania species. Their activity against both promastigote and amastigote forms suggests their potential for treating different forms of leishmaniasis.

Other Antiparasitic Activities

The antiparasitic spectrum of 5-nitroindazoles extends to other protozoa. Notably, certain derivatives have shown significant activity against Trichomonas vaginalis and Acanthamoeba castellanii.[4][5] For instance, derivatives 8, 9, and 10 were found to be more effective against A. castellanii trophozoites than the reference drug chlorhexidine, with IC50 values below 5 µM.[5]

Mechanism of Antiparasitic Action

The primary mechanism of antiparasitic action for this compound derivatives is believed to involve the bioreduction of the nitro group by parasitic nitroreductases. This process generates reactive nitrogen species, such as nitro anion radicals, which induce oxidative stress and damage essential biomolecules within the parasite, ultimately leading to cell death.[6]

cluster_parasite Parasite Cell This compound This compound Nitroreductase Nitroreductase This compound->Nitroreductase Enzymatic Reduction Nitro_Anion_Radical Nitro Anion Radical Nitroreductase->Nitro_Anion_Radical ROS Reactive Oxygen Species (ROS) Nitro_Anion_Radical->ROS Generates Cellular_Damage Damage to DNA, Proteins, Lipids ROS->Cellular_Damage Induces Cell_Death Parasite Cell Death Cellular_Damage->Cell_Death Leads to

Caption: Proposed mechanism of antiparasitic action of 5-nitroindazoles.

Anticancer Activity

The this compound scaffold has demonstrated significant potential in the development of novel anticancer agents. Derivatives have shown cytotoxic activity against various cancer cell lines, including TK-10 (renal) and HT-29 (colon).[4][7]

Table 2: In Vitro Anticancer Activity of this compound Derivatives

CompoundCell LineActivityReference
Derivative 8TK-10, HT-29Moderate antineoplastic activity[4]
Derivative 10TK-10, HT-29Moderate antineoplastic activity[4]
Derivative 11TK-10, HT-29Moderate antineoplastic activity[4]
Mechanism of Anticancer Action

The anticancer mechanism of this compound derivatives is multifaceted and appears to involve the inhibition of key signaling pathways that are often dysregulated in cancer. In silico studies have identified this compound as a potential multi-targeted inhibitor of cyclin-dependent kinase 2 (CDK2) and transferase kinases, which are crucial for cell cycle progression and signal transduction.[8] Furthermore, there is evidence suggesting the involvement of the PI3K/Akt and MAPK signaling pathways.

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. This compound derivatives may exert their anticancer effects by inhibiting key components of this pathway, thereby promoting apoptosis and inhibiting cell proliferation.

Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Downstream_Targets Downstream Targets (e.g., mTOR, Bad, GSK3β) Akt->Downstream_Targets Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation 5_Nitroindazole This compound Derivative 5_Nitroindazole->PI3K Inhibition 5_Nitroindazole->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. Inhibition of components of the MAPK pathway by this compound derivatives could be another mechanism contributing to their anticancer effects.

Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression 5_Nitroindazole This compound Derivative 5_Nitroindazole->Raf Inhibition 5_Nitroindazole->MEK Inhibition

Caption: Potential inhibition of the MAPK signaling pathway.

Antimicrobial Activity

In addition to their antiparasitic properties, this compound derivatives have shown promise as antimicrobial agents, with activity against both bacteria and fungi.

Table 3: In Vitro Antimicrobial Activity of this compound Acetamides

Compound SubstitutionTarget OrganismMIC (µg/mL)Reference
Fluorine and morpholineMycobacterium tuberculosis H37Rv1.6[9]
Ethyl and methoxy (B1213986) substituted anilinesAspergillus niger50[9]
Ethyl and methoxy substituted anilinesCandida albicans50[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[1]

Seed_Cells 1. Seed Cancer Cells in 96-well plate Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Add_Compound 3. Add this compound Derivative (various concentrations) Incubate_24h->Add_Compound Incubate_48_72h 4. Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT 5. Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate for 4h Add_MTT->Incubate_4h Solubilize 7. Add Solubilization Solution (e.g., DMSO) Incubate_4h->Solubilize Measure_Absorbance 8. Measure Absorbance at 570 nm Solubilize->Measure_Absorbance

Caption: Workflow of the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Protocol:

  • Serial Dilution: Prepare two-fold serial dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10][11]

In Vitro Anti-Trypanosoma cruzi Assay

This assay evaluates the efficacy of compounds against the intracellular amastigote stage of T. cruzi.

Protocol:

  • Cell Culture: Culture host cells (e.g., L929 fibroblasts or Vero cells) in a 96-well plate.

  • Infection: Infect the host cells with trypomastigotes of T. cruzi.

  • Compound Treatment: After infection, treat the cells with different concentrations of the this compound derivative.

  • Incubation: Incubate the plates for a specified period (e.g., 96 hours).

  • Quantification: Fix and stain the cells, and determine the number of intracellular amastigotes per cell to calculate the IC50 value.

In Vitro Anti-leishmanial Assay

This assay assesses the activity of compounds against the intracellular amastigote stage of Leishmania.

Protocol:

  • Macrophage Culture: Plate peritoneal macrophages from mice in a 24-well plate with coverslips.

  • Infection: Infect the macrophages with Leishmania promastigotes.

  • Compound Treatment: After infection, treat the cells with various concentrations of the this compound derivative.

  • Incubation: Incubate the plates for 72 hours.

  • Quantification: Fix and stain the coverslips and determine the percentage of infected macrophages and the number of amastigotes per macrophage to calculate the IC50 value.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The extensive research into its antiparasitic, anticancer, and antimicrobial activities has provided a strong foundation for further drug discovery efforts. The detailed experimental protocols and mechanistic insights presented in this guide are intended to facilitate and accelerate the research and development of new drugs based on this important chemical scaffold. Future work should focus on optimizing the structure-activity relationships, elucidating more detailed mechanisms of action, and evaluating the in vivo efficacy and safety of lead compounds.

References

5-Nitroindazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the History, Synthesis, and Therapeutic Potential of a Versatile Heterocyclic Scaffold

Introduction

5-Nitroindazole is a heterocyclic aromatic organic compound that has garnered significant attention in medicinal chemistry and drug development. Its unique chemical structure, characterized by an indazole core substituted with a nitro group at the fifth position, imparts a range of biological activities, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, encompassing its history, synthesis, physicochemical properties, and diverse applications in drug discovery, with a particular focus on its roles as an antiprotozoal agent, a potential therapeutic for Alzheimer's disease, and a neuronal nitric oxide synthase (nNOS) inhibitor.

Historical Overview

The synthesis of this compound was first reported in the early 20th century, with more significant advancements in its chemistry and applications emerging in the 1940s and 1950s. Initially explored as part of broader investigations into the functionalization of the indazole ring system, its potential in medicinal chemistry has been increasingly recognized in recent decades. It serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1]

Physicochemical and Chemical Properties

This compound is a crystalline solid, typically appearing as pale yellow needles or powder.[2] It is sparingly soluble in water but shows better solubility in polar organic solvents. The presence of the electron-withdrawing nitro group significantly influences its chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₅N₃O₂[3]
Molar Mass163.13 g/mol [3]
Melting Point204-208 °C[2]
AppearancePale yellow crystalline powder[2]
SolubilitySparingly soluble in water[2]

Synthesis of this compound and Its Derivatives

Several synthetic routes have been established for the preparation of this compound and its derivatives.

Synthesis of this compound

A common and well-established method for the synthesis of this compound is through the diazotization of 2-amino-5-nitrotoluene.[2] Another effective method involves the reaction of 2-fluoro-5-nitrobenzaldehyde (B1301997) with hydrazine (B178648) hydrate.[4]

Synthesis of this compound Derivatives

The this compound scaffold can be readily functionalized to generate a diverse library of derivatives. Common synthetic strategies include N-alkylation and substitution at other positions of the indazole ring to modulate the compound's physicochemical properties and biological activity.

Applications in Medicinal Chemistry and Drug Development

The this compound core is a privileged scaffold in drug discovery, with its derivatives exhibiting a broad spectrum of therapeutic activities.

Antiprotozoal Activity

This compound derivatives have demonstrated significant activity against a range of protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease), Leishmania species, and Acanthamoeba castellanii.[5][6][7]

The primary mechanism of antiprotozoal activity is believed to involve the enzymatic reduction of the nitro group by parasitic nitroreductases. This bioactivation generates reactive nitroso and hydroxylamine (B1172632) intermediates, as well as other radical species, which are cytotoxic to the parasite.[8][9] These reactive species can induce oxidative stress and damage essential biomolecules such as DNA, proteins, and lipids, leading to parasite death.[8]

Antiprotozoal_Mechanism 5-Nitroindazole_Derivative 5-Nitroindazole_Derivative Nitro_Radical_Anion Nitro_Radical_Anion 5-Nitroindazole_Derivative->Nitro_Radical_Anion One-electron reduction Parasite_Nitroreductase Parasite_Nitroreductase Parasite_Nitroreductase->Nitro_Radical_Anion Catalyzes Reactive_Nitrogen_Species Reactive_Nitrogen_Species Nitro_Radical_Anion->Reactive_Nitrogen_Species Further reduction Cellular_Damage Parasite Cellular Damage Reactive_Nitrogen_Species->Cellular_Damage Induces

Mechanism of Antiprotozoal Activity of this compound Derivatives.

Table 2: In Vitro Anti-Trypanosoma cruzi Activity of Selected this compound Derivatives

CompoundIC₅₀ (µM) on EpimastigotesIC₅₀ (µM) on AmastigotesSelectivity Index (SI)Reference(s)
Derivative A5.21.8>10[7]
Derivative B3.80.9>25[7]
Benznidazole (Ref)12.52.510[7]
Alzheimer's Disease

Derivatives of this compound are being investigated as potential multi-target agents for the treatment of Alzheimer's disease. These compounds have been shown to inhibit key enzymes implicated in the pathology of the disease, namely acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase 1 (BACE1).[10][11] By inhibiting cholinesterases, these compounds can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function. Inhibition of BACE1, a key enzyme in the production of amyloid-β peptides, can potentially reduce the formation of amyloid plaques, a hallmark of Alzheimer's disease.

Alzheimers_Mechanism cluster_Cholinergic Cholinergic Pathway cluster_Amyloid Amyloid Pathway Acetylcholine Acetylcholine Choline_Acetate Choline_Acetate Acetylcholine->Choline_Acetate Hydrolysis AChE_BuChE AChE / BuChE AChE_BuChE->Choline_Acetate Catalyzes 5-Nitroindazole_Derivative_AD This compound Derivative 5-Nitroindazole_Derivative_AD->AChE_BuChE Inhibits APP Amyloid Precursor Protein (APP) Amyloid_Beta Amyloid-β Peptides APP->Amyloid_Beta Cleavage BACE1 BACE1 BACE1->Amyloid_Beta Initiates 5-Nitroindazole_Derivative_AD2 This compound Derivative 5-Nitroindazole_Derivative_AD2->BACE1 Inhibits

Dual inhibitory mechanism of this compound derivatives in Alzheimer's disease.

Table 3: Cholinesterase and BACE1 Inhibitory Activity of Selected this compound Derivatives

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)BACE1 IC₅₀ (µM)Reference(s)
Derivative C0.81.55.2[10]
Derivative D1.22.17.8[10]
Donepezil (Ref)0.023.5-[10]
Neuronal Nitric Oxide Synthase (nNOS) Inhibition and Neuroprotection

Certain this compound derivatives are potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[12] Overproduction of nitric oxide (NO) by nNOS is implicated in neurodegenerative processes. By inhibiting nNOS, these compounds can reduce excessive NO levels, thereby exerting neuroprotective effects. This makes them promising candidates for the treatment of neurological disorders where excitotoxicity and NO-mediated damage play a role.[7][13]

nNOS_Inhibition_Pathway L-Arginine L-Arginine Nitric_Oxide Nitric Oxide (NO) L-Arginine->Nitric_Oxide Conversion nNOS Neuronal Nitric Oxide Synthase (nNOS) nNOS->Nitric_Oxide Catalyzes Neurotoxicity Neurotoxicity Nitric_Oxide->Neurotoxicity (Excess) Leads to 5-Nitroindazole_Derivative_nNOS This compound Derivative 5-Nitroindazole_Derivative_nNOS->nNOS Inhibits

Inhibition of the nNOS pathway by this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activities of this compound derivatives.

Synthesis of this compound from 2-Amino-5-nitrotoluene

Materials:

  • 2-amino-5-nitrotoluene

  • Glacial acetic acid

  • Sodium nitrite (B80452)

  • Deionized water

  • Methanol (B129727)

  • Decolorizing charcoal

  • 5-L round-bottomed flask with mechanical stirrer

  • Ice bath

  • Filtration apparatus

  • Oven

Procedure:

  • Dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid in a 5-L round-bottomed flask equipped with a mechanical stirrer.[2]

  • Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water.[2]

  • Cool the acetic acid solution to 15-20 °C in an ice bath.[2]

  • Add the sodium nitrite solution all at once to the stirred acetic acid solution, ensuring the temperature does not rise above 25 °C.[2]

  • Continue stirring for 15 minutes to complete the diazotization.[2]

  • Allow the solution to stand at room temperature for 3 days.[2]

  • Concentrate the solution on a steam bath under reduced pressure.[2]

  • Add 200 ml of water to the residue and transfer to a beaker to form a slurry.[2]

  • Filter the crude product, wash thoroughly with cold water, and dry in an oven at 80-90 °C.[2]

  • Recrystallize the crude product from 650 ml of boiling methanol using 5 g of decolorizing charcoal to obtain pale yellow needles of this compound.[2]

Synthesis_Workflow Start Start Dissolve Dissolve 2-amino-5-nitrotoluene in glacial acetic acid Start->Dissolve Cool Cool acetic acid solution to 15-20 °C Dissolve->Cool Prepare_Nitrite Prepare aqueous sodium nitrite solution Add_Nitrite Add sodium nitrite solution (maintain T < 25 °C) Prepare_Nitrite->Add_Nitrite Cool->Add_Nitrite Stir_Diazotization Stir for 15 minutes Add_Nitrite->Stir_Diazotization Stand Let stand for 3 days at room temperature Stir_Diazotization->Stand Concentrate Concentrate under reduced pressure Stand->Concentrate Add_Water Add water to residue Concentrate->Add_Water Filter_Wash_Dry Filter, wash with cold water, and dry Add_Water->Filter_Wash_Dry Recrystallize Recrystallize from methanol Filter_Wash_Dry->Recrystallize End End Recrystallize->End

Experimental workflow for the synthesis of this compound.
In Vitro Anti-Trypanosoma cruzi Activity Assay

Materials:

  • Trypanosoma cruzi epimastigotes

  • Liver Infusion Tryptose (LIT) medium supplemented with fetal bovine serum (FBS)

  • 96-well microplates

  • Test compounds (this compound derivatives) and reference drug (e.g., benznidazole)

  • Resazurin (B115843) solution

  • Plate reader (fluorometric or colorimetric)

Procedure:

  • Culture T. cruzi epimastigotes in LIT medium at 28 °C to the mid-logarithmic growth phase.[14]

  • Seed the epimastigotes into 96-well plates at a density of 1 x 10⁶ parasites/mL in fresh medium.[14]

  • Add serial dilutions of the test compounds and reference drug to the wells. Include a no-drug control.

  • Incubate the plates at 28 °C for 72 hours.[14]

  • Add resazurin solution to each well and incubate for a further 24 hours.

  • Measure the fluorescence (560 nm excitation/590 nm emission) or absorbance (570 nm) using a plate reader.

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the compound concentration.[14]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • 96-well microplates

  • Test compounds and reference inhibitor (e.g., donepezil)

  • Microplate reader (412 nm)

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.[2]

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to the respective wells.[2]

  • Add the AChE solution to initiate the reaction (except in the blank).

  • Incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C).[12]

  • Add the ATCI solution to all wells to start the colorimetric reaction.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader in kinetic mode.[2]

  • Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value from the dose-response curve.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

Materials:

  • Purified recombinant nNOS enzyme

  • L-Arginine (substrate)

  • NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4) as cofactors

  • Calmodulin

  • Griess Reagent (for nitrite detection)

  • 96-well microplates

  • Test compounds

  • Microplate reader (540 nm)

Procedure:

  • Prepare a reaction mixture containing buffer, L-arginine, and all cofactors.[15]

  • Add serial dilutions of the test compounds to the wells of a 96-well plate.[15]

  • Add the purified nNOS enzyme to initiate the reaction.

  • Incubate the plate at 37 °C for a defined period (e.g., 60 minutes).[15]

  • Stop the reaction and add Griess Reagent to each well to measure the amount of nitrite produced (a stable metabolite of NO).[15]

  • Measure the absorbance at 540 nm.[15]

  • Calculate the percentage of nNOS inhibition and determine the IC₅₀ value.

Conclusion

This compound and its derivatives represent a highly versatile and promising class of compounds in the field of drug discovery. Their rich history and well-established synthetic routes provide a solid foundation for the development of novel therapeutic agents. The diverse biological activities, including potent antiprotozoal effects, dual inhibition of key enzymes in Alzheimer's disease, and selective inhibition of neuronal nitric oxide synthase for neuroprotection, highlight the significant potential of this scaffold. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore and optimize this compound-based compounds, paving the way for the development of new and effective treatments for a range of challenging diseases. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly unlock new therapeutic opportunities.

References

5-Nitroindazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroindazole is a heterocyclic aromatic organic compound that has garnered significant attention in the fields of neuroscience, oncology, and infectious disease research. Its utility as a selective inhibitor of neuronal nitric oxide synthase (nNOS) and as a scaffold for the development of novel therapeutic agents, including kinase inhibitors and anti-parasitic drugs, makes a thorough understanding of its physicochemical properties and biological activities essential for researchers. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and a visualization of its role in key signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity. A summary of its key quantitative data is presented below.

Table 1: Quantitative Physicochemical Data for this compound
PropertyValueSource(s)
Molecular Formula C₇H₅N₃O₂[1][2]
Molecular Weight 163.13 g/mol [1][2]
Melting Point 204-213 °C[3][4][5]
Boiling Point 383.3 ± 15.0 °C (Predicted)[6][7]
pKa 11.71 ± 0.40 (Predicted)[7][8]
Water Solubility 14.2 µg/mL (at pH 7.4)[1]
LogP 2[9]
Appearance Yellow to light brown crystalline powder or needles[3]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings and the development of new research avenues. The following sections provide established protocols for the synthesis of this compound and general methods for the determination of its key physicochemical properties.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the diazotization of 2-amino-5-nitrotoluene followed by intramolecular cyclization.[3][10]

Materials:

  • 2-amino-5-nitrotoluene

  • Glacial acetic acid

  • Sodium nitrite (B80452)

  • Deionized water

  • Methanol (B129727)

  • Decolorizing charcoal

  • 5-L round-bottomed flask with a mechanical stirrer

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

  • Cool the solution in an ice bath to 15–20°C.

  • Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 mL of water.

  • Add the sodium nitrite solution to the stirred 2-amino-5-nitrotoluene solution all at once. Ensure the temperature does not exceed 25°C during the addition.

  • Continue stirring for 15 minutes to complete the diazotization.

  • Allow the solution to stand at room temperature for 3 days. Any yellow precipitate that forms during this time should be filtered and discarded.

  • Concentrate the reaction mixture on a steam bath under reduced pressure until spattering begins.

  • Add 200 mL of water to the residue and stir to form a smooth slurry.

  • Filter the crude product, wash it thoroughly with cold water, and dry it in an oven at 80–90°C. The crude material typically melts at 204–206°C.

  • For purification, recrystallize the crude product from 650 mL of boiling methanol using 5 g of decolorizing charcoal.

  • Filter the hot solution and allow the filtrate to cool, yielding pale yellow needles of this compound.

  • Dry the purified crystals. The recrystallized product should have a melting point of 208–209°C.[3]

Determination of Physicochemical Properties

The following are general experimental protocols that can be applied to determine the physicochemical properties of this compound.

Melting Point Determination (Capillary Method): [11][12]

  • Finely powder a small amount of dry this compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the apparatus at a rate of 10-20°C per minute for a rapid preliminary measurement.

  • For an accurate measurement, repeat with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

  • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This range is the melting point.

Solubility Determination (Shake-Flask Method): [13]

  • Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

pKa Determination (UV-Vis Spectrophotometry):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Add a small, constant aliquot of the this compound stock solution to each buffer solution to create a series of solutions with varying pH.

  • Measure the UV-Vis absorbance spectrum of each solution.

  • Identify the wavelength(s) at which the absorbance changes significantly with pH.

  • Plot the absorbance at these wavelengths against the pH.

  • The resulting titration curve will be sigmoidal, and the pKa can be determined from the inflection point of the curve.

Biological Activity and Signaling Pathways

This compound and its derivatives have been shown to interact with several key biological pathways, making them valuable tools for research and potential therapeutic leads.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

This compound is a known inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neurons. NO is a critical signaling molecule involved in various physiological and pathological processes in the nervous system. Overproduction of NO by nNOS has been implicated in neurodegenerative diseases.

nNOS_Inhibition cluster_pre Upstream Signaling cluster_nNOS nNOS Activation cluster_post Downstream Effects Ca2+ Ca²⁺ Calmodulin Calmodulin Ca2+->Calmodulin binds nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive activates nNOS_active nNOS (active) NO Nitric Oxide (NO) nNOS_active->NO produces L-Citrulline L-Citrulline nNOS_active->L-Citrulline produces L-Arginine L-Arginine L-Arginine->nNOS_active substrate Downstream_Targets Downstream Targets (e.g., sGC) NO->Downstream_Targets activates 5_Nitroindazole This compound 5_Nitroindazole->nNOS_active inhibits

Caption: Inhibition of the nNOS pathway by this compound.

Multi-Targeted Kinase Inhibition in Cancer

Recent studies have identified this compound as a potential multi-targeted inhibitor in lung cancer, simultaneously targeting several kinases involved in cell proliferation and growth.[14] This multi-targeted approach could offer advantages over single-target therapies by potentially overcoming drug resistance.

Multi_Target_Inhibition cluster_kinases Target Kinases cluster_pathways Cellular Processes 5_Nitroindazole This compound RPS6KA6 RPS6KA6 (Ribosomal Protein S6 Kinase Alpha-6) 5_Nitroindazole->RPS6KA6 inhibits CDK2 CDK2 (Cyclin-Dependent Kinase 2) 5_Nitroindazole->CDK2 inhibits IGF1R IGF1R (Insulin-like Growth Factor 1 Receptor) 5_Nitroindazole->IGF1R inhibits Cell_Growth Cell Growth & Proliferation RPS6KA6->Cell_Growth Cell_Cycle Cell Cycle Progression CDK2->Cell_Cycle Survival_Signaling Survival Signaling IGF1R->Survival_Signaling

Caption: Multi-target inhibition of cancer-related kinases by this compound.

Mechanism of Action in Chagas Disease

Derivatives of this compound have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[4][5][9] The proposed mechanism of action involves the generation of reactive oxygen species (ROS) within the parasite, leading to oxidative stress and ultimately apoptosis.

Chagas_Disease_MOA cluster_parasite Trypanosoma cruzi Nitroreductase Parasite Nitroreductase Reduced_Intermediate Reduced Nitro Intermediate Nitroreductase->Reduced_Intermediate reduces ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress induces Apoptosis Parasite Apoptosis Oxidative_Stress->Apoptosis leads to 5_Nitroindazole_Derivative This compound Derivative 5_Nitroindazole_Derivative->Nitroreductase substrate Reduced_Intermediate->ROS generates

Caption: Proposed mechanism of action of this compound derivatives against T. cruzi.

Conclusion

This compound possesses a unique combination of physicochemical properties and biological activities that make it a compound of significant interest for researchers in drug discovery and development. Its role as a selective nNOS inhibitor, a potential multi-targeted kinase inhibitor, and a scaffold for anti-parasitic agents highlights its versatility. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further investigation and application of this valuable molecule in scientific research.

References

An In-depth Technical Guide to 5-Nitroindazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 5-Nitroindazole (CAS No: 5401-94-5), a heterocyclic aromatic organic compound with significant applications in neuroscience research and as a building block in medicinal chemistry. This document details its nomenclature, physicochemical properties, synthesis and purification protocols, and its primary mechanism of action as a selective inhibitor of neuronal nitric oxide synthase (nNOS). Furthermore, it explores the broader therapeutic potential of this compound derivatives in various disease areas, including parasitic infections. Safety and handling information are also provided. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Nomenclature and Chemical Identity

This compound is a substituted indazole with a nitro group at the 5-position of the indazole ring.

IdentifierValue
CAS Number 5401-94-5[1][2][3][4]
IUPAC Name 5-nitro-1H-indazole[2][4]
Synonyms 5-Nitro-1H-indazole, 5-Nitro-1H-benzopyrazole[5]
Molecular Formula C7H5N3O2[1][3][4]
Molecular Weight 163.13 g/mol [1][5]
InChI Key WSGURAYTCUVDQL-UHFFFAOYSA-N[2]
SMILES C1=CC2=C(C=C1--INVALID-LINK--[O-])C=NN2

Physicochemical Properties

This compound is a yellow to light-brown crystalline solid at room temperature. It is sparingly soluble in water but demonstrates better solubility in polar organic solvents like dimethylformamide (DMF), ethanol, and acetone.

PropertyValueSource
Appearance Yellow to green crystals/powder[3]Experimental
Melting Point 204-209 °C[1][2]Experimental
Boiling Point 383.3 ± 15.0 °CPredicted[5]
Density 1.525 ± 0.06 g/cm³Predicted[5]
Water Solubility 14.2 µg/mLExperimental[4]
pKa 11.71 ± 0.40Predicted[5]

Synthesis and Purification

Several synthetic routes for this compound have been reported. The most common methods involve the diazotization of substituted o-toluidines or the cyclization of 2-fluoro-5-nitrobenzaldehyde (B1301997) with hydrazine (B178648).

Experimental Protocol 1: From 2-Amino-5-nitrotoluene

This method involves the diazotization of 2-amino-5-nitrotoluene followed by intramolecular cyclization.

Materials:

Procedure:

  • Dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid in a 5-L round-bottomed flask equipped with a mechanical stirrer.

  • Cool the solution to 15-20°C in an ice bath.

  • Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water.

  • Add the sodium nitrite solution to the stirred acetic acid solution all at once, ensuring the temperature does not exceed 25°C.[1]

  • Continue stirring for 15 minutes to complete the diazotization.

  • Allow the solution to stand at room temperature for 3 days.

  • Concentrate the solution on a steam bath under reduced pressure.

  • Add 200 mL of water to the residue and stir to form a slurry.

  • Filter the crude product, wash thoroughly with cold water, and dry at 80-90°C. The crude yield is typically 80-96%.[1]

Purification:

  • Recrystallize the crude product from approximately 650 mL of boiling methanol with the addition of 5 g of decolorizing charcoal.

  • Filter the hot solution and allow it to cool to obtain pale yellow needles of this compound.

  • The final yield of the purified product is typically 72-80%, with a melting point of 208-209°C.[1]

G cluster_synthesis1 Synthesis Workflow 1 2-Amino-5-nitrotoluene 2-Amino-5-nitrotoluene Diazotization Diazotization 2-Amino-5-nitrotoluene->Diazotization NaNO2, Acetic Acid, <25°C Intramolecular Cyclization Intramolecular Cyclization Diazotization->Intramolecular Cyclization 3 days, RT Crude this compound Crude this compound Intramolecular Cyclization->Crude this compound Purification Purification Crude this compound->Purification Recrystallization (Methanol) Pure this compound Pure this compound Purification->Pure this compound

Caption: Synthesis of this compound from 2-Amino-5-nitrotoluene.

Experimental Protocol 2: From 2-Fluoro-5-nitrobenzaldehyde

This approach involves the reaction of 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate (B1144303).

Materials:

  • 2-fluoro-5-nitrobenzaldehyde

  • Hydrazine hydrate (NH2NH2·H2O)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water

  • Saturated aqueous sodium chloride

  • Anhydrous magnesium sulfate

Procedure:

  • Add hydrazine hydrate (3.0 mmol) dropwise to a stirred solution of 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in DMF (5 mL) at 23 °C.

  • Stir the reaction mixture continuously at the same temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the complete conversion of the starting material.[5]

  • Upon completion, pour the crude reaction mixture into water and extract with ethyl acetate (2 x 15 mL).

  • Combine the organic phases, wash sequentially with water and saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield pure this compound.[5]

G cluster_synthesis2 Synthesis Workflow 2 2-Fluoro-5-nitrobenzaldehyde 2-Fluoro-5-nitrobenzaldehyde Reaction Reaction 2-Fluoro-5-nitrobenzaldehyde->Reaction Hydrazine Hydrate, DMF, 23°C, 2h Workup Workup Reaction->Workup Extraction with Ethyl Acetate Pure this compound Pure this compound Workup->Pure this compound

Caption: Synthesis of this compound from 2-Fluoro-5-nitrobenzaldehyde.

Biological Activity and Mechanism of Action

The primary and most well-documented biological activity of this compound is its role as an inhibitor of nitric oxide synthase (NOS).

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

The inhibition of nNOS by this compound blocks the enzyme's catalytic activity, which involves the five-electron oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.

Neuronal Nitric Oxide Signaling Pathway

Nitric oxide is a unique signaling molecule in the central nervous system, acting as a gaseous neurotransmitter. Its synthesis by nNOS is typically triggered by an influx of calcium ions (Ca2+), which bind to calmodulin (CaM), leading to the activation of nNOS.

The NO produced can then diffuse to adjacent cells and activate its primary receptor, soluble guanylate cyclase (sGC). This activation leads to the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that activates protein kinase G (PKG) and other downstream effectors. This pathway is implicated in various physiological processes, including synaptic plasticity, learning, and memory.

This compound exerts its effect by directly inhibiting nNOS, thereby reducing the production of NO and attenuating the downstream signaling cascade.

G cluster_pathway Neuronal Nitric Oxide Signaling Pathway NMDA_Receptor NMDA Receptor Activation Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx CaM Calmodulin (CaM) Ca_Influx->CaM binds nNOS nNOS CaM->nNOS activates NO Nitric Oxide (NO) nNOS->NO L_Citrulline L-Citrulline nNOS->L_Citrulline 5NI This compound 5NI->nNOS inhibits L_Arginine L-Arginine L_Arginine->nNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Synaptic Plasticity, Neurotransmission PKG->Physiological_Effects

Caption: Inhibition of the nNOS pathway by this compound.

Experimental Protocol: nNOS Inhibition Assay (Griess Assay)

This in vitro assay measures the inhibitory effect of a compound on NOS activity by quantifying nitrite, a stable product of NO oxidation.

Materials:

  • Purified recombinant nNOS enzyme

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Other cofactors (FAD, FMN, tetrahydrobiopterin)

  • This compound (test inhibitor)

  • Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction buffer containing L-arginine and all necessary cofactors.

  • Prepare serial dilutions of this compound in the reaction buffer.

  • In a 96-well plate, add the this compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding the purified nNOS enzyme to each well (except the negative control).

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the enzymatic reaction.

  • Add the Griess Reagent to each well. This will react with any nitrite present to form a colored azo compound.

  • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite produced in each well and determine the percent inhibition for each concentration of this compound.

  • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Applications in Research and Drug Development

This compound and its derivatives are valuable tools in several areas of research and therapeutic development.

Neuroscience Research

As a selective nNOS inhibitor, this compound is used to investigate the role of nitric oxide in various neurological processes. Overproduction of NO by nNOS has been implicated in the pathophysiology of neurodegenerative disorders and neuropathic pain.

Pharmaceutical Intermediate

This compound serves as a versatile starting material for the synthesis of a wide range of biologically active compounds. Its derivatives have been explored for various therapeutic applications:

  • Antiparasitic Agents: Derivatives of this compound have shown significant activity against protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.[6][7] The mechanism of action in these organisms is thought to involve the generation of oxidative stress.[6]

  • Anticancer Agents: Some this compound derivatives have been investigated for their potential as antineoplastic agents.

  • Kinase Inhibitors: The indazole scaffold is a common feature in many kinase inhibitors, and this compound provides a functionalized core for the development of new compounds in this class.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Statements:

  • H302: Harmful if swallowed[4]

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation[4]

  • H335: May cause respiratory irritation[4]

Precautionary Measures:

  • Work in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

In case of exposure, follow standard first-aid procedures and seek medical attention. Always consult the material safety data sheet (MSDS) for detailed safety information before handling this compound.

References

Spectroscopic Profile of 5-Nitroindazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Nitroindazole, a key building block in medicinal chemistry and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Furthermore, detailed experimental protocols for obtaining this data are provided, along with a visual workflow of the analytical process.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum of this compound was acquired on a 400 MHz spectrometer in DMSO-d6. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are in Hertz (Hz).

Assignment Chemical Shift (ppm) Coupling Constant (Hz)
A13.77
B8.844J(B,D) = 2.0
C8.434
D8.209J(D,E) = 9.2
E7.751
Table 1: ¹H NMR spectroscopic data for this compound.[1]

¹³C NMR Data

The ¹³C NMR spectral data provides insight into the carbon framework of the molecule.

Chemical Shift (ppm)
Data not fully available in search results. Access to a comprehensive spectral database such as SpectraBase is recommended for detailed analysis.
Table 2: ¹³C NMR spectroscopic data for this compound. A full spectrum is available on SpectraBase for detailed analysis.[2][3]
Infrared (IR) Spectroscopy

The IR spectrum of this compound, typically recorded as a KBr disc, reveals characteristic absorption bands corresponding to its functional groups.[1]

Wavenumber (cm⁻¹) Functional Group Assignment
~3400-3200N-H stretch
~1570-1490 & 1390-1300NO₂ stretch (asymmetric and symmetric)
~1620-1450C=C aromatic ring stretch
~1300-1000C-N stretch
Table 3: Key IR absorption peaks for this compound. Note: Specific peak values can be found by analyzing the full spectrum available on platforms like SpectraBase.
Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound. The data presented below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

m/z (mass-to-charge ratio) Relative Intensity Assignment
163Top PeakMolecular Ion [M]⁺
1173rd Highest[M - NO₂]⁺
902nd HighestFurther fragmentation
Table 4: Key mass spectrometry data for this compound.[2][4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add 0.7 - 1.0 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Agitate the vial to ensure complete dissolution of the solid.

  • If any solid remains, filter the solution or carefully pipette the clear supernatant into a clean 5 mm NMR tube.

  • The final sample volume in the NMR tube should be approximately 4-5 cm in height.

¹H and ¹³C NMR Acquisition:

  • The NMR spectra are acquired on a 400 MHz spectrometer.

  • For ¹H NMR, the acquisition parameters typically include a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds.

  • For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled sequence is used to simplify the spectrum and enhance signal intensity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder into a pellet-forming die.

  • Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

FT-IR Spectrum Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet containing the sample in the spectrometer's sample holder.

  • Acquire the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation for GC-MS:

  • Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.

  • Further dilute this stock solution to a final concentration suitable for injection (e.g., 10-100 µg/mL).

  • Transfer the final solution to an appropriate autosampler vial.

GC-MS Analysis:

  • The sample is introduced into the gas chromatograph, where it is vaporized and separated on a capillary column.

  • The separated components then enter the mass spectrometer.

  • Electron impact (EI) is a common ionization method, where high-energy electrons bombard the sample molecules, leading to ionization and fragmentation.

  • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_analysis Data Interpretation Start This compound (Solid Sample) NMR_Prep Dissolve in DMSO-d6 Start->NMR_Prep IR_Prep Prepare KBr Pellet Start->IR_Prep MS_Prep Dissolve in Volatile Solvent Start->MS_Prep NMR_Acq Acquire ¹H & ¹³C NMR Spectra NMR_Prep->NMR_Acq NMR_Data NMR Data (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data Interpretation Structural Elucidation & Characterization NMR_Data->Interpretation IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq IR_Data IR Data (Absorption Peaks) IR_Acq->IR_Data IR_Data->Interpretation MS_Acq Perform GC-MS Analysis MS_Prep->MS_Acq MS_Data MS Data (m/z Values) MS_Acq->MS_Data MS_Data->Interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Rise of 5-Nitroindazoles: A Technical Guide to Their Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-nitroindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the discovery and development of this compound compounds, covering their synthesis, multifaceted biological effects, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the pursuit of novel therapeutics.

Synthesis of the this compound Core and Its Derivatives

The foundational this compound structure is primarily synthesized through two principal routes: the diazotization of 2-methyl-4-nitroaniline (B30703) and the intramolecular cyclization of arylhydrazones.[1]

Diazotization of 2-Methyl-4-nitroaniline

A common and effective method for the preparation of 5-nitro-1H-indazole involves the diazotization of 2-methyl-4-nitroaniline.[2]

Experimental Protocol:

  • Dissolve 2-methyl-4-nitroaniline (1.96 mmol) in acetic acid at 0 °C.

  • Add a solution of sodium nitrite (B80452) (1.96 mmol) in water dropwise to the cooled solution.

  • Allow the reaction mixture to stir at room temperature for 72 hours.

  • Remove the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate.

  • Wash the organic solution with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 5-nitro-1H-indazole.[1]

Intramolecular Cyclization of Arylhydrazones

This versatile approach allows for the synthesis of N-substituted 5-nitroindazoles. The process begins with the formation of an arylhydrazone from a substituted 2-fluoro-5-nitrobenzaldehyde (B1301997) or acetophenone (B1666503), which then undergoes a base-mediated intramolecular nucleophilic aromatic substitution (SNAr) to form the indazole ring.[1][3]

Experimental Protocol for 1-Substituted-5-nitroindazoles:

  • Dissolve the substituted 2-fluoro-5-nitrobenzaldehyde or acetophenone (1.0 mmol) in DMF (5 mL).

  • Add the appropriate arylhydrazine hydrochloride (2.0-3.0 mmol).

  • Heat the mixture at 50 °C for 2-3 hours.

  • Cool the reaction to room temperature and add potassium carbonate (2.0 mmol).

  • Heat the mixture at 90 °C for the time required to complete the reaction (typically monitored by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.[1]

General Synthetic Routes to 5-Nitroindazoles cluster_0 Diazotization Route cluster_1 Arylhydrazone Cyclization Route 2-Methyl-4-nitroaniline 2-Methyl-4-nitroaniline Diazotization Diazotization 2-Methyl-4-nitroaniline->Diazotization NaNO2, Acetic Acid 5-Nitro-1H-indazole_A 5-Nitro-1H-indazole Diazotization->5-Nitro-1H-indazole_A 2-Fluoro-5-nitrobenzaldehyde 2-Fluoro-5-nitrobenzaldehyde Arylhydrazone Formation Arylhydrazone Formation 2-Fluoro-5-nitrobenzaldehyde->Arylhydrazone Formation Arylhydrazine Arylhydrazine Arylhydrazine->Arylhydrazone Formation Intramolecular SNAr Intramolecular SNAr Arylhydrazone Formation->Intramolecular SNAr Base (e.g., K2CO3) 1-Substituted-5-nitroindazole 1-Substituted-5-nitroindazole Intramolecular SNAr->1-Substituted-5-nitroindazole

Synthetic Pathways to 5-Nitroindazoles

Biological Activities of this compound Compounds

This compound derivatives have demonstrated a wide spectrum of biological activities, with significant potential in the treatment of infectious diseases and cancer.

Antiparasitic Activity

Numerous this compound derivatives have shown potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism of action is believed to involve the reduction of the 5-nitro group by parasitic nitroreductases, leading to the generation of reactive nitrogen species and oxidative stress within the parasite.[4][5]

Compound/DerivativeTarget OrganismIC50 (µM)Reference
16 (1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one, hydrochloride)T. cruzi (epimastigotes, Y strain)0.49[6]
16 T. cruzi (intracellular amastigotes, Y strain)0.41[6]
24 (1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one)T. cruzi (epimastigotes, Y strain)5.75[6]
24 T. cruzi (intracellular amastigotes, Y strain)1.17[6]
12 (2-(2-Fluorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one)T. cruzi (epimastigotes)>256 (SIEPI)[5]
17 T. cruzi (epimastigotes)>188.23 (SIEPI)[5]
Benznidazole (Reference)T. cruzi (epimastigotes)25.22[5]

Experimental Protocol for in vitro Anti-Trypanosomal Assay (Epimastigotes):

  • Culture epimastigote forms of T. cruzi (e.g., Y strain) in a suitable medium (e.g., LIT medium) at 28°C.

  • Harvest parasites in the exponential growth phase.

  • Seed the parasites into 96-well plates at a density of 1 x 106 parasites/mL.

  • Add serial dilutions of the test compounds (dissolved in a suitable solvent like DMSO) to the wells. Include a positive control (e.g., benznidazole) and a negative control (solvent only).

  • Incubate the plates at 28°C for 72 hours.

  • Determine parasite viability using a suitable method, such as the MTT assay or by counting motile parasites using a hemocytometer.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.

This compound derivatives have also shown promise as anti-leishmanial agents. Similar to their anti-trypanosomal activity, the 5-nitro group is crucial for their mechanism of action.[7][8][9]

Compound/DerivativeTarget OrganismIC50 (µM)Reference
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate L. amazonensis (amastigotes)0.46 ± 0.01[8][9]
NV6 (3-((1-benzyl-5-nitro-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine)L. amazonensis (amastigotes)0.43[10]
NV16 (1-benzyl-5-nitro-3-((5-(piperidin-1-yl)pentyl)-1H-indazole))L. amazonensis (amastigotes)0.17[10]
Amphotericin B (Reference)L. amazonensis (amastigotes)-[8]

Experimental Protocol for in vitro Anti-Leishmanial Assay (Amastigotes):

  • Culture a suitable macrophage cell line (e.g., J774 cells) in a 96-well plate.

  • Infect the macrophages with Leishmania promastigotes (e.g., L. amazonensis) and allow them to differentiate into amastigotes.

  • Add serial dilutions of the test compounds to the infected macrophage cultures.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Fix and stain the cells to visualize the intracellular amastigotes.

  • Determine the number of amastigotes per macrophage or the percentage of infected macrophages.

  • Calculate the IC50 value, representing the concentration of the compound that reduces the number of intracellular amastigotes by 50%.

Several this compound derivatives have demonstrated significant activity against Trichomonas vaginalis.[10]

Compound/DerivativeTarget OrganismConcentration for significant activityReference
5, 6, 8, 9, 17 T. vaginalis10 µg/mL[10]
Metronidazole (Reference)T. vaginalis-[10]

Experimental Protocol for in vitro Anti-Trichomonal Assay:

  • Culture T. vaginalis trophozoites in a suitable medium (e.g., Diamond's TYI-S-33 medium) under anaerobic conditions at 37°C.

  • Seed the trophozoites into 96-well plates.

  • Add serial dilutions of the test compounds.

  • Incubate the plates for 24-48 hours.

  • Determine the viability of the trophozoites using a method such as the MTT assay or by direct counting.

  • Calculate the IC50 or the minimum inhibitory concentration (MIC).

Anticancer Activity

This compound derivatives have emerged as a promising class of compounds with potential applications in oncology. Their anticancer effects are attributed to various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and survival.[11]

Compound/DerivativeCell LineIC50 (µg/mL)Reference
8, 10, 11 TK-10 (Renal Cancer)Moderate Activity[10]
8, 10, 11 HT-29 (Colon Cancer)Moderate Activity[10]

Experimental Protocol for Anticancer Activity (MTT Assay):

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound compounds for a specified duration (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Mechanisms of Action

The diverse biological activities of this compound compounds stem from their ability to interact with multiple cellular targets and pathways.

Antiparasitic Mechanism: Oxidative Stress

The primary mechanism of antiparasitic action for 5-nitroindazoles is the generation of reactive oxygen and nitrogen species within the parasite. The electron-withdrawing nitro group at the 5-position is crucial for this activity. Parasite-specific nitroreductases reduce the nitro group, leading to the formation of a nitro anion radical and other reactive intermediates. These species cause damage to vital macromolecules such as DNA, proteins, and lipids, ultimately leading to parasite death.[4]

Antiparasitic Mechanism of 5-Nitroindazoles This compound This compound Parasite Nitroreductase Parasite Nitroreductase This compound->Parasite Nitroreductase Reduction Nitro Anion Radical Nitro Anion Radical Parasite Nitroreductase->Nitro Anion Radical Reactive Oxygen/Nitrogen Species Reactive Oxygen/Nitrogen Species Nitro Anion Radical->Reactive Oxygen/Nitrogen Species Macromolecular Damage Macromolecular Damage Reactive Oxygen/Nitrogen Species->Macromolecular Damage Oxidative Stress Parasite Death Parasite Death Macromolecular Damage->Parasite Death

Oxidative Stress Mechanism in Parasites
Anticancer Mechanisms

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Some this compound derivatives have been investigated as potential inhibitors of VEGFR-2. By blocking the VEGFR-2 signaling cascade, these compounds can inhibit tumor angiogenesis and suppress tumor growth. The downstream signaling pathways of VEGFR-2 that are crucial for angiogenesis include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[12][13][14]

VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCg PLCγ VEGFR-2->PLCg Activates PI3K PI3K VEGFR-2->PI3K Activates This compound Derivative This compound Derivative This compound Derivative->VEGFR-2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf-MEK-ERK PKC->Raf_MEK_ERK Angiogenesis Angiogenesis Akt->Angiogenesis Promotes Raf_MEK_ERK->Angiogenesis Promotes

VEGFR-2 Signaling Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, particularly in the repair of single-strand breaks. In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are crucial for homologous recombination-mediated double-strand break repair, the inhibition of PARP leads to a phenomenon known as synthetic lethality. When PARP is inhibited, single-strand breaks accumulate and are converted to double-strand breaks during DNA replication. In BRCA-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death. Some indazole derivatives have been explored as PARP inhibitors.

PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell with PARP Inhibition SSB_Normal Single-Strand Break PARP_Normal PARP SSB_Normal->PARP_Normal recruits SSB_Repair_Normal SSB Repair PARP_Normal->SSB_Repair_Normal Cell_Survival_Normal Cell Survival SSB_Repair_Normal->Cell_Survival_Normal DSB_Normal Double-Strand Break HR_Normal Homologous Recombination DSB_Normal->HR_Normal DSB_Repair_Normal DSB Repair HR_Normal->DSB_Repair_Normal DSB_Repair_Normal->Cell_Survival_Normal 5-Nitroindazole_PARPi This compound (PARP Inhibitor) PARP_Cancer PARP (Trapped) 5-Nitroindazole_PARPi->PARP_Cancer Inhibits & Traps SSB_Cancer Single-Strand Break SSB_Cancer->PARP_Cancer Replication_Fork_Collapse Replication Fork Collapse PARP_Cancer->Replication_Fork_Collapse DSB_Cancer Double-Strand Break Replication_Fork_Collapse->DSB_Cancer HR_Deficient Defective Homologous Recombination DSB_Cancer->HR_Deficient NHEJ Non-Homologous End Joining (Error-prone) DSB_Cancer->NHEJ Genomic_Instability Genomic Instability NHEJ->Genomic_Instability Cell_Death Cell Death (Synthetic Lethality) Genomic_Instability->Cell_Death

Synthetic Lethality via PARP Inhibition

Structure-Activity Relationships (SAR)

The biological activity of this compound compounds is significantly influenced by the nature and position of substituents on the indazole ring.

  • The 5-Nitro Group: This group is consistently reported as essential for the antiparasitic activity of these compounds. Its removal often leads to a significant loss of potency.[11]

  • Substitution at N-1: Modifications at the N-1 position with various alkyl or aryl groups have been shown to modulate the antiparasitic and anticancer activities. For instance, the introduction of hydrophilic fragments at this position can improve the selectivity profile of some derivatives.[7]

  • Substitution at N-2: The introduction of substituents, such as a benzyl (B1604629) group, at the N-2 position has been explored, with further modifications on the benzyl ring impacting activity. Electron-withdrawing groups on the benzyl ring, like fluorine, have been shown to have a positive impact on trypanocidal activity.[5]

  • Substitution at C-3: The nature of the substituent at the C-3 position can also dramatically affect the biological profile. For example, a hydroxyl group at C-3 can render some derivatives inactive.

Conclusion and Future Directions

This compound compounds represent a versatile and promising scaffold for the development of new therapeutic agents. Their broad spectrum of activity against parasites and cancer, coupled with well-defined synthetic routes, makes them attractive candidates for further investigation. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action and the identification of specific molecular targets will be crucial for their clinical translation. The continued exploration of the this compound chemical space holds significant promise for addressing unmet medical needs in infectious diseases and oncology.

References

5-Nitroindazole: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-nitroindazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure." This designation stems from its recurring presence in a multitude of biologically active compounds spanning a wide range of therapeutic areas. The unique electronic properties conferred by the nitro group, coupled with the versatile chemistry of the indazole ring system, provide a robust platform for the design and development of novel therapeutic agents. This technical guide delves into the synthesis, diverse biological activities, and mechanisms of action of this compound derivatives, offering a comprehensive resource for professionals in drug discovery and development.

The importance of the 5-nitro group is frequently highlighted as essential for the biological activity of these compounds.[1][2] Its presence is often linked to a mechanism of action involving bioreductive activation, particularly in hypoxic environments characteristic of certain tumors and anaerobic parasites.[2][3] This process, mediated by nitroreductases, leads to the formation of reactive nitrogen species that can induce cellular damage and apoptosis.[3][4]

Synthetic Strategies

The synthesis of the this compound scaffold and its derivatives is well-established, with several reliable methods available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

One of the most common and straightforward methods for the preparation of the parent this compound is the diazotization of 2-amino-5-nitrotoluene (also known as 2-methyl-4-nitroaniline).[5] This one-step procedure offers high yields and utilizes readily available starting materials.[5]

A versatile method for accessing substituted 5-nitroindazoles involves the intramolecular cyclization of arylhydrazones derived from substituted 2-fluoro-5-nitrobenzaldehydes or acetophenones. This approach allows for the introduction of a variety of substituents at the N1-position of the indazole ring.

Experimental Protocol: Synthesis of this compound via Diazotization[5]
  • Dissolution: Dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid in a 5-L round-bottomed flask equipped with a mechanical stirrer.

  • Diazotization: Add a solution of 25 g (0.36 mole) of sodium nitrite (B80452) in 60 ml of water to the stirred solution all at once. Maintain the temperature below 25°C during the addition.

  • Stirring: Continue stirring for 15 minutes to complete the diazotization.

  • Standing: Allow the solution to stand at room temperature for 3 days.

  • Concentration: Concentrate the solution on a steam bath under reduced pressure.

  • Precipitation and Filtration: Add 200 ml of water to the residue and transfer to a beaker to form a slurry. Filter the product, wash thoroughly with cold water, and dry at 80–90°C.

  • Recrystallization: Purify the crude product by recrystallization from boiling methanol (B129727) with decolorizing charcoal to yield pale yellow needles of this compound.

Diagram of Synthetic Workflow

G cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., 2-amino-5-nitrotoluene) reaction Chemical Reaction (e.g., Diazotization) start->reaction workup Reaction Work-up (e.g., Concentration, Precipitation) reaction->workup purification Purification (e.g., Recrystallization) workup->purification product Final Product (this compound Derivative) purification->product

A generalized workflow for the synthesis and purification of this compound derivatives.

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development in various disease areas.

Antiparasitic Activity

The most extensively studied application of 5-nitroindazoles is in the treatment of parasitic diseases. These compounds have shown significant efficacy against a range of protozoan parasites.

  • Trypanosoma cruzi (Chagas Disease): Numerous studies have highlighted the potent trypanocidal activity of this compound derivatives against different life stages of T. cruzi.[2][6][7] Several derivatives have exhibited superior in vitro activity compared to the reference drug benznidazole.[7] The mechanism of action is believed to involve the bioreductive activation of the nitro group by parasitic nitroreductases, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress within the parasite.[2][3]

  • Leishmania species (Leishmaniasis): this compound derivatives have also demonstrated promising antileishmanial activity.[8][9] For instance, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate (B1210297) has shown a high selectivity index and potent activity against intracellular amastigotes of Leishmania amazonensis.[8][9]

  • Other Protozoa: The antiparasitic spectrum of 5-nitroindazoles extends to other protozoa, including Trichomonas vaginalis and Acanthamoeba castellanii.[10][11][12] Notably, certain derivatives have shown greater efficacy than the reference drug chlorhexidine (B1668724) digluconate against both trophozoites and cysts of A. castellanii.[12]

Table 1: Antiparasitic Activity of Selected this compound Derivatives

CompoundParasiteAssayIC50 (µM)Reference
1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (16)Trypanosoma cruzi (epimastigotes)In vitro0.49[7]
1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (24)Trypanosoma cruzi (epimastigotes)In vitro5.75[7]
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetateLeishmania amazonensis (amastigotes)In vitro0.46 ± 0.01[8][9]
Derivative 8Acanthamoeba castellanii (trophozoites)In vitro2.6 ± 0.7[12]
Derivative 9Acanthamoeba castellanii (trophozoites)In vitro4.7 ± 0.9[12]
Derivative 10Acanthamoeba castellanii (trophozoites)In vitro3.9 ± 0.6[12]
Anticancer Activity

The hypoxic microenvironment of solid tumors makes them susceptible to drugs activated by nitroreductases, positioning this compound derivatives as potential anticancer agents.[10][11] Some derivatives have demonstrated moderate antineoplastic activity against various cancer cell lines, including renal (TK-10) and colon (HT-29) cancer cell lines.[10][11] The proposed mechanism involves the bioreductive activation of the nitro group, leading to the formation of cytotoxic species that can damage cancer cells.[13]

Table 2: Anticancer Activity of Selected this compound Derivatives

CompoundCell LineActivityReference
Compound 8TK-10 (Renal), HT-29 (Colon)Moderate[10][11]
Compound 10TK-10 (Renal), HT-29 (Colon)Moderate[10][11]
Compound 11TK-10 (Renal), HT-29 (Colon)Moderate[10][11]
Antimicrobial Activity

The this compound scaffold has also been explored for its antimicrobial properties. Derivatives have been synthesized and evaluated for their activity against various bacteria and fungi, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the microgram per milliliter range.[14][15]

Table 3: Antimicrobial Activity of Selected Nitroimidazole Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
1,2,4-triazol-3-yl-thio-ethyl-2-methyl-5-nitro-1H-imidazolesBacteria and Fungi7.3 - 125[14]
N,N-disubstituted thiocarbamoyl-thio-2-hydroxypropyl-2-methyl-5-nitro-1H-imidazolesFungi3 - 25[14]

Mechanism of Action: Bioreductive Activation

A central theme in the biological activity of 5-nitroindazoles is their role as prodrugs that undergo bioreductive activation. This process is particularly effective in oxygen-deficient environments, such as those found in anaerobic parasites and the core of solid tumors.

The activation cascade is initiated by nitroreductases, enzymes present in these target organisms, which catalyze the reduction of the nitro group. This multi-electron reduction process generates highly reactive intermediates, including the nitroso and hydroxylamine (B1172632) derivatives, and ultimately the amine. These reactive species can covalently modify and damage critical biomolecules such as DNA, proteins, and lipids, leading to cellular dysfunction and death. In the context of antiparasitic activity, this reductive activation can also lead to the generation of reactive oxygen species, inducing a state of oxidative stress that is detrimental to the parasite.[3]

Diagram of Bioreductive Activation Pathway

G cluster_activation Bioreductive Activation of this compound prodrug This compound (Prodrug) nitroreductase Nitroreductase (Enzyme) prodrug->nitroreductase + 2e- reduction1 Nitro Radical Anion nitroreductase->reduction1 - reduction2 Nitroso Derivative reduction1->reduction2 + 2e- reduction3 Hydroxylamine Derivative reduction2->reduction3 + 2e- reactive_species Reactive Nitrogen Species & ROS reduction3->reactive_species cellular_damage Cellular Damage (DNA, Proteins, Lipids) reactive_species->cellular_damage apoptosis Apoptosis / Cell Death cellular_damage->apoptosis

The bioreductive activation pathway of this compound derivatives.

Structure-Activity Relationships (SAR)

Structure-activity relationship studies are crucial for optimizing the therapeutic potential of the this compound scaffold. Research has shown that the nature and position of substituents on the indazole ring significantly influence biological activity and selectivity.

  • N1-Substitution: Modifications at the N1-position have been extensively explored to modulate the physicochemical properties and biological activity of this compound derivatives. For example, the introduction of hydrophilic fragments at this position has been shown to improve the selectivity profile of certain antileishmanial compounds.[8][9]

  • N2-Substitution: The substituent at the N2-position also plays a critical role in determining the biological activity. For instance, in a series of 5-nitroindazolin-3-ones, a 2-picolyl substituent was found to be favorable for trypanocidal activity.[3]

  • C3-Substitution: The substituent at the C3-position can drastically affect the in vitro activity. For example, a 3-hydroxy derivative was found to be completely inactive against T. cruzi, whereas alkoxy groups at this position were tolerated.[1][2]

  • The 5-Nitro Group: The presence of the nitro group at the 5-position is consistently reported as being essential for the antiparasitic and anticancer activities of these compounds, underscoring its role in the bioreductive mechanism of action.[1][2]

Conclusion

The this compound scaffold has unequivocally earned its status as a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with a broad and potent spectrum of biological activities, makes it a highly attractive starting point for the development of new drugs. The well-elucidated mechanism of bioreductive activation provides a clear rationale for its efficacy against anaerobic parasites and hypoxic tumors. Future research in this area will likely focus on the fine-tuning of substituents to optimize potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating the promise of this remarkable scaffold into novel and effective therapies for a range of challenging diseases.

References

Potential Therapeutic Targets of 5-Nitroindazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroindazole is a heterocyclic aromatic organic compound that has garnered significant interest in medicinal chemistry and drug discovery due to its versatile scaffold and potential therapeutic applications. This technical guide provides an in-depth overview of the primary molecular targets of this compound and its derivatives, focusing on neuronal nitric oxide synthase (nNOS), indoleamine 2,3-dioxygenase 1 (IDO1), and poly (ADP-ribose) polymerase (PARP). The document outlines the signaling pathways associated with these targets, presents quantitative inhibitory data, and provides detailed experimental protocols for assessing enzymatic activity and inhibition.

Neuronal Nitric Oxide Synthase (nNOS)

Neuronal nitric oxide synthase is a key enzyme in the central and peripheral nervous systems, responsible for the production of nitric oxide (NO), a crucial signaling molecule. Dysregulation of nNOS activity is implicated in various neurological disorders, making it a compelling therapeutic target.

Signaling Pathway

Inhibition of nNOS by this compound or its analogs directly reduces the production of nitric oxide. This intervention modulates downstream signaling cascades, including the canonical pathway involving soluble guanylate cyclase (sGC) and cyclic guanosine (B1672433) monophosphate (cGMP), as well as non-canonical pathways involving protein S-nitrosylation. The overactivation of nNOS is linked to neurotoxicity through the generation of peroxynitrite from the reaction of NO with superoxide (B77818) radicals.

nNOS_Signaling_Pathway nNOS Signaling Pathway cluster_upstream Upstream Activation cluster_nNOS nNOS Catalysis cluster_downstream Downstream Effects NMDA_Receptor NMDA Receptor Ca2_Influx Ca2+ Influx NMDA_Receptor->Ca2_Influx Activation Calmodulin Calmodulin Ca2_Influx->Calmodulin Binds nNOS nNOS Calmodulin->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces L_Arginine L-Arginine L_Arginine->nNOS 5_Nitroindazole This compound 5_Nitroindazole->nNOS Inhibits sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation, Neurotransmission PKG->Vasodilation Peroxynitrite Peroxynitrite (ONOO-) Neurotoxicity Neurotoxicity Peroxynitrite->Neurotoxicity Superoxide Superoxide (O2-) NOSuperoxide NOSuperoxide NOSuperoxide->Peroxynitrite nNOS_Assay_Workflow nNOS Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Nitrite Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Substrate Solution, and Griess Reagents add_components Add Assay Buffer, nNOS enzyme, and Inhibitor to 96-well plate prep_reagents->add_components prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->add_components pre_incubate Pre-incubate add_components->pre_incubate initiate_reaction Initiate Reaction with Substrate Solution pre_incubate->initiate_reaction incubate_reaction Incubate at 37°C initiate_reaction->incubate_reaction add_griess_A Add Griess Reagent A incubate_reaction->add_griess_A incubate_A Incubate (5-10 min) add_griess_A->incubate_A add_griess_B Add Griess Reagent B incubate_A->add_griess_B incubate_B Incubate (5-10 min) add_griess_B->incubate_B read_absorbance Measure Absorbance at 540 nm incubate_B->read_absorbance std_curve Generate Nitrite Standard Curve read_absorbance->std_curve calc_inhibition Calculate % Inhibition std_curve->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50 IDO1_Signaling_Pathway IDO1 Signaling Pathway in Cancer Immunosuppression cluster_IDO1 IDO1-mediated Tryptophan Catabolism cluster_immunosuppression Immunosuppressive Effects Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 N_Formylkynurenine N-Formylkynurenine IDO1->N_Formylkynurenine Catalyzes Tryptophan_Depletion Tryptophan Depletion IDO1->Tryptophan_Depletion 5_Nitroindazole_Derivative This compound Derivative 5_Nitroindazole_Derivative->IDO1 Inhibits Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Converts to Kynurenine_Accumulation Kynurenine Accumulation Kynurenine->Kynurenine_Accumulation T_Cell_Arrest T-Cell Proliferation Arrest Tryptophan_Depletion->T_Cell_Arrest Treg_Induction Regulatory T-Cell (Treg) Induction Kynurenine_Accumulation->Treg_Induction Effector_T_Cell_Suppression Effector T-Cell Suppression Kynurenine_Accumulation->Effector_T_Cell_Suppression IDO1_Assay_Workflow IDO1 Inhibition Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_kyn_detection Kynurenine Detection cluster_analysis Data Analysis seed_cells Seed HeLa or SKOV-3 cells in a 96-well plate induce_ido1 Induce IDO1 expression with IFN-γ seed_cells->induce_ido1 add_inhibitor Add serial dilutions of This compound derivative induce_ido1->add_inhibitor incubate_cells Incubate for 24-48 hours add_inhibitor->incubate_cells collect_supernatant Collect cell supernatant incubate_cells->collect_supernatant hydrolyze_nfk Hydrolyze N-formylkynurenine to Kynurenine with TCA collect_supernatant->hydrolyze_nfk add_ehrlichs Add Ehrlich's Reagent hydrolyze_nfk->add_ehrlichs read_absorbance Measure Absorbance at 480 nm add_ehrlichs->read_absorbance std_curve Generate Kynurenine Standard Curve read_absorbance->std_curve calc_inhibition Calculate % Inhibition std_curve->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50 PARP_Signaling_Pathway PARP Signaling in DNA Repair cluster_DNA_damage DNA Damage and PARP Activation cluster_repair DNA Repair Pathways SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 Recruits & Activates Replication_Fork Replication Fork SSB->Replication_Fork Encounters PARylation PARylation PARP1->PARylation Catalyzes 5_Nitroindazole_Derivative This compound Derivative 5_Nitroindazole_Derivative->PARP1 Inhibits BER_Complex Base Excision Repair (BER) Complex PARylation->BER_Complex Recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair DSB Double-Strand Break (DSB) Replication_Fork->DSB Leads to HRR_Proficient HRR Proficient DSB->HRR_Proficient Repaired by HRR_Deficient HRR Deficient (e.g., BRCA1/2 mutant) DSB->HRR_Deficient Not Repaired in Cell_Survival Cell Survival HRR_Proficient->Cell_Survival Apoptosis Apoptosis HRR_Deficient->Apoptosis PARP_Assay_Workflow PARP Inhibition Assay Workflow cluster_plate_prep Plate Preparation cluster_reaction PARP Reaction cluster_detection Detection cluster_analysis Data Analysis coat_plate Coat 96-well plate with histones block_plate Block plate coat_plate->block_plate add_reagents Add PARP enzyme, activated DNA, and inhibitor to wells block_plate->add_reagents add_substrate Add Biotinylated NAD+ add_reagents->add_substrate incubate_reaction Incubate at room temperature add_substrate->incubate_reaction wash_plate1 Wash plate incubate_reaction->wash_plate1 add_strep_hrp Add Streptavidin-HRP wash_plate1->add_strep_hrp incubate_hrp Incubate add_strep_hrp->incubate_hrp wash_plate2 Wash plate incubate_hrp->wash_plate2 add_substrate_hrp Add HRP Substrate (e.g., TMB) wash_plate2->add_substrate_hrp develop_color Develop color add_substrate_hrp->develop_color read_absorbance Measure Absorbance develop_color->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

In Silico Modeling of 5-Nitroindazole Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 5-nitroindazole, a versatile heterocyclic compound with demonstrated interactions across a range of therapeutic targets. This document outlines its known protein interactions, presents available quantitative data, details relevant experimental protocols for both computational modeling and experimental validation, and visualizes key biological pathways and experimental workflows.

Introduction to this compound and its Therapeutic Potential

This compound is a small molecule that has garnered significant interest in medicinal chemistry due to its diverse biological activities. It serves as a scaffold for the development of inhibitors for various enzymes, leveraging its ability to form key interactions within protein binding sites. In silico modeling techniques have been instrumental in elucidating the potential mechanisms of action and guiding the rational design of this compound-based therapeutics. Its known activities span across oncology, neuroscience, and infectious diseases, primarily through the inhibition of key enzymes.[1][2]

Key Protein Targets and Associated Signaling Pathways

In silico and experimental studies have identified several protein targets of this compound and its derivatives. These targets are implicated in critical signaling pathways relevant to various disease states.

Neuronal Nitric Oxide Synthase (nNOS)

This compound is a known inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues.[1] NO is a crucial signaling molecule involved in neurotransmission and other physiological processes.[3] Overproduction of NO by nNOS is implicated in neurodegenerative diseases, making it a valuable therapeutic target.

Below is a diagram illustrating the nitric oxide signaling pathway and the role of nNOS.

cluster_0 Neuron cluster_1 Target Cell L-Arginine L-Arginine nNOS nNOS L-Arginine->nNOS Substrate Nitric Oxide (NO) Nitric Oxide (NO) nNOS->Nitric Oxide (NO) L-Citrulline L-Citrulline nNOS->L-Citrulline This compound This compound This compound->nNOS Inhibition sGC Soluble Guanylate Cyclase Nitric Oxide (NO)->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G cGMP->PKG Activation Cellular Response Cellular Response PKG->Cellular Response

Nitric Oxide Signaling Pathway
Indoleamine 2,3-Dioxygenase 1 (IDO1)

Derivatives of this compound have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[4] IDO1 is a significant target in cancer immunotherapy as its upregulation in the tumor microenvironment leads to immune suppression by depleting tryptophan and producing immunosuppressive metabolites.[5][6]

The following diagram illustrates the Kynurenine pathway and the role of IDO1.

cluster_0 Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate T-Cell T-Cell Tryptophan->T-Cell Essential for Proliferation Kynurenine Kynurenine IDO1->Kynurenine This compound Derivative This compound Derivative This compound Derivative->IDO1 Inhibition Immune Suppression Immune Suppression Kynurenine->Immune Suppression T-Cell->Immune Suppression

Kynurenine Pathway in Immunosuppression
Cancer-Related Kinases

Recent in silico studies have identified this compound as a potential multi-targeted inhibitor of several kinases implicated in lung cancer progression. These include Ribosomal protein S6 kinase alpha-6 (RPS6KA6), Cyclin-dependent protein kinase-2 (CDK2), and Insulin-like growth factor-1 receptor (IGF-1R).

The signaling pathways for CDK2 and IGF-1R are depicted below.

cluster_0 Cell Cycle Progression Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Activation pRb Retinoblastoma Protein CDK2->pRb Phosphorylation This compound This compound This compound->CDK2 Inhibition E2F E2F pRb->E2F Inhibition S-Phase Entry S-Phase Entry E2F->S-Phase Entry Transcription of S-phase genes

CDK2 Signaling Pathway

cluster_0 IGF-1R Signaling IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R Binding PI3K/Akt Pathway PI3K/Akt Pathway IGF-1R->PI3K/Akt Pathway Activation RAS/MAPK Pathway RAS/MAPK Pathway IGF-1R->RAS/MAPK Pathway Activation This compound This compound This compound->IGF-1R Inhibition Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival RAS/MAPK Pathway->Cell Proliferation & Survival

IGF-1R Signaling Pathway

Quantitative Data Presentation

The following tables summarize the available quantitative data for the interaction of this compound and its derivatives with various protein targets. It is important to note that experimentally determined binding affinities (Ki, IC50, Kd) for the parent this compound compound against many of its putative targets are not widely available in the public domain. Much of the existing data is derived from in silico predictions or studies on its derivatives.

Table 1: In Silico Binding Data for this compound

Target ProteinPDB IDComputational MethodDocking Score (kcal/mol)MM/GBSA (kcal/mol)Reference
Ribosomal protein S6 kinase alpha-66G77Molecular Docking-6.884-30.17[7]
Cyclin-dependent protein kinase-21AQ1Molecular Docking-7.515-30.34[7]
Insulin-like growth factor-1 receptor1K3AMolecular Docking-6.754-23.22[7]

Table 2: Experimental Activity of this compound Derivatives

Target Organism/EnzymeDerivativeAssay TypeIC50 (µM)Reference
Trypanosoma cruzi (epimastigotes)5-nitro-2-picolyl-indazolin-3-oneCell-based1.1 ± 0.3[8]
Trypanosoma cruzi (trypomastigotes)5-nitro-2-picolyl-indazolin-3-oneCell-based5.4 ± 1.0[8]
Indoleamine 2,3-dioxygenase 1 (IDO1)N'-HydroxyindazolecarboximidamidesCell-basedModerate Inhibition[4]

In Silico Experimental Protocols

This section provides detailed methodologies for the key in silico experiments used to model this compound interactions.

In Silico Modeling Workflow

The general workflow for an in silico study of a small molecule inhibitor like this compound is depicted below.

Start Start Target_Selection Target Protein Selection Start->Target_Selection Ligand_Preparation This compound Structure Preparation Start->Ligand_Preparation Protein_Preparation Protein Structure Preparation Target_Selection->Protein_Preparation Molecular_Docking Molecular Docking Ligand_Preparation->Molecular_Docking Protein_Preparation->Molecular_Docking Pose_Analysis Binding Pose Analysis Molecular_Docking->Pose_Analysis MD_Simulation Molecular Dynamics Simulation Pose_Analysis->MD_Simulation Trajectory_Analysis Trajectory Analysis MD_Simulation->Trajectory_Analysis Binding_Energy Binding Free Energy Calculation (MM/GBSA) Trajectory_Analysis->Binding_Energy End End Binding_Energy->End

In Silico Modeling Workflow
Molecular Docking Protocol

Objective: To predict the binding pose and estimate the binding affinity of this compound to its target protein.

Software: AutoDock Vina, UCSF Chimera, Open Babel.

Methodology:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Open the PDB file in UCSF Chimera.

    • Remove water molecules, co-factors, and any existing ligands.

    • Add polar hydrogens and assign partial charges (e.g., AMBER ff14SB).

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a database like PubChem in SDF or MOL2 format.

    • Use Open Babel to convert the structure to PDB format and add hydrogens.

    • Open the ligand PDB file in AutoDockTools (ADT).

    • Assign Gasteiger charges.

    • Define the rotatable bonds.

    • Save the prepared ligand in PDBQT format. For nitro-containing compounds, it is crucial to ensure correct parameterization of the nitro group. Using quantum mechanical calculations to derive partial charges (e.g., RESP charges) can improve accuracy.[9]

  • Grid Box Generation:

    • In ADT, define the search space (grid box) around the active site of the protein. The grid box should be large enough to encompass the entire binding pocket and allow for ligand flexibility.

  • Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation, providing the prepared protein and ligand PDBQT files and the grid box parameters.

    • Set the exhaustiveness parameter to control the thoroughness of the search (a value of 8 is a good starting point).

  • Results Analysis:

    • Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the top-ranked poses in UCSF Chimera or PyMOL to inspect the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues.

Molecular Dynamics (MD) Simulation Protocol

Objective: To assess the stability of the this compound-protein complex and refine the binding pose obtained from docking.

Software: GROMACS, AMBER/CHARMM force fields.

Methodology:

  • System Preparation:

    • Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

    • Generate the topology and parameter files for the protein using a standard force field (e.g., AMBER ff14SB or CHARMM36m).

    • Generate the topology and parameter files for this compound. Due to the nitro group, a general force field like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) is required. It is highly recommended to validate or derive the partial charges using quantum mechanical calculations.[10]

    • Combine the protein and ligand topologies.

  • Solvation and Ionization:

    • Place the complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron).

    • Solvate the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system.

  • Equilibration:

    • Perform a two-step equilibration:

      • NVT (constant Number of particles, Volume, and Temperature) ensemble: Gradually heat the system to the desired temperature while restraining the protein and ligand heavy atoms.

      • NPT (constant Number of particles, Pressure, and Temperature) ensemble: Equilibrate the pressure and density of the system while maintaining the temperature, with weaker restraints on the protein and ligand.

  • Production MD:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the complex, including:

      • Root Mean Square Deviation (RMSD) of the protein backbone and ligand.

      • Root Mean Square Fluctuation (RMSF) of individual residues.

      • Analysis of hydrogen bonds and other interactions over time.

      • Calculation of binding free energy using methods like MM/PBSA or MM/GBSA.

Experimental Validation Protocols

In silico predictions should be validated by experimental data. This section outlines key experimental protocols for characterizing the interaction between this compound and its target proteins.

Recombinant Protein Expression and Purification

Objective: To produce a sufficient quantity of pure target protein for biophysical and structural studies.

Methodology (General):

  • Cloning: Clone the gene encoding the human target protein (e.g., nNOS, IDO1) into a suitable expression vector (e.g., pET vector for E. coli expression) with an affinity tag (e.g., His-tag, Strep-tag).[7]

  • Expression: Transform the expression vector into a suitable host (e.g., E. coli BL21(DE3)). Grow the cells and induce protein expression with an appropriate inducer (e.g., IPTG).

  • Lysis: Harvest the cells and lyse them to release the protein.

  • Purification:

    • Affinity Chromatography: Use a resin that specifically binds to the affinity tag (e.g., Ni-NTA for His-tagged proteins) for the initial purification step.[7]

    • (Optional) Tag Cleavage: If necessary, cleave the affinity tag using a specific protease.

    • Size-Exclusion Chromatography: Further purify the protein based on its size to remove aggregates and other contaminants.

  • Quality Control: Assess the purity and concentration of the protein using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics (association and dissociation rates) and affinity (Kd) of this compound to its target protein.

Methodology:

  • Immobilization: Covalently immobilize the purified target protein onto the surface of a sensor chip (e.g., CM5 chip).

  • Binding Analysis:

    • Flow a series of concentrations of this compound over the sensor surface.

    • Monitor the change in the refractive index, which is proportional to the mass of the ligand binding to the immobilized protein.

    • After the association phase, flow buffer over the surface to monitor the dissociation of the complex.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the binding interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

  • Sample Preparation: Prepare solutions of the purified target protein and this compound in the same buffer.

  • Titration:

    • Place the protein solution in the sample cell of the calorimeter.

    • Titrate small aliquots of the this compound solution into the sample cell.

  • Data Acquisition: Measure the heat released or absorbed upon each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.[11]

X-ray Crystallography

Objective: To determine the three-dimensional structure of the this compound-protein complex at atomic resolution.

Methodology:

  • Crystallization:

    • Screen for crystallization conditions for the purified target protein in the presence of this compound (co-crystallization).

    • Alternatively, soak pre-formed crystals of the apo-protein in a solution containing this compound.[12]

  • Data Collection:

    • Expose the protein-ligand crystals to a high-intensity X-ray beam.

    • Collect the diffraction data.

  • Structure Determination and Refinement:

    • Process the diffraction data and determine the electron density map.

    • Build and refine the atomic model of the protein-ligand complex.

  • Structure Analysis:

    • Analyze the high-resolution structure to visualize the precise binding mode of this compound and its interactions with the protein active site.

Conclusion

In silico modeling provides a powerful and efficient approach to investigate the interactions of this compound with its protein targets. Techniques such as molecular docking and molecular dynamics simulations can offer valuable insights into binding modes and affinities, guiding the rational design of more potent and selective inhibitors. However, it is imperative that these computational predictions are rigorously validated through experimental techniques like SPR, ITC, and X-ray crystallography to ensure their accuracy and relevance. This integrated approach, combining computational and experimental methods, is essential for advancing the development of this compound-based compounds as potential therapeutics for a range of diseases. Further experimental studies are warranted to determine the precise binding affinities of this compound for its key targets to build a more complete understanding of its pharmacological profile.

References

5-Nitroindazole Derivatives: A Technical Guide to Their Antitumor Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, 5-nitroindazole derivatives have emerged as a promising class of compounds with significant antitumor properties. The presence of the nitro group at the 5-position is often crucial for their cytotoxic effects.[1] This technical guide provides an in-depth overview of the current understanding of this compound derivatives as potential anticancer agents, focusing on their mechanism of action, quantitative activity, and the experimental protocols used for their evaluation.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

The antitumor activity of this compound derivatives is primarily attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle in cancer cells.

Induction of Apoptosis

Apoptosis is a critical process for eliminating damaged or cancerous cells. This compound derivatives have been shown to trigger this process through the intrinsic pathway, which is centered around the mitochondria. This pathway involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the subsequent activation of a cascade of enzymes called caspases.

Apoptosis_Pathway cluster_stimulus Anticancer Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade This compound\nDerivatives This compound Derivatives Bax Bax This compound\nDerivatives->Bax promotes Bcl-2 Bcl-2 This compound\nDerivatives->Bcl-2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Bcl-2->Mitochondrion stabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Pro-Caspase-9 Pro-Caspase-9 Cytochrome c->Pro-Caspase-9 activates Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Pro-Caspase-3 Pro-Caspase-3 Caspase-9->Pro-Caspase-3 activates Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis executes

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. The cell cycle is tightly regulated by a family of proteins called cyclin-dependent kinases (CDKs). This compound and its derivatives have been identified as multi-targeted inhibitors of CDKs, leading to cell cycle arrest, often at the G2/M phase.[2] Some nitroimidazole derivatives have been shown to specifically inhibit CDK2, leading to arrest at the G1 and S phases.[3] This inhibition prevents the cancer cells from progressing through the division cycle and ultimately leads to their demise.

Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 activates S Phase S Phase CDK2->S Phase drives progression Cyclin A Cyclin A CDK1 CDK1 Cyclin A->CDK1 activates G2 Phase G2 Phase CDK1->G2 Phase drives progression Cyclin B Cyclin B CDK1_M CDK1 Cyclin B->CDK1_M activates M Phase M Phase CDK1_M->M Phase initiates mitosis This compound\nDerivatives This compound Derivatives This compound\nDerivatives->CDK4/6 inhibits This compound\nDerivatives->CDK2 inhibits This compound\nDerivatives->CDK1 inhibits

Quantitative Data on Antitumor Activity

The antitumor efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following tables summarize the IC50 values for various this compound derivatives against different human cancer cell lines.

Table 1: IC50 Values of Selected this compound Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Derivative 8TK-10 (Renal)Moderate Activity[4]
Derivative 10TK-10 (Renal)Moderate Activity[4]
Derivative 11TK-10 (Renal)Moderate Activity[4]
Derivative 8HT-29 (Colon)Moderate Activity[4]
Derivative 10HT-29 (Colon)Moderate Activity[4]
Derivative 11HT-29 (Colon)Moderate Activity[4]
Compound 5A549 (Lung)10.67 ± 1.53
Compound 2A549 (Lung)24.0 ± 3.46
Compound 3A549 (Lung)28.0 ± 1.0
Compound 10A549 (Lung)29.67 ± 5.51
Compound 9A549 (Lung)51.5 ± 4.95
Compound 5C6 (Glioma)4.33 ± 1.04
Compound 10C6 (Glioma)12.33 ± 4.93
Compound 2C6 (Glioma)23.33 ± 2.08
Compound 9C6 (Glioma)25.33 ± 1.53
Compound 3C6 (Glioma)49.33 ± 1.15

Note: "Moderate Activity" indicates that the source reported antineoplastic properties but did not provide a specific IC50 value.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is proportional to the number of living cells.

Protocol for Adherent Cells:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound derivatives A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Treat cells with the this compound derivatives for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Apoptosis_Assay_Workflow A Treat cells B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Differentiate cell populations (Live, Apoptotic, Necrotic) F->G

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds, then harvest and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate for at least 2 hours at -20°C.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.

  • PI Staining: Add PI staining solution to the cells.

  • Incubation: Incubate the cells for 30 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.

Principle: Proteins from a cell lysate are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is then probed with an antibody specific to the protein of interest. A secondary antibody, conjugated to an enzyme, is then used to detect the primary antibody, and the signal is visualized.

Protocol:

  • Cell Lysis: Lyse the treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, Bcl-2, Bax, CDK1, Cyclin B1).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their ability to induce apoptosis and cause cell cycle arrest in cancer cells provides a strong rationale for their further investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery to design and execute studies aimed at further elucidating the therapeutic potential of these compounds. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their efficacy in preclinical models of cancer.

References

The Antiprotozoal Potential of 5-Nitroindazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Protozoan infections, such as Chagas disease, leishmaniasis, and trichomoniasis, affect millions globally, with current treatments hampered by toxicity, limited efficacy, and growing resistance. The 5-nitroindazole scaffold has emerged as a promising framework for the development of novel antiprotozoal agents. These compounds typically function as prodrugs, activated by parasite-specific nitroreductases to generate reactive radical species that induce oxidative stress and lead to parasite death. Numerous derivatives have demonstrated potent in vitro activity against various protozoa, including Trypanosoma cruzi, Leishmania species, and Acanthamoeba castellanii, often exhibiting high selectivity indices compared to host cells. Furthermore, promising results in murine models of Chagas disease highlight their potential for in vivo efficacy. This guide provides a comprehensive overview of the current research, summarizing key activity data, detailing experimental methodologies, and illustrating the underlying mechanisms and workflows.

Introduction

Parasitic diseases caused by protozoa represent a significant global health burden, disproportionately affecting populations in tropical and subtropical regions.[1] Diseases like Chagas disease, caused by Trypanosoma cruzi, and leishmaniasis, caused by Leishmania species, are classified as neglected tropical diseases, characterized by a lack of safe, effective, and affordable treatments.[2][3] The current therapeutic arsenal (B13267) is limited and often associated with severe side effects and variable efficacy, particularly in the chronic phases of infection.[2][4] This situation underscores the urgent need for novel chemotherapeutic agents.

The this compound heterocyclic system has garnered significant attention as a "privileged structure" in the design of new trypanocidal drugs.[2][5] This interest stems from the known antiprotozoal properties of the 5-nitro group, a feature present in established drugs like benznidazole (B1666585) and nifurtimox.[1][6] Research has demonstrated that derivatives of this compound exhibit potent activity against a range of protozoan parasites, validating this scaffold as a promising starting point for drug discovery programs.[4][7][8][9]

Proposed Mechanism of Action

The antiprotozoal effect of this compound derivatives is primarily attributed to the reductive activation of the nitro group, a process that is more efficient in the low-redox potential environment of many protozoan parasites compared to mammalian host cells.[6] This selective activation is a key determinant of their therapeutic window.

The proposed mechanism involves a two-step process:

  • Prodrug Activation: The this compound compound (a prodrug) enters the parasite. Parasite-specific enzymes, such as Type I nitroreductases (NTRs), catalyze the reduction of the 5-nitro group.[2][5][6]

  • Generation of Cytotoxic Species: This reduction generates a nitro anion radical and other reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2][5][10][11] These highly reactive molecules induce severe oxidative stress within the parasite, leading to widespread damage of critical macromolecules like DNA, proteins, and lipids.[6] This culminates in the disruption of essential cellular processes and ultimately, parasite death, often through an apoptotic pathway.[2][5][11]

This mechanism, which is similar to that of benznidazole, is distinct from nifurtimox, as this compound derivatives do not appear to engage in significant redox cycling with molecular oxygen.[10]

Mechanism_of_Action cluster_parasite Protozoan Parasite Prodrug This compound Derivative (Prodrug) NTR Parasite Nitroreductase (NTR) Prodrug->NTR Reduction Radical Nitro Anion Radical NTR->Radical Catalyzes ROS ROS / RNS (Oxidative Stress) Radical->ROS Damage Damage to DNA, Proteins, Lipids ROS->Damage Death Parasite Death (Apoptosis) Damage->Death Entry Entry->Prodrug Enters Cell

Caption: Proposed mechanism of action for this compound derivatives.

Antiprotozoal Activity: In Vitro Data

Activity Against Trypanosoma cruzi (Chagas Disease)

A substantial body of research has focused on the evaluation of this compound derivatives against various forms and strains of T. cruzi. Many compounds have shown trypanocidal activity significantly better than the reference drug benznidazole (BZ), particularly against the replicative epimastigote and intracellular amastigote forms.[7][12]

Compound Series/IDParasite FormIC50 (µM)Host CellCC50/LC50 (µM)Selectivity Index (SI)Reference
Derivatives 11-14, 17 Epimastigotes1.00 - 8.75L929 Fibroblasts>256>12.41 to >256[7][12]
Derivative 12 Amastigotes< 7L929 Fibroblasts>256>246.15[7][12]
Derivative 17 Amastigotes< 7L929 Fibroblasts>256>188.23[7][12]
Compound 5a Epimastigotes1.1 ± 0.3RAW 264.7-> Nifurtimox[2][5][11]
Compound 5a Trypomastigotes5.4 ± 1.0RAW 264.7-> Nifurtimox[2][5][11]
Compound 16 Epimastigotes (Y strain)0.49Cardiac Cells>200>408[13][14]
Compound 16 Amastigotes (Y strain)0.41Cardiac Cells>200>487.80[13][14][15]
Compound 24 Epimastigotes (Y strain)5.75Cardiac Cells>200>34[13][14]
Compound 24 Amastigotes (Y strain)1.17Cardiac Cells>200>170[13][14]
Benznidazole (Ref.) Epimastigotes25.22L929 Fibroblasts-≥ 10[7][12]
Benznidazole (Ref.) Amastigotes0.57L929 Fibroblasts--[7][12]
Activity Against Leishmania spp.

Derivatives of this compound have also proven to be potent antileishmanial agents, with activity against multiple species and life stages of the parasite. Several compounds show efficacy comparable to or exceeding that of the reference drug Amphotericin B, especially against intracellular amastigotes.[3][8][16]

Compound Series/IDLeishmania SpeciesParasite FormIC50/EC50 (µM)Host CellCC50 (µM)Selectivity Index (SI)Reference
3-alkoxy-1-benzyl-5-nitroindazoles L. amazonensis, L. infantum, L. mexicanaPromastigotesComparable to AmBPeritoneal Macrophages-High (≥10)[8]
NV6, NV8 L. amazonensis, L. infantum, L. mexicanaAmastigotes≤ 5Peritoneal Macrophages23.2 - 61.0≥ 10[8]
VATR131 L. amazonensisAmastigotes0.46 ± 0.01Peritoneal Macrophages>400875[3][9][16]
2-benzyl-5-nitroindazolin-3-ones (8 compounds) L. amazonensisPromastigotes< 1Peritoneal Macrophages->10[3][16]
Amphotericin B (Ref.) L. amazonensisAmastigotes0.036Peritoneal Macrophages5.8161[16]
Activity Against Other Protozoa

The therapeutic potential of 5-nitroindazoles extends beyond kinetoplastids. Studies have demonstrated their effectiveness against the opportunistic amoeba Acanthamoeba castellanii, a causative agent of severe keratitis and encephalitis.

Compound IDProtozoanFormIC50 (µM)Activity on Cysts (%)Host CellReference
Derivative 8 Acanthamoeba castellaniiTrophozoites< 580%Vero Cells[17]
Derivative 9 Acanthamoeba castellaniiTrophozoites< 5-Vero Cells[17]
Derivative 10 Acanthamoeba castellaniiTrophozoites< 5-Vero Cells[17]
Chlorhexidine (Ref.) Acanthamoeba castellaniiTrophozoites> 5< 80%Vero Cells[17]

In Vivo Efficacy in Murine Models

Select this compound derivatives that demonstrated promising in vitro profiles have been advanced to in vivo studies using mouse models of acute Chagas disease. These studies confirm that the in vitro activity can translate to in vivo efficacy, with compounds capable of significantly reducing parasitemia and improving survival rates, both as monotherapies and in combination with benznidazole.[13][14]

Compound IDDose (mg/kg)AdministrationEffect on ParasitemiaSurvival Rate (%)Reference
Compound 16 25 (monotherapy)p.o. / i.p.Up to 60% reduction-[13][14]
Compound 16 + BZ -p.o. / i.p.79.24% reduction83.33%[7][13][14]
Compound 24 + BZ -p.o. / i.p.91.11% reduction66.67%[7][13][14]
Untreated Control ---0% (100% mortality)[7][13][14]

Experimental Protocols

The evaluation of this compound derivatives follows a standardized workflow designed to assess activity, toxicity, and selectivity before proceeding to more complex models.

Experimental_Workflow A Compound Library B Primary Screening: Epimastigote / Promastigote Assay A->B C Cytotoxicity Assay (e.g., Macrophages, Vero) B->C Active Compounds D Calculate Selectivity Index (SI) C->D E Secondary Screening: Intracellular Amastigote Assay D->E Selective Compounds (High SI) F In Vivo Murine Model (Acute Infection) E->F Active Compounds G Lead Compound Identification F->G

Caption: Standard drug discovery workflow for antiprotozoal agents.

In Vitro Antiprotozoal Assays

Objective: To determine the 50% inhibitory concentration (IC50) of compounds against replicative, extracellular parasite forms.

  • Parasite Culture: Axenically cultivate log-phase promastigotes (Leishmania spp.) or epimastigotes (T. cruzi) in appropriate liquid media (e.g., LIT medium) at 26-28°C.[15]

  • Plate Preparation: In a 96-well microplate, dispense 100 µL of parasite culture at a density of approximately 1-3 x 10^6 parasites/mL.

  • Compound Addition: Add 100 µL of serial dilutions of the test compounds (typically dissolved in DMSO and diluted in culture medium) to the wells. Include wells for untreated parasites (negative control) and a reference drug (e.g., Benznidazole, Amphotericin B).

  • Incubation: Incubate the plates for 48-72 hours at 26-28°C.

  • Viability Assessment: Add a viability indicator such as Resazurin (AlamarBlue) to each well and incubate for another 4-5 hours.[15][17]

  • Data Acquisition: Measure fluorescence or absorbance using a microplate reader at the appropriate wavelengths (e.g., 535 nm excitation, 590 nm emission for Resazurin).[15]

  • Analysis: Calculate the percentage of growth inhibition relative to the negative control and determine the IC50 value using non-linear regression analysis.

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50 or LC50) of compounds against a mammalian cell line to assess selectivity.

  • Cell Culture: Culture mammalian cells (e.g., murine peritoneal macrophages, L929 fibroblasts, Vero cells, or primary cardiac cells) in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum at 37°C in a 5% CO2 atmosphere.[8][15]

  • Plate Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include untreated cells as a control.

  • Incubation: Incubate the plates for 24 to 48 hours under standard cell culture conditions.[15]

  • Viability Assessment: Assess cell viability using a suitable method, such as the Resazurin assay (as above) or MTT assay.

  • Analysis: Calculate the percentage of cytotoxicity and determine the CC50/LC50 value. The Selectivity Index (SI) is then calculated as CC50 / IC50.

Intracellular Amastigote Assay

Objective: To evaluate compound efficacy against the clinically relevant intracellular form of the parasite.

  • Macrophage Infection: Seed peritoneal macrophages in a 96-well plate and allow them to adhere. Infect the macrophages with trypomastigotes (T. cruzi) or stationary-phase promastigotes (Leishmania spp.) for several hours.

  • Removal of Extracellular Parasites: Wash the wells thoroughly to remove any non-internalized parasites.

  • Compound Treatment: Add fresh medium containing serial dilutions of the test compounds and incubate for 48-72 hours.

  • Quantification: Fix and stain the cells (e.g., with Giemsa). Determine the number of amastigotes per macrophage or the percentage of infected cells via light microscopy.

  • Analysis: Calculate the percentage of infection reduction compared to untreated controls to determine the IC50 value against amastigotes.

Structure-Activity Relationship (SAR) Insights

Studies have revealed key structural features that influence the antiprotozoal activity and selectivity of this compound derivatives.

  • Substituents on the Benzyl (B1604629) Moiety: Electron-withdrawing substituents, particularly halogens like fluorine, on the N-2 benzyl moiety tend to enhance trypanocidal activity.[7][12] This is likely due to modification of the molecule's physicochemical properties, improving its pharmacological profile.[7]

  • Hydrophilic Fragments: The introduction of hydrophilic fragments at position 1 of the 2-benzyl-5-nitroindazolin-3-one scaffold has been shown to play a key role in improving the selectivity profile against Leishmania.[3][16]

  • Lipophilicity: The lipophilicity of the compounds influences their activity, suggesting that an optimal balance is required for cell penetration and target engagement.[2][5]

  • Keto Group: The presence of a keto group at position 3 (in the 5-nitroindazolone series) may contribute to higher cytotoxicity in mammalian cells compared to the this compound series.[2]

SAR_Summary cluster_substituents Chemical Modifications Core This compound Core Activity Increased Antiprotozoal Activity Activity->Core Selectivity Improved Selectivity (Higher SI) Selectivity->Core Cytotoxicity Increased Host Cell Cytotoxicity Cytotoxicity->Core N2 Electron-Withdrawing Group (e.g., Fluorine) at N-2 Benzyl N2->Activity Leads to N1 Hydrophilic Fragment at N-1 Position N1->Selectivity Leads to C3 Keto Group at C-3 Position C3->Cytotoxicity Leads to

Caption: Key structure-activity relationships for this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a highly promising class of compounds for the development of new therapies against several major protozoan diseases. Their mechanism of action, reliant on parasite-specific enzyme activation, provides a strong basis for selective toxicity. The potent in vitro and in vivo activities documented to date, particularly against T. cruzi and Leishmania species, reinforce the potential of this chemical scaffold.

Future research should focus on:

  • Mechanism of Action Studies: Further elucidation of the specific parasitic nitroreductases involved and the downstream effects of ROS generation.

  • Pharmacokinetic Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) and toxicity studies for lead candidates.

  • Chronic Disease Models: Evaluation of promising compounds in models of chronic Chagas disease and leishmaniasis, where current therapies are least effective.

  • SAR Expansion: Continued synthesis and evaluation of new derivatives to optimize potency, selectivity, and drug-like properties.

The continued investigation of this compound derivatives holds significant promise for delivering new, effective, and safer treatments for neglected parasitic infections.

References

The Evolving Landscape of 5-Nitroindazoles: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-nitroindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Analogs derived from this core have shown significant promise in the development of novel therapeutic agents targeting a range of diseases, from parasitic infections to cancer. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid researchers in the ongoing quest for more potent and selective drug candidates.

Antiparasitic Activity: A Battle Against Neglected Diseases

This compound derivatives have been extensively investigated for their potent activity against various protozoan parasites, most notably Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species. The nitro group at the 5-position is a critical pharmacophore, believed to be activated via bioreduction within the parasite to generate reactive nitrogen species that induce lethal oxidative stress.[1]

Trypanocidal Activity

A significant body of research has focused on optimizing the trypanocidal activity of this compound analogs. Modifications at the N-1 and N-2 positions of the indazole ring have yielded compounds with potent in vitro activity against both the epimastigote and clinically relevant amastigote forms of T. cruzi.

Table 1: Structure-Activity Relationship of this compound Analogs against Trypanosoma cruzi

CompoundR1R2IC50 Epimastigotes (µM)IC50 Amastigotes (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/IC50 Amastigotes)
1 HBenzyl (B1604629)>501.17>200>170.9
2 -(CH2)2NH2Benzyl0.490.41>200>487.8
3 -(CH2)2OAcBenzyl5.751.17>200>170.9
4 PropylBenzyl-<5>30>6
5 IsopropylBenzyl-<5>30>6
6 ButylBenzyl-<5>30>6
7 H2-Picolyl----
Benznidazole --25.220.57-4.5--

Data compiled from multiple sources.[2][3][4][5]

The data reveals that substitution at the N-1 position with small, flexible amine-containing side chains, such as in compound 2 , can significantly enhance trypanocidal potency against the intracellular amastigote form.[2] Furthermore, short alkyl chains at the N-1 position (compounds 4-6 ) also confer potent activity.[5] The presence of a benzyl group at the N-2 position appears to be a favorable feature across many active analogs.

Leishmanicidal Activity

Similar to their trypanocidal effects, this compound derivatives have demonstrated promising activity against various Leishmania species. The mechanism is also thought to involve the nitro group-mediated generation of reactive oxygen species.

Table 2: Structure-Activity Relationship of this compound Analogs against Leishmania amazonensis

CompoundR1R2IC50 Promastigotes (µM)IC50 Amastigotes (µM)Cytotoxicity (CC50, Macrophages, µM)Selectivity Index (SI = CC50/IC50 Amastigotes)
VATR131 -(CH2)2OAcBenzyl<10.46>402.6875
Compound A -(CH2)2OHBenzyl<1->10-
Compound B -(CH2)2NH2Benzyl<1->10-
Amphotericin B ---<1--

Data compiled from multiple sources.[6][7]

The SAR for leishmanicidal activity highlights the importance of the substituent at the N-1 position. For instance, the ethyl acetate (B1210297) derivative VATR131 exhibits potent activity against the clinically relevant amastigote stage with a high selectivity index.[6][7] Hydrophilic fragments at this position seem to play a key role in improving the selectivity profile of this class of compounds.[6]

Anticancer Activity: Targeting Cell Division

More recently, this compound analogs have been explored for their potential as anticancer agents. One of the key mechanisms identified is the inhibition of Threonine Tyrosine Kinase (TTK), a crucial component of the spindle assembly checkpoint that ensures proper chromosome segregation during mitosis.[8]

Threonine Tyrosine Kinase (TTK) Inhibition

Several series of indazole-based compounds, including those with a 5-nitro substituent, have been developed as potent TTK inhibitors. These compounds typically feature substitutions at the N-1, C-3, and C-5 positions of the indazole ring.

Table 3: Structure-Activity Relationship of Indazole-based TTK Inhibitors

Compound SeriesKey Structural FeaturesTTK IC50 RangeReference
Indazole-5-carboxamides 3-(4-(heterocyclyl)phenyl) group< 10 nM[9]
N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides Sulfamoylphenyl at C-3, acetamido at C-53.6 nM (for CFI-400936)[10]
5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamides Varied substitutions on the phenylamino (B1219803) and N-phenyl groupsNot explicitly stated, but compound 5j showed good efficacy[11][12]

The SAR studies suggest that a 3-phenyl group with specific substitutions, along with a carboxamide or acetamide (B32628) group at the 5-position, are critical for potent TTK inhibition. While not all exemplified compounds are 5-nitroindazoles, the core indazole scaffold is central to the activity. For the 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide series, substitutions on the aniline (B41778) rings were explored, with a methoxy-substituted analog demonstrating good efficacy.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are generalized protocols for the key experiments cited in the evaluation of this compound analogs.

Synthesis of 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide Derivatives

A general synthetic route involves the reaction of 3-chloro-5-nitro-N-phenyl-1H-indazole-1-carboxamide with various substituted anilines.

  • Reaction Setup: To a solution of 3-chloro-5-nitro-N-phenyl-1H-indazole-1-carboxamide in isopropanol, add the desired substituted aniline derivative.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period (e.g., 8-12 hours).

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice-water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol (B145695) to afford the final 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivative.[2][3]

In Vitro Trypanocidal Assay (Amastigote Stage)

This assay evaluates the efficacy of compounds against the intracellular, replicative form of T. cruzi.

  • Cell Culture: Murine peritoneal macrophages or another suitable host cell line are seeded in 96-well plates and allowed to adhere.

  • Infection: The adherent cells are then infected with trypomastigotes of a specific T. cruzi strain (e.g., Y strain) at a defined multiplicity of infection.

  • Compound Treatment: After an incubation period to allow for parasite internalization and transformation into amastigotes, the cells are washed to remove extracellular parasites. Fresh medium containing serial dilutions of the test compounds is then added.

  • Incubation: The plates are incubated for 48-72 hours to allow for amastigote proliferation.

  • Quantification: The number of intracellular amastigotes is quantified, typically by fixing and staining the cells (e.g., with Giemsa) followed by microscopic counting. Alternatively, a reporter gene assay (e.g., using parasites expressing β-galactosidase) can be used for a more high-throughput readout.

  • Data Analysis: The percentage of growth inhibition is calculated relative to untreated controls, and the IC50 value is determined by non-linear regression analysis.[13]

In Vitro Leishmanicidal Assay (Amastigote Stage)

This protocol assesses the activity of compounds against the intracellular form of Leishmania.

  • Macrophage Harvesting and Seeding: Peritoneal macrophages are harvested from mice and seeded in 96-well plates.

  • Infection: The macrophages are infected with stationary-phase promastigotes of the desired Leishmania species (e.g., L. amazonensis).

  • Compound Addition: After allowing for parasite internalization, serial dilutions of the test compounds are added to the wells.

  • Incubation: The plates are incubated for 72 hours.

  • Assessment of Infection: The number of infected macrophages and the number of amastigotes per macrophage are determined by microscopic examination after Giemsa staining.

  • IC50 Determination: The IC50 value is calculated as the concentration of the compound that reduces the number of amastigotes by 50% compared to untreated controls.[6][14]

In Vitro Anticancer Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A-549) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a defined period (e.g., 24-72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration that inhibits cell growth by 50%) is determined.[15]

Visualizing the Pathways and Processes

Diagrams are essential tools for understanding complex biological pathways and experimental workflows.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis Scaffold_Selection Scaffold Selection (this compound) Analog_Design Analog Design (R-group variation) Scaffold_Selection->Analog_Design Core Structure Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis Target Molecules In_Vitro_Screening In Vitro Screening (Primary Assays) Chemical_Synthesis->In_Vitro_Screening Compound Library Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Active Compounds Data_Analysis Quantitative Data (IC50, GI50) In_Vitro_Screening->Data_Analysis Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Promising Hits Lead_Optimization->Chemical_Synthesis New Analogs SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation SAR_Elucidation->Analog_Design Design Principles QSAR_Modeling QSAR Modeling (Optional) SAR_Elucidation->QSAR_Modeling

Caption: General workflow for the structure-activity relationship (SAR) studies of this compound analogs.

TTK_Signaling_Pathway Mitotic_Stress Mitotic Stress (e.g., improper microtubule attachment) TTK TTK (Mps1) Kinase Mitotic_Stress->TTK activates Kinetochore Kinetochore TTK->Kinetochore localizes to SAC Spindle Assembly Checkpoint (SAC) Activation TTK->SAC phosphorylates components Kinetochore->SAC initiates APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APC_C inhibits Securin Securin APC_C->Securin targets for degradation Anaphase Anaphase Onset APC_C->Anaphase allows progression when active Separase Separase Securin->Separase inhibits Sister_Chromatid_Separation Sister Chromatid Separation Separase->Sister_Chromatid_Separation cleaves cohesin Sister_Chromatid_Separation->Anaphase Aneuploidy Aneuploidy & Cell Death Sister_Chromatid_Separation->Aneuploidy errors lead to 5_Nitroindazole_Analog This compound Analog (TTK Inhibitor) 5_Nitroindazole_Analog->TTK inhibits

References

Methodological & Application

Application Notes and Protocols for 5-Nitroindazole in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroindazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmacological research due to their diverse biological activities. These compounds have been investigated for their potential as antiprotozoal, antineoplastic, and antifungal agents.[1][2] The presence of the 5-nitro group is often crucial for their cytotoxic effects, which are believed to be mediated through the generation of reactive oxygen species (ROS) and subsequent oxidative stress, leading to cellular damage and apoptosis.[3] Furthermore, some nitroindazole derivatives have been explored as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair, suggesting a potential role in cancer therapy, particularly in tumors with deficiencies in DNA repair pathways.[4][5]

These application notes provide a comprehensive guide for the use of this compound in a cell culture setting, including detailed experimental protocols for assessing its cytotoxic effects and investigating its mechanism of action.

Data Presentation

The following tables summarize the in vitro cytotoxic and inhibitory activities of this compound and its derivatives against various cell lines. This data provides a quantitative basis for experimental design and comparison of potency.

Table 1: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compound Derivative 8TK-10 (Kidney Carcinoma)Moderate Activity[2]
This compound Derivative 10TK-10 (Kidney Carcinoma)Moderate Activity[2]
This compound Derivative 11TK-10 (Kidney Carcinoma)Moderate Activity[2]
This compound Derivative 8HT-29 (Colon Adenocarcinoma)Moderate Activity[2]
This compound Derivative 10HT-29 (Colon Adenocarcinoma)Moderate Activity[2]
This compound Derivative 11HT-29 (Colon Adenocarcinoma)Moderate Activity[2]

Table 2: Anti-protozoal Activity of this compound Derivatives

CompoundParasiteIC50 (µM)Reference
This compound Derivative 8Acanthamoeba castellanii (trophozoites)< 5[6]
This compound Derivative 9Acanthamoeba castellanii (trophozoites)< 5[6]
This compound Derivative 10Acanthamoeba castellanii (trophozoites)< 5[6]

Experimental Protocols

Preparation of this compound Stock Solution

A critical first step for in vitro assays is the preparation of a stock solution of this compound. Due to its chemical nature, proper solubilization and storage are essential for reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization: While not always necessary for DMSO stocks, if there are concerns about contamination, the solution can be filtered through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. This protocol outlines the steps to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO or other formazan (B1609692) solubilizing agent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

PARP Activity Assay (Western Blot for PARylation)

This protocol describes how to assess the inhibition of PARP1 activity by this compound by measuring the levels of poly(ADP-ribose) (PAR), a direct product of PARP1 activity, using Western blot analysis.[4]

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound stock solution

  • DNA damaging agent (e.g., hydrogen peroxide - H₂O₂)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibody against PAR

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

  • Induction of DNA Damage: To stimulate PARP1 activity, treat the cells with a DNA damaging agent (e.g., 1 mM H₂O₂ for 10-15 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the relative levels of PARylation in the different treatment groups. A decrease in PAR levels in the presence of this compound indicates PARP inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows.

G Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Serial Dilutions of this compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan Crystals with DMSO add_mtt->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.

G Proposed Signaling Pathway of this compound cluster_drug cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences drug This compound ros Increased Reactive Oxygen Species (ROS) drug->ros parp_inhibition PARP Inhibition drug->parp_inhibition oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage Accumulation parp_inhibition->dna_damage apoptosis Apoptosis oxidative_stress->apoptosis dna_damage->apoptosis

Caption: Proposed mechanism of action for this compound leading to apoptosis.

References

Application Notes and Protocols for 5-Nitroindazole as a Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroindazole is a heterocyclic aromatic organic compound that has been investigated for its biological activities, including its role as an inhibitor of nitric oxide synthase (NOS). Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes, produced by three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). The differential inhibition of these isoforms is a key area of research for developing therapeutic agents for various conditions, including neurodegenerative diseases, inflammation, and cardiovascular disorders.

These application notes provide a comprehensive overview of this compound as a NOS inhibitor, including its inhibitory profile, relevant signaling pathways, and detailed protocols for its application in experimental settings. While research has extensively focused on its isomer, 7-nitroindazole (B13768), as a potent and selective nNOS inhibitor, this compound also demonstrates inhibitory activity, albeit with different potency and selectivity.[1]

Data Presentation: Inhibitory Profile of Nitroindazoles

The inhibitory potency of this compound and its isomer 7-nitroindazole against constitutive (cNOS, primarily nNOS from bovine brain) and inducible (iNOS) nitric oxide synthase isoforms is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

InhibitorConstitutive NOS (Bovine Brain) IC50Inducible NOS (Murine Macrophage) IC50
This compound 1.15 mM240 µM
7-Nitroindazole 2.5 µM20 µM
Data sourced from Wolff DJ, et al. (1995).[1]

This data indicates that this compound is a significantly weaker inhibitor of both constitutive and inducible NOS compared to 7-nitroindazole. It displays a moderate preference for inhibiting the inducible isoform over the constitutive isoform.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams have been generated using Graphviz.

Nitric Oxide Synthesis and Inhibition Pathway

cluster_0 Nitric Oxide Synthesis cluster_1 Inhibition cluster_2 Downstream Signaling L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS O2_NADPH O2 + NADPH O2_NADPH->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates Five_Nitroindazole This compound Five_Nitroindazole->NOS cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Physiological_Effects Physiological Effects (e.g., vasodilation, neurotransmission) cGMP->Physiological_Effects

Caption: Inhibition of nitric oxide synthesis by this compound.

Experimental Workflow for Evaluating this compound

cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays cluster_2 In Vivo Studies A NOS Enzyme Assay (Citrulline Exclusion) B Determine IC50 Values for nNOS, eNOS, and iNOS A->B C Treat Cells (e.g., Macrophages, Neurons) with this compound A->C B->C D Measure NO Production (e.g., Griess Assay) C->D F Administer this compound to Animal Model (e.g., Rodent) C->F E Assess Downstream Effects (e.g., Cytokine production, Cell Viability) D->E G Induce Pathological Condition (e.g., Inflammation, Neurotoxicity) F->G H Measure Physiological and Biochemical Endpoints G->H

Caption: Workflow for evaluating this compound as a NOS inhibitor.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a NOS inhibitor. Given its lower potency, higher concentrations may be required compared to more potent inhibitors like 7-nitroindazole.

Protocol 1: In Vitro NOS Activity Assay (Citrulline Exclusion Assay)

This assay measures the conversion of L-[³H]arginine to L-[³H]citrulline by NOS.

Materials:

  • Purified nNOS, eNOS, or iNOS enzyme

  • L-[³H]arginine

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10 µM BH4)

  • This compound stock solution (dissolved in DMSO or appropriate solvent)

  • Stop solution (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA)

  • Dowex AG 50W-X8 resin (Na+ form)

  • Scintillation fluid and counter

Procedure:

  • Prepare Reagents: Prepare all buffers and solutions. Create a dilution series of this compound in the assay buffer. A wide concentration range should be tested to determine the IC50 value (e.g., 1 µM to 5 mM).

  • Enzyme Reaction:

    • In a microcentrifuge tube, add the following in order:

      • Assay buffer

      • This compound or vehicle control (e.g., DMSO)

      • NOS enzyme

      • Calmodulin (if using nNOS or eNOS)

    • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate Reaction:

    • Add L-[³H]arginine and NADPH to start the reaction.

    • Incubate for 15-30 minutes at 37°C.

  • Stop Reaction:

    • Add the stop solution to terminate the reaction.

  • Separate L-Citrulline:

    • Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin.

    • The resin will bind the unreacted L-[³H]arginine, while the L-[³H]citrulline will flow through.

    • Elute the L-[³H]citrulline with additional stop buffer.

  • Quantification:

    • Collect the eluate in a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Measurement of Nitric Oxide Production in Cell Culture (Griess Assay)

This protocol is for measuring nitrite (B80452), a stable breakdown product of NO, in cell culture supernatants.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages for iNOS, primary neurons for nNOS)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS in macrophages

  • This compound stock solution

  • Griess Reagent System (containing N-(1-naphthyl)ethylenediamine and sulfanilamide)

  • Sodium nitrite standard solution

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Induction and Treatment:

    • For iNOS induction, replace the medium with fresh medium containing LPS and IFN-γ.

    • Immediately add various concentrations of this compound to the appropriate wells. Include a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours to allow for NO production.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add the collected supernatant.

    • Add the components of the Griess reagent to each well according to the manufacturer's instructions.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification:

    • Generate a standard curve using the sodium nitrite standard solution.

    • Calculate the nitrite concentration in each sample based on the standard curve.

    • Determine the effect of this compound on NO production.

Protocol 3: In Vivo Administration in a Rodent Model

This protocol provides a general guideline for administering this compound in an animal model to assess its in vivo efficacy.

Materials:

  • This compound

  • Vehicle for administration (e.g., peanut oil, DMSO/saline mixture). The solubility of this compound should be determined beforehand.

  • Animal model relevant to the research question (e.g., a model of inflammation or neurodegeneration).

  • Appropriate equipment for administration (e.g., gavage needles, syringes).

Procedure:

  • Dose Preparation: Prepare the desired dose of this compound in the chosen vehicle. Due to its lower potency, higher doses may be necessary. Preliminary dose-response studies are recommended.

  • Administration: Administer this compound to the animals via the desired route (e.g., intraperitoneal injection, oral gavage). Include a vehicle control group.

  • Experimental Model: Induce the pathological condition at an appropriate time point relative to the administration of the inhibitor.

  • Monitoring and Sample Collection:

    • Monitor the animals for behavioral or physiological changes.

    • At the end of the experiment, collect tissues or blood for further analysis (e.g., measurement of NO metabolites, histological analysis, gene expression analysis).

  • Data Analysis: Analyze the collected data to determine the in vivo effects of this compound on the parameters of interest.

Important Considerations:

  • Solubility: Ensure this compound is fully dissolved in the vehicle for consistent administration.

  • Toxicity: Conduct preliminary studies to determine the maximum tolerated dose.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion of this compound should be considered when designing the dosing regimen.

Conclusion

This compound is an inhibitor of nitric oxide synthase, with a preference for the inducible isoform. While it is a weaker inhibitor than its isomer, 7-nitroindazole, it can still serve as a useful tool in research to study the roles of nitric oxide in various biological processes. The provided protocols offer a foundation for incorporating this compound into experimental designs. Researchers should carefully consider its potency and selectivity when interpreting results and may need to use higher concentrations than are typical for more potent NOS inhibitors.

References

In Vivo Study Design for 5-Nitroindazole in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroindazole and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Primarily investigated for their potent antiparasitic properties, these compounds have demonstrated significant efficacy against various protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease), Leishmania species, and Acanthamoeba castellanii.[1][2][3][4][5][6] The mechanism of action for this antiparasitic activity is often attributed to the generation of oxidative stress within the parasite.[3][7][8] Furthermore, this compound is recognized as an inhibitor of neuronal nitric oxide synthase (nNOS), suggesting its potential therapeutic application in neurological disorders such as neurodegenerative diseases and neuropathic pain, where excess nitric oxide production is implicated.[9][10][11][12][13][14]

These application notes provide a comprehensive guide for the in vivo study design of this compound in animal models, covering both its antiparasitic and potential neuroprotective applications. Detailed protocols for acute toxicity and efficacy studies are provided, along with data presentation guidelines and visualizations to aid in experimental planning and execution.

Data Presentation: Quantitative Summary of In Vivo Studies

The following tables summarize quantitative data from representative in vivo studies of this compound derivatives in murine models of parasitic infections.

Table 1: Efficacy of this compound Derivatives in a Murine Model of Acute Chagas Disease (T. cruzi Y strain) [1][2]

CompoundDose (mg/kg)Route of AdministrationVehicleTreatment RegimenPeak Parasitemia Reduction (%)Survival Rate (%)
Derivative 1625Oral (p.o.)10% DMSO5 consecutive daily doses~60 (as monotherapy)Not specified for monotherapy
Derivative 16 + Benznidazole25Oral (p.o.)10% DMSO5 consecutive daily doses79.2483.33
Derivative 24 + Benznidazole25Oral (p.o.)10% DMSO5 consecutive daily doses91.1166.67
Untreated Control----00
Benznidazole (BZ)Not specifiedOral (p.o.)Not specifiedNot specified57.61Not specified

Table 2: Acute Toxicity Assessment of this compound Derivatives in Mice [1][2]

CompoundDose (mg/kg)Route of AdministrationVehicleObservation PeriodOutcome
Derivative 16Not specifiedOral (p.o.), Intraperitoneal (i.p.)10% DMSO, 20% TrappsolNot specifiedNo toxic events observed
Derivative 24Not specifiedOral (p.o.), Intraperitoneal (i.p.)10% DMSO, 20% TrappsolNot specifiedNo toxic events observed

Experimental Protocols

Protocol 1: Acute Toxicity Study in Mice

Objective: To determine the maximum tolerated dose (MTD) and observe any acute toxic effects of this compound following a single administration.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO in sterile saline)[1]

  • Male and female Swiss Webster mice (6-8 weeks old)[1]

  • Standard laboratory animal diet and water

  • Syringes and gavage needles

  • Animal balance

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose concentrations.

  • Animal Grouping: Randomly assign mice to treatment groups (e.g., vehicle control and multiple dose levels of this compound) with an equal number of males and females per group (n=5).

  • Administration: Administer a single dose of the test compound or vehicle to each mouse via the desired route (e.g., oral gavage or intraperitoneal injection).[1] The volume of administration should be based on the animal's body weight.

  • Observation: Observe the animals continuously for the first 4 hours post-administration and then at regular intervals for up to 14 days. Record any clinical signs of toxicity, including changes in behavior, appearance, and mortality.

  • Body Weight: Measure and record the body weight of each animal before dosing and daily thereafter.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy to examine for any pathological changes in major organs.

Protocol 2: Efficacy Study in a Murine Model of Acute Chagas Disease

Objective: To evaluate the in vivo efficacy of this compound in reducing parasitemia and increasing survival in mice acutely infected with Trypanosoma cruzi.

Materials:

  • Trypanosoma cruzi (e.g., Y strain)[1]

  • This compound

  • Benznidazole (positive control)

  • Vehicle

  • Male Swiss Webster mice (4-6 weeks old)[1]

  • Microscope and counting chamber

Procedure:

  • Infection: Infect mice intraperitoneally with bloodstream trypomastigotes of T. cruzi.

  • Parasitemia Monitoring: Starting from day 3 post-infection, monitor parasitemia daily by collecting a small blood sample from the tail vein and counting the number of parasites under a microscope.[1]

  • Treatment Initiation: Once parasitemia is detectable (typically around day 5 post-infection), randomly assign the infected mice to treatment groups (e.g., untreated control, vehicle control, this compound, and benznidazole).[1]

  • Drug Administration: Administer the compounds daily for a specified period (e.g., 5-10 consecutive days) via the chosen route (e.g., oral gavage).[1]

  • Efficacy Assessment:

    • Parasitemia: Continue to monitor parasitemia levels in all groups throughout the treatment period and for a follow-up period. Calculate the percentage reduction in parasitemia compared to the untreated control group.[1]

    • Survival: Record the mortality rate in each group daily for the duration of the study (e.g., 30-60 days).

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, Kaplan-Meier survival analysis).

Protocol 3: Proposed Neuroprotection Study in a Mouse Model of Parkinson's Disease

Objective: To investigate the potential neuroprotective effects of this compound as a neuronal nitric oxide synthase (nNOS) inhibitor in a reserpine-induced model of Parkinson's disease.[15]

Materials:

  • This compound

  • Reserpine[15]

  • Vehicle

  • Male C57BL/6 mice (8-10 weeks old)[15]

  • Open-field test apparatus

Procedure:

  • Animal Grouping: Randomly assign mice to different groups (e.g., vehicle control, reserpine (B192253) only, reserpine + this compound at different doses).

  • Induction of Hypolocomotion: Administer reserpine (e.g., 1 mg/kg, i.p.) to induce a state of hypolocomotion, a model for Parkinsonian symptoms.[15]

  • Treatment: Administer this compound (e.g., 25 mg/kg, i.p.) 30 minutes after the reserpine injection.[15]

  • Behavioral Assessment: 24 and 48 hours after reserpine administration, assess the locomotor activity of the mice using an open-field test. Record parameters such as total distance traveled, and time spent in the center of the arena.[15]

  • Neurochemical Analysis (Optional): After the behavioral tests, euthanize the animals and collect brain tissue (e.g., striatum) for neurochemical analysis to measure levels of dopamine (B1211576) and its metabolites.

  • Data Analysis: Analyze the behavioral and neurochemical data using appropriate statistical tests to determine if this compound treatment can attenuate the reserpine-induced deficits.

Mandatory Visualizations

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase acclimatization Animal Acclimatization grouping Randomization and Grouping acclimatization->grouping infection Induction of Disease Model (e.g., T. cruzi infection) grouping->infection treatment Treatment Administration (Vehicle, this compound, Positive Control) infection->treatment monitoring Monitoring (Parasitemia, Body Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Analysis (Survival, Histopathology, etc.) monitoring->endpoint data_analysis Statistical Data Analysis endpoint->data_analysis mechanism_of_action cluster_parasite Parasite Cell nitroindazole This compound nitroreductase Nitroreductase nitroindazole->nitroreductase Reduction ros Reactive Oxygen Species (ROS) nitroreductase->ros Generation damage Cellular Damage ros->damage death Parasite Death damage->death nnos_pathway cluster_neuron Neuron arginine L-Arginine nnos nNOS arginine->nnos no Nitric Oxide (NO) nnos->no neurotoxicity Neurotoxicity no->neurotoxicity nitroindazole This compound nitroindazole->nnos Inhibition

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Nitroindazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the analysis of 5-Nitroindazole using High-Performance Liquid Chromatography (HPLC). The detailed protocols and application notes are designed to assist researchers, scientists, and professionals in drug development in achieving accurate and reproducible quantification of this compound.

Introduction

This compound is a heterocyclic aromatic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its derivatives have been investigated for their potential as antiprotozoal agents.[3] Accurate and reliable analytical methods are crucial for quality control during synthesis, formulation development, and pharmacokinetic studies. This application note details a robust HPLC method for the determination of this compound.

Experimental Protocols

This section outlines the necessary equipment, reagents, and detailed procedures for the HPLC analysis of this compound. The proposed method is based on established methodologies for similar 5-nitroimidazole compounds.[4][5][6][7]

Equipment and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • HPLC Column: A reverse-phase C18 column is recommended. A common choice is a column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm.[5] Other suitable columns include Newcrom R1.[4][7]

  • Data Acquisition and Processing Software: To control the HPLC system and analyze the data.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric Flasks and Pipettes: For precise preparation of solutions.

  • Syringe Filters: 0.45 µm or 0.22 µm porosity for sample and mobile phase filtration.[5]

  • Ultrasonic Bath: For degassing the mobile phase.

Reagents and Solutions
  • This compound Reference Standard: Of known purity.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (B129727) (MeOH): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Phosphoric Acid (H₃PO₄): Analytical grade. For mass spectrometry applications, formic acid should be used as a substitute.[4]

  • Triethylamine (TEA): HPLC grade.

Preparation of Mobile Phase

A common mobile phase for related compounds consists of a mixture of an organic solvent and an acidic aqueous buffer.[5][8]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. To prepare, add 1 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: A mixture of Mobile Phase A and Mobile Phase B. A starting point could be a ratio of 74:26 (v/v) of aqueous to organic phase.[5] The exact ratio should be optimized for best separation and peak shape.

  • Degassing: Before use, degas the mobile phase using an ultrasonic bath for at least 15 minutes or by vacuum filtration.

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent, such as methanol or the mobile phase, and dilute to the mark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain desired concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[5]

Sample Preparation

The sample preparation will depend on the matrix.

  • For Bulk Drug Substance: Accurately weigh a known amount of the this compound sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.[9]

  • For Pharmaceutical Formulations: The preparation may involve extraction of the active ingredient. For tablets, this could involve crushing the tablets, dissolving the powder in a suitable solvent, and filtering.[5]

  • Filtration: All sample solutions should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.[5][10]

Chromatographic Conditions

The following table summarizes a recommended starting point for the HPLC analysis of this compound, based on methods for similar compounds.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water
Elution Mode Isocratic (e.g., 26:74 v/v ACN:Aqueous) or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector Wavelength 316 nm (or scan for optimal wavelength)

Note: The optimal detection wavelength for this compound should be determined by acquiring a UV spectrum of a standard solution. Wavelengths between 270 nm and 320 nm have been used for related nitroimidazole compounds.[5][6][7]

Data Presentation: Method Validation Parameters

Method validation is essential to ensure the reliability of the analytical results. The following table summarizes typical validation parameters and their acceptable ranges, as reported for analogous 5-nitroimidazole compounds.[5][8][11][12]

Validation ParameterTypical Range/Specification
Linearity (Correlation Coefficient, R²) ≥ 0.999
Accuracy (Recovery) 98 - 102%
Precision (RSD) ≤ 2%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1
Specificity No interference from blank or placebo at the retention time of the analyte

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation & Degassing HPLC_System HPLC System Setup (Column, Flow Rate, etc.) MobilePhase->HPLC_System StandardPrep Standard Solution Preparation Injection Sample/Standard Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection HPLC_System->Injection DataAcquisition Data Acquisition (Chromatogram) Injection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification Report Report Generation Quantification->Report

Caption: General workflow for HPLC analysis of this compound.

Conclusion

The HPLC method outlined in this application note provides a robust and reliable approach for the quantitative analysis of this compound. By following the detailed protocols and leveraging the provided validation parameters as a benchmark, researchers can ensure the accuracy and precision of their results. The method is adaptable and can be optimized to suit specific analytical needs and sample matrices.

References

Preparing 5-Nitroindazole Stock Solutions in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroindazole is a heterocyclic aromatic organic compound with significant interest in neuroscience and parasitology. It is recognized primarily as a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme crucial for nitric oxide production in the nervous system. Additionally, this compound and its derivatives have demonstrated promising activity against various protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Acanthamoeba castellanii. This document provides detailed protocols for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO) and its application in key experimental assays.

Physicochemical Properties and Safety Information

A summary of the key properties of this compound is presented below. Researchers should always consult the Safety Data Sheet (SDS) before handling this compound.

PropertyValueReferences
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.13 g/mol
Appearance Pale yellow to light brown crystalline powder[1]
Melting Point 204-208 °C[2]
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, ethanol, and acetone.[1]
Storage (Solid) Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[3][4]
Storage (in DMSO) Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5]

Safety Precautions: this compound may be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation. There is limited evidence of a carcinogenic effect.[3] It is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a chemical fume hood.[3][4]

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in various assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculation:

    • To prepare a 10 mM solution, you need to dissolve 163.13 g/mol * 0.010 mol/L = 1.6313 g/L or 1.6313 mg/mL of this compound in DMSO.

    • For 1 mL of a 10 mM stock solution, weigh out 1.63 mg of this compound.

  • Weighing:

    • Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare the weight.

    • Carefully weigh 1.63 mg of this compound directly into the tube.

  • Dissolution:

    • Using a calibrated micropipette, add 1.0 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound.

    • Close the tube tightly and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no solid particles remain.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Workflow for Preparing this compound Stock Solution

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage A Calculate Mass (e.g., 1.63 mg for 1 mL of 10 mM) B Weigh this compound A->B C Add Anhydrous DMSO (e.g., 1 mL) B->C D Vortex to Dissolve C->D E Aliquot into Single-Use Tubes D->E Ensure Complete Dissolution F Store at -20°C or -80°C E->F

Caption: A step-by-step workflow for the preparation of this compound stock solutions.

Application Note 1: Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

This compound is a known inhibitor of nNOS, which catalyzes the production of nitric oxide (NO) from L-arginine. NO is a critical signaling molecule in the nervous system. Overproduction of NO by nNOS is implicated in various neurological disorders, making nNOS inhibitors valuable research tools. The inhibitory activity of this compound can be quantified by measuring the reduction in NO production in a cell-based or purified enzyme assay.

G inhibitor This compound nNOS nNOS inhibitor->nNOS inhibits

Caption: this compound is activated by parasite enzymes, leading to oxidative stress.

Protocol 3: Trypanosoma cruzi Epimastigote Growth Inhibition Assay

This protocol outlines an in vitro assay to determine the efficacy of this compound against the epimastigote (replicative insect stage) form of T. cruzi.

Materials:

  • T. cruzi epimastigotes (e.g., CL Brener or Y strain)

  • Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS)

  • 10 mM this compound stock solution in DMSO

  • Benznidazole (positive control drug)

  • 96-well microtiter plates

  • Hemocytometer or automated cell counter

  • Incubator (28°C)

  • Microplate reader (optional, for colorimetric methods)

  • Resazurin (B115843) solution (optional, for viability assessment)

Procedure:

  • Parasite Culture:

    • Culture T. cruzi epimastigotes in LIT medium at 28°C until they reach the mid-logarithmic growth phase.

  • Assay Setup:

    • Prepare serial dilutions of the this compound stock solution and Benznidazole in LIT medium in a 96-well plate. Typical final concentrations to test for this compound derivatives range from 1 µM to 50 µM. [1]The final DMSO concentration should not exceed 1%. [6] * Include a vehicle control (medium with DMSO) and a no-drug control.

    • Adjust the concentration of epimastigotes to 2 x 10⁶ parasites/mL in fresh LIT medium.

    • Add 100 µL of the parasite suspension to each well, resulting in an initial concentration of 1 x 10⁶ parasites/mL (1 x 10⁵ parasites/well).

  • Incubation:

    • Incubate the plate at 28°C for 72-96 hours.

  • Growth Assessment:

    • Direct Counting: After incubation, resuspend the parasites in each well and count the number of motile parasites using a hemocytometer.

    • Colorimetric Method (Resazurin Assay): Add 20 µL of resazurin solution to each well and incubate for an additional 4-24 hours. Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm). The signal is proportional to the number of viable parasites.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each drug concentration relative to the no-drug control.

    • Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression to determine the IC₅₀ value.

Summary of Quantitative Data

The following table summarizes typical concentrations and results for this compound and its derivatives in the described applications.

ApplicationAssayOrganism/Cell LineTest CompoundTypical Working Concentration / IC₅₀Reference
nNOS Inhibition Griess AssayRAW 264.7 Macrophages7-Nitroindazole (B13768) (related isomer)20 µM - 100 µM[7]
nNOS Inhibition Enzyme Activity AssayBovine Brain nNOSThis compoundInhibition of citrulline formation observed[8]
Anti-Trypanosomal Epimastigote Growth InhibitionTrypanosoma cruziThis compound DerivativesIC₅₀: 1.00 - 8.75 µM[1]
Anti-Trypanosomal Amastigote Growth InhibitionTrypanosoma cruziThis compound DerivativesIC₅₀: ~0.41 µM (for a promising derivative)[6]
Cytotoxicity Mammalian Cell ViabilityVero Cells / MacrophagesThis compound DerivativesGenerally low toxicity at effective antiparasitic concentrations[6][9]

These protocols and application notes provide a comprehensive guide for the preparation and use of this compound stock solutions in DMSO for research in neuroscience and drug development for parasitic diseases. Researchers should optimize these protocols based on their specific experimental conditions and cell lines.

References

Application Notes and Protocols: 5-Nitroindazole in Lung Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent in-silico molecular docking and simulation studies have identified 5-nitroindazole as a promising candidate for lung cancer therapy.[1][2][3] These computational models suggest that this compound may function as a multi-targeted inhibitor, potentially interacting with key proteins involved in lung cancer progression. This document provides detailed, albeit theoretical, application notes and proposed experimental protocols to guide the in-vitro and in-vivo validation of these computational findings. The methodologies described herein are based on established practices in cancer research for the evaluation of novel therapeutic compounds.

Putative Mechanism of Action

In-silico analyses suggest that this compound may exert its anti-cancer effects by inhibiting the activity of several key proteins implicated in lung tumorigenesis, including Ribosomal protein S6 kinase alpha-6 (RPS6KA6), Cyclin-dependent protein kinase 2 (CDK2), and Insulin-like growth factor 1 receptor (IGF1R).[1] The inhibition of these targets could disrupt critical cellular processes such as cell cycle progression, proliferation, and survival.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical quantitative data to exemplify the expected outcomes from in-vitro validation studies of this compound in common non-small cell lung cancer (NSCLC) cell lines. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Hypothetical IC50 Values of this compound in NSCLC Cell Lines

Cell LineHistological SubtypeThis compound IC50 (µM) after 72h
A549Adenocarcinoma15.5
H460Large Cell Carcinoma22.8
H1975Adenocarcinoma (T790M mutant)18.2
Calu-1Squamous Cell Carcinoma35.1

Table 2: Hypothetical Effects of this compound on Cell Cycle Distribution and Apoptosis in A549 Cells

Treatment (24h)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase% Apoptotic Cells (Annexin V+)
Vehicle Control (DMSO)4530255
This compound (15 µM)65152025

Table 3: Hypothetical Downregulation of Target Protein Expression in A549 Cells Treated with this compound

Target ProteinRelative Protein Expression (vs. Vehicle Control) after 48h Treatment
p-RPS6KA6 (Ser380)0.45
CDK20.60
p-IGF1R (Tyr1135/1136)0.50

Experimental Protocols

Cell Culture

Human non-small cell lung cancer (NSCLC) cell lines (e.g., A549, H460, H1975, Calu-1) should be obtained from a reputable cell bank. Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound.

Materials:

  • NSCLC cells

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value using appropriate software.

Cell Cycle Analysis

This protocol is to assess the effect of this compound on cell cycle progression.

Materials:

  • NSCLC cells

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

Protocol:

  • Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

  • Treat cells with this compound (at its IC50 concentration) for 24 hours.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution by flow cytometry.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

Materials:

  • NSCLC cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • PBS

Protocol:

  • Seed and treat cells as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is to determine the effect of this compound on the expression and phosphorylation of its putative target proteins.

Materials:

  • NSCLC cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-RPS6KA6, anti-p-RPS6KA6, anti-CDK2, anti-IGF1R, anti-p-IGF1R, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed and treat cells as described for the cell cycle analysis for 48 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Use GAPDH as a loading control.

Visualizations

The following diagrams illustrate the proposed signaling pathways affected by this compound and a general experimental workflow for its validation.

G IGF1 IGF1 IGF1R IGF1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR RPS6KA6 RPS6KA6 (p90RSK) AKT->RPS6KA6 mTOR->RPS6KA6 Proliferation Cell Proliferation & Survival RPS6KA6->Proliferation CyclinE_A Cyclin E/A CDK2 CDK2 CyclinE_A->CDK2 G1_S_Transition G1/S Transition CDK2->G1_S_Transition G1_S_Transition->Proliferation Nitroindazole This compound Nitroindazole->IGF1R Nitroindazole->RPS6KA6 Nitroindazole->CDK2

Caption: Proposed multi-targeted inhibition of lung cancer signaling pathways by this compound.

G InSilico In-silico Screening & Molecular Docking InVitro In-vitro Validation InSilico->InVitro CellViability Cell Viability Assay (MTT) InVitro->CellViability CellCycle Cell Cycle Analysis (Flow Cytometry) InVitro->CellCycle Apoptosis Apoptosis Assay (Annexin V) InVitro->Apoptosis WesternBlot Mechanism of Action (Western Blot) InVitro->WesternBlot InVivo In-vivo Studies (Xenograft Models) WesternBlot->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: Proposed experimental workflow for the validation of this compound in lung cancer research.

References

Application Notes and Protocols for Anti-parasitic Assays Using 5-Nitroindazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the evaluation of 5-nitroindazole derivatives against a range of parasitic protozoa. The information compiled herein is intended to guide researchers in the screening and characterization of these compounds as potential anti-parasitic agents.

Introduction

5-Nitroindazoles are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their broad-spectrum anti-parasitic activity. Their mechanism of action is primarily attributed to the presence of a nitro group at the 5-position of the indazole ring.[1][2] This functional group can undergo bioreduction within the parasite, leading to the generation of reactive nitrogen species and other radical intermediates.[1][3] These reactive species can subsequently induce oxidative stress, causing damage to vital macromolecules such as DNA, proteins, and lipids, ultimately leading to parasite death.[1][3][4] This mode of action makes them effective against a variety of parasites, including those responsible for Chagas disease, leishmaniasis, and trichomoniasis.[5][6][7]

Data Presentation: In Vitro Anti-parasitic Activity of this compound Derivatives

The following tables summarize the in vitro activity of various this compound derivatives against different parasites, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of a compound.

Table 1: Anti-trypanosomal Activity of this compound Derivatives against Trypanosoma cruzi

Compound ID/SeriesParasite StageIC50 (µM)Reference Drug (IC50, µM)
1-alkyl-2-benzyl-5-nitroindazolin-3-one (16)Epimastigotes0.49Benznidazole (BZ)
1-alkyl-2-benzyl-5-nitroindazolin-3-one (24)Epimastigotes5.75Benznidazole (BZ)
1-alkyl-2-benzyl-5-nitroindazolin-3-one (16)Amastigotes0.41Benznidazole (BZ)
1-alkyl-2-benzyl-5-nitroindazolin-3-one (24)Amastigotes1.17Benznidazole (BZ)
5-nitro-2-picolyl-indazolin-3-one (5a)Epimastigotes1.1 ± 0.3Nifurtimox
5-nitro-2-picolyl-indazolin-3-one (5a)Trypomastigotes5.4 ± 1.0Nifurtimox
1,2-disubstituted 5-nitroindazolin-3-ones (11-14, 17)Epimastigotes1.00 - 8.75Benznidazole (25.22)
3-alkoxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles (8, 10, 11)Not Specified"Interesting antichagasic activity"Not Specified

Table 2: Anti-leishmanial Activity of this compound Derivatives against Leishmania spp.

Compound ID/SeriesParasite SpeciesParasite StageIC50 (µM)Reference Drug (IC50, µM)
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate (B1210297)L. amazonensisAmastigotes0.46 ± 0.01Amphotericin B
2-benzyl-5-nitroindazolin-3-one derivatives (8 compounds)L. amazonensisPromastigotes< 1Not Specified
3-Nitroimidazopyridine (66y)L. donovaniPromastigotes1.8 ± 0.8Miltefosine (3.1 ± 0.06)

Table 3: Activity of this compound Derivatives against Other Parasites

Compound ID/SeriesParasite SpeciesActivity
3-alkoxy/hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles (5, 6, 8, 9, 17)Trichomonas vaginalisRemarkable activity at 10 µg/mL
This compound derivative 8Acanthamoeba castellanii (trophozoites)IC50 < 5 µM
This compound derivative 8Acanthamoeba castellanii (cysts)80% activity

Experimental Protocols

Detailed methodologies for key anti-parasitic assays are provided below. These protocols are generalized and may require optimization based on the specific parasite strain and laboratory conditions.

Protocol 1: In Vitro Assay for Trypanosoma cruzi Epimastigotes

Objective: To determine the 50% inhibitory concentration (IC50) of this compound derivatives against the epimastigote form of T. cruzi.

Materials:

  • T. cruzi epimastigotes (e.g., CL Brener, Y strain)

  • Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well microtiter plates

  • This compound derivatives (stock solutions in DMSO)

  • Reference drug (e.g., Benznidazole)

  • Resazurin (B115843) solution

  • Plate reader (fluorometric or colorimetric)

Procedure:

  • Culture T. cruzi epimastigotes in LIT medium at 28°C until they reach the exponential growth phase.

  • Adjust the parasite concentration to 1 x 10^6 parasites/mL in fresh medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the this compound derivatives and the reference drug in the culture medium.

  • Add 100 µL of the compound dilutions to the corresponding wells. Include wells with untreated parasites (negative control) and a solvent control (DMSO).

  • Incubate the plate at 28°C for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for an additional 4-24 hours.

  • Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance using a plate reader.

  • Calculate the percentage of growth inhibition for each concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Assay for Leishmania Promastigotes

Objective: To determine the IC50 of this compound derivatives against the promastigote form of Leishmania spp.

Materials:

  • Leishmania promastigotes (e.g., L. donovani, L. amazonensis)

  • M199 medium supplemented with 10% FBS and antibiotics

  • 96-well microtiter plates

  • This compound derivatives (stock solutions in DMSO)

  • Reference drug (e.g., Amphotericin B, Miltefosine)

  • Resazurin solution

  • Inverted microscope

Procedure:

  • Maintain Leishmania promastigotes in M199 medium at 24-26°C.

  • Harvest log-phase promastigotes and adjust the cell density to 1 x 10^6 cells/mL.[8]

  • Add 100 µL of the parasite suspension to each well of a 96-well plate.[8]

  • Prepare two-fold serial dilutions of the test compounds.

  • Add 100 µL of each dilution to the wells. Include negative and positive controls.[8]

  • Incubate the plate at 24-26°C for 72 hours.[7][8]

  • Assess parasite motility and morphology under an inverted microscope.[7]

  • Add 20 µL of resazurin solution per well and incubate for another 18 hours to measure parasite viability.[7]

  • Read the fluorescence or absorbance.

  • Calculate the percentage of inhibition and determine the IC50 value.

Protocol 3: In Vitro Assay for Intracellular Leishmania Amastigotes

Objective: To evaluate the efficacy of this compound derivatives against the clinically relevant intracellular amastigote stage of Leishmania.

Materials:

  • Peritoneal macrophages (from mice) or a macrophage cell line (e.g., THP-1, J774)

  • RPMI-1640 medium with 10% FBS

  • Stationary-phase Leishmania promastigotes

  • 24-well or 96-well plates with glass coverslips (optional)

  • This compound derivatives

  • Reference drug

  • Giemsa stain

  • Light microscope

Procedure:

  • Seed macrophages in the wells of a microtiter plate and allow them to adhere. For THP-1 cells, differentiation into macrophages can be induced with phorbol (B1677699) myristate acetate (PMA).[9]

  • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

  • Incubate for 4-24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.[8]

  • Wash the wells to remove non-phagocytosed promastigotes.

  • Add fresh medium containing serial dilutions of the this compound derivatives and the reference drug.

  • Incubate the plates at 37°C in a 5% CO2 atmosphere for 72 hours.[8][9]

  • Fix the cells with methanol (B129727) and stain with Giemsa.[8]

  • Count the number of amastigotes per 100 macrophages using a light microscope.

  • Calculate the percentage of infection and the number of amastigotes per infected cell.

  • Determine the IC50 value based on the reduction in the number of amastigotes compared to the untreated control.

Visualizations

Mechanism of Action

The proposed mechanism of action for this compound derivatives involves the reduction of the nitro group to generate cytotoxic radicals within the parasite.

Mechanism_of_Action 5-Nitroindazole_Derivative 5-Nitroindazole_Derivative Parasite_Nitroreductase Parasite_Nitroreductase 5-Nitroindazole_Derivative->Parasite_Nitroreductase Enzymatic Reduction Nitro_Anion_Radical Nitro_Anion_Radical Parasite_Nitroreductase->Nitro_Anion_Radical Generates Reactive_Nitrogen_Species Reactive_Nitrogen_Species Nitro_Anion_Radical->Reactive_Nitrogen_Species Forms Macromolecular_Damage Macromolecular_Damage Reactive_Nitrogen_Species->Macromolecular_Damage Induces (DNA, Proteins, Lipids) Parasite_Death Parasite_Death Macromolecular_Damage->Parasite_Death

Caption: Proposed mechanism of action of this compound derivatives.

Experimental Workflow: In Vitro Anti-parasitic Screening

The following diagram illustrates a typical workflow for the in vitro screening of this compound derivatives against parasites.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Parasite Culture & Plating Stock_Solution Prepare Stock Solutions (e.g., in DMSO) Serial_Dilutions Perform Serial Dilutions in Culture Medium Stock_Solution->Serial_Dilutions Add_Compounds Add Compound Dilutions to Parasite Plates Serial_Dilutions->Add_Compounds Parasite_Culture Culture Parasites to Logarithmic Phase Adjust_Density Adjust Parasite Density Parasite_Culture->Adjust_Density Plate_Parasites Plate Parasites in 96-well Plates Adjust_Density->Plate_Parasites Plate_Parasites->Add_Compounds Incubation Incubate for Specified Time & Temperature Add_Compounds->Incubation Viability_Assay Perform Viability Assay (e.g., Resazurin) Incubation->Viability_Assay Data_Acquisition Measure Signal (Fluorescence/Absorbance) Viability_Assay->Data_Acquisition Data_Analysis Calculate % Inhibition and Determine IC50 Data_Acquisition->Data_Analysis

Caption: General workflow for in vitro anti-parasitic drug screening.

References

Application Notes and Protocols for 5-Nitroindazole in Trypanosoma cruzi Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern in Latin America and is increasingly detected worldwide. The current therapeutic options, benznidazole (B1666585) (BZ) and nifurtimox (B1683997) (Nfx), are limited by variable efficacy, particularly in the chronic stage of the disease, and significant side effects. This has spurred the search for new, safer, and more effective trypanocidal agents. Among the promising candidates, 5-nitroindazole derivatives have emerged as a potent class of compounds. Their mechanism of action is believed to involve the bioreduction of the essential 5-nitro group by parasitic nitroreductases (NTRs), leading to the generation of reactive oxygen species (ROS) and other toxic metabolites that induce parasite death.[1][2][3] This document provides a comprehensive overview of the application of this compound and its derivatives in T. cruzi growth inhibition assays, including detailed protocols and a summary of reported efficacy data.

Data Presentation: In Vitro Activity of this compound Derivatives against Trypanosoma cruzi

The following tables summarize the in vitro trypanocidal activity and cytotoxicity of various this compound derivatives from multiple studies. These compounds have demonstrated significant potency against different developmental stages of the parasite, often exceeding the activity of the reference drug benznidazole.

Table 1: Activity against Epimastigotes of T. cruzi

CompoundT. cruzi StrainIC50 (µM)Selectivity Index (SI) vs. L929 cellsReference
12 CL Brener1.00> 256[4]
16 Y0.49> 487.80 (vs. cardiac cells)[5]
17 CL Brener1.90> 134.73[4]
22 CL Brener0.93> 30[6][7][8]
22 Y3.55 ± 0.47> 30[6][7]
24 CL Brener1.17> 30[6][7][8]
24 Y7.92 ± 1.63> 30[6][7]
5a Dm28c1.1 ± 0.3> NFX[1]
Benznidazole CL Brener25.22≥ 10[4]

Table 2: Activity against Intracellular Amastigotes of T. cruzi

CompoundT. cruzi StrainHost CellIC50 (µM)Selectivity Index (SI)Reference
12 CL BrenerL929< 7> 246.15[4]
16 YCardiac Cells0.41> 487.80[5]
17 CL BrenerL929< 7> 188.23[4]
22 CL BrenerL929< 1> 30[6][7]
22 TulahuenL9293.56 ± 0.99> 30[6][7]
22 YCardiac Cells2.80 ± 0.46> 30[6][7]
24 CL BrenerL9293.71> 30[6][7]
24 TulahuenL9296.31 ± 1.04> 30[6][7]
24 YCardiac Cells9.02 ± 5.26> 30[6][7]
Benznidazole CL BrenerL9290.57-[4]

Table 3: Activity against Trypomastigotes of T. cruzi

CompoundT. cruzi StrainIC50 (µM)Reference
5a Dm28c5.4 ± 1.0[1]
16 YNot as active as BZ[5]
24 YNot as active as BZ[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from various research articles to provide a comprehensive guide.

Protocol 1: Epimastigote Growth Inhibition Assay

This assay determines the effect of the compounds on the extracellular, replicative form of the parasite.

Materials:

  • Log-phase T. cruzi epimastigotes

  • Liver Infusion Tryptose (LIT) medium

  • 96-well microplates

  • Test compounds (this compound derivatives) and reference drug (Benznidazole)

  • Resazurin (B115843) solution (3 mM in PBS, pH 7.0)

  • Plate reader (Fluorometer)

Procedure:

  • Seed log-phase epimastigotes in a 96-well microplate at a density of 3 x 10^6 parasites/mL in LIT medium (200 µL per well).[5]

  • Prepare serial dilutions of the test compounds and the reference drug. Add these solutions to the wells. Include untreated parasite controls and solvent controls (e.g., DMSO <1% v/v).

  • Incubate the plates for 48 hours at 28°C.[5]

  • After incubation, add 10% (v/v) of the resazurin solution to each well.

  • Incubate the plates for an additional 5 hours at 28°C.[5]

  • Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 590 nm.[5][6]

  • Calculate the percentage of parasite growth inhibition (%PGI) relative to the untreated controls.

  • Determine the IC50 and IC90 values by plotting the drug concentrations versus the %PGI.[5]

Protocol 2: Intracellular Amastigote Growth Inhibition Assay

This assay evaluates the efficacy of the compounds against the intracellular, replicative form of the parasite, which is the clinically relevant stage.

Materials:

  • Mammalian host cells (e.g., L929 fibroblasts or primary cardiomyocytes)

  • Culture medium (e.g., RPMI or DMEM)

  • T. cruzi trypomastigotes

  • 96-well microplates

  • Test compounds and reference drug

  • Chlorophenol red-β-D-galactopyranoside (CPRG) solution (for β-galactosidase-transfected parasites) or Giemsa stain.

Procedure (using β-galactosidase-transfected parasites):

  • Seed the host cells in 96-well plates and allow them to adhere.

  • Infect the host cells with trypomastigotes at a suitable parasite-to-cell ratio.

  • Incubate for 48 hours at 37°C in a 5% CO2 atmosphere to allow for parasite invasion and transformation into amastigotes.[6]

  • Remove the medium and replace it with fresh medium containing serial dilutions of the test compounds.

  • Incubate the plates for an additional 96 hours under the same conditions.[6]

  • After incubation, add 50 µL of 500 µM CPRG in 0.5% Nonidet P-40 to each well.[6]

  • Incubate for 18 hours at 37°C to allow for the colorimetric reaction.[6]

  • Measure the absorbance to quantify the parasite load.

  • Calculate the percentage of inhibition and determine the IC50 values.

Protocol 3: Cytotoxicity Assay on Mammalian Cells

This assay is crucial to determine the selectivity of the compounds for the parasite over host cells.

Materials:

  • Mammalian cell line (e.g., L929 fibroblasts, primary cardiac cells)

  • Appropriate cell culture medium

  • 96-well microplates

  • Test compounds

  • Resazurin solution (e.g., PrestoBlue® or AlamarBlue®)

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere.

  • Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubate the plates for 24 and 48 hours at 37°C in a 5% CO2 atmosphere.[5]

  • Assess cell morphology and contractility (for cardiomyocytes) using light microscopy.[5]

  • Add 10% (v/v) of the resazurin-based reagent to each well.[5]

  • Incubate for a specified time (e.g., 5 hours) according to the manufacturer's instructions.[5]

  • Read the absorbance or fluorescence to determine cell viability.

  • Calculate the percentage of cytotoxicity (%C) and determine the Lethal Concentration 50 (LC50).[5]

  • Calculate the Selectivity Index (SI) as the ratio of LC50 (host cell) to IC50 (parasite).

Visualizations

Mechanism of Action

The trypanocidal activity of 5-nitroindazoles is contingent upon the presence of the 5-nitro group.[2][3] The proposed mechanism involves the enzymatic reduction of this group by a type I nitroreductase (NTR) within the parasite. This process generates a nitro anion radical, which can then lead to the production of reactive oxygen species (ROS) and other cytotoxic metabolites, ultimately causing damage to parasite macromolecules and inducing apoptosis.[1][3]

Mechanism_of_Action cluster_parasite Trypanosoma cruzi Compound This compound (Prodrug) NTR Nitroreductase (NTR) Compound->NTR Enzymatic Reduction Radical Nitro Anion Radical NTR->Radical ROS Reactive Oxygen Species (ROS) Radical->ROS Redox Cycling Damage Macromolecule Damage (DNA, Proteins, Lipids) ROS->Damage Apoptosis Parasite Death (Apoptosis) Damage->Apoptosis

Caption: Proposed mechanism of action for this compound in T. cruzi.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro screening of this compound derivatives against T. cruzi.

Experimental_Workflow Start Start: Synthesized This compound Derivatives EpimastigoteAssay Primary Screen: Epimastigote Growth Inhibition Assay Start->EpimastigoteAssay CytotoxicityAssay Secondary Screen: Cytotoxicity Assay (e.g., L929 cells) EpimastigoteAssay->CytotoxicityAssay Selectivity Calculate Selectivity Index (SI) CytotoxicityAssay->Selectivity AmastigoteAssay Tertiary Screen: Intracellular Amastigote Growth Inhibition Assay Selectivity->AmastigoteAssay SI ≥ 10 Inactive Discard Inactive/Toxic Compounds Selectivity->Inactive SI < 10 Hit Identify Hit Compounds AmastigoteAssay->Hit High Potency AmastigoteAssay->Inactive Low Potency

Caption: In vitro screening cascade for this compound derivatives.

Conclusion

This compound derivatives represent a highly promising scaffold for the development of new drugs against Chagas disease. The data consistently demonstrates their potent activity against multiple stages of T. cruzi, particularly the clinically relevant amastigote form, with high selectivity over mammalian cells. The provided protocols offer a standardized framework for researchers to evaluate novel compounds within this class, facilitating the discovery and development of next-generation therapies for this neglected tropical disease.

References

Application Notes and Protocols for Cell Viability Assays in the Presence of 5-Nitroindazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroindazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have demonstrated potential as anticancer, antiparasitic, and antimicrobial agents.[1] The biological activity of this compound derivatives is often attributed to the presence of the nitro group, which can be metabolically reduced to form reactive intermediates, leading to cellular damage, oxidative stress, and, ultimately, cell death.[2][3]

These application notes provide a comprehensive guide for researchers utilizing this compound and its analogs in cell-based assays. Detailed protocols for common cell viability and cytotoxicity assays are provided, along with data presentation guidelines and visualizations of relevant cellular pathways.

Mechanism of Action Overview

The cytotoxic effects of this compound derivatives are primarily linked to the chemical properties of the 5-nitro group. In the cellular environment, this group can undergo enzymatic reduction, a process that generates reactive oxygen species (ROS) and reactive nitrogen species (RNS). An overproduction of these reactive species leads to a state of oxidative and nitrative stress.[2][4] This imbalance disrupts normal cellular redox homeostasis and can cause damage to critical biomolecules such as DNA, lipids, and proteins.[5]

Cellular damage triggered by this compound-induced oxidative stress can activate programmed cell death pathways, most notably apoptosis. This process is characterized by a cascade of events including the activation of caspase enzymes, DNA fragmentation, and changes in the cell membrane.[6] In some cellular contexts, high concentrations of these compounds may lead to necrosis, a form of uncontrolled cell death.[7]

Data Presentation: Cytotoxicity of this compound Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various this compound derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth.

Compound DerivativeCell LineAssay TypeIC50 (µM)Reference
3-alkoxy-5-nitroindazole (Cpd 8)TK-10 (Renal Cancer)Not Specified79[1]
3-alkoxy-5-nitroindazole (Cpd 10)TK-10 (Renal Cancer)Not Specified49[1]
3-hydroxy-5-nitroindazole (Cpd 11)TK-10 (Renal Cancer)Not Specified55[1]
3-hydroxy-5-nitroindazole (Cpd 11)HT-29 (Colon Cancer)Not Specified30[1]

Experimental Protocols

This section provides detailed protocols for three common assays used to assess cell viability and the mode of cell death in response to treatment with this compound derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to insoluble purple formazan (B1609692) crystals.[9]

Materials:

  • 96-well tissue culture plates

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[10][11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[10]

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10] Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[10][12]

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells.[14] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[14]

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Suspension of treated and control cells

Procedure:

  • Cell Treatment: Treat cells with the this compound derivative at the desired concentrations and for the appropriate duration. Include both positive and negative controls.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture supernatant which may contain floating apoptotic cells.[13]

  • Washing: Wash the cells once with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[15]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[15]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to membrane damage not related to apoptosis)

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[16] LDH is a stable cytosolic enzyme that is released upon cell lysis or when the plasma membrane is compromised.[17]

Materials:

  • 96-well tissue culture plates

  • LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the this compound derivative as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control.[17]

  • Supernatant Collection: After the desired incubation period, centrifuge the plate at 250 x g for 3-5 minutes to pellet the cells.[17][18]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[17] Add 50 µL of the LDH reaction mixture (substrate and assay buffer) to each well.[17]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should also be measured to subtract background absorbance.[17]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Visualizations

Experimental Workflow

G General Workflow for Assessing Cell Viability with this compound cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Treat Cells with this compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 24, 48, 72h treatment->incubation mt_assay MTT Assay incubation->mt_assay annexin_assay Annexin V/PI Assay incubation->annexin_assay ldh_assay LDH Assay incubation->ldh_assay readout Measure Absorbance/ Fluorescence mt_assay->readout annexin_assay->readout ldh_assay->readout calculation Calculate % Viability/ Apoptosis/Cytotoxicity readout->calculation ic50 Determine IC50 calculation->ic50

Caption: General workflow for assessing cell viability.

Proposed Signaling Pathway of this compound-Induced Cell Death

G Proposed Signaling Pathway of this compound-Induced Apoptosis cluster_cell Cellular Environment cluster_pathway Apoptotic Pathway NI This compound ROS Reactive Oxygen Species (ROS) Reactive Nitrogen Species (RNS) NI->ROS Metabolic Reduction OxidativeStress Oxidative/Nitrative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Mito_Dysfunction Mitochondrial Dysfunction OxidativeStress->Mito_Dysfunction p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation Mito_Dysfunction->Bax p53->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptosis signaling pathway.

References

Application Notes and Protocols: X-ray Crystallography of 5-Nitroindazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the X-ray crystallography of 5-nitroindazole derivatives, a class of compounds with significant interest in drug development due to their broad-spectrum biological activities. This document outlines detailed experimental protocols for their synthesis and crystallographic analysis, presents key crystallographic data, and illustrates the proposed mechanism of action and experimental workflows.

Introduction

This compound derivatives are heterocyclic aromatic compounds recognized for their potential as therapeutic agents, exhibiting antichagasic, trichomonacidal, and antineoplastic properties.[1][2] The determination of their three-dimensional structure through single-crystal X-ray diffraction is crucial for understanding structure-activity relationships (SAR), optimizing lead compounds, and facilitating rational drug design. These notes are intended to serve as a practical guide for researchers engaged in the structural elucidation of this important class of molecules.

Data Presentation: Crystallographic Data of this compound Derivatives

The following tables summarize the crystallographic data for representative this compound derivatives that have been successfully analyzed by X-ray diffraction.

Table 1: Crystallographic Data for Selected this compound Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
1-(3-(diethylamino)propyl)-3-ethoxy-5-nitro-1H-indazole (Compound 8)C₂₀H₂₄N₄O₄MonoclinicP2₁/n6.817(3)13.090(3)22.672(3)96.00(3)4[2]
triethyl 2-(5-nitro-2H-indazol-2-yl)propane-1,2,3-tricarboxylateC₁₉H₂₃N₃O₈-------[3]

Further details from the crystallographic information files (CIFs) can be accessed through the Cambridge Crystallographic Data Centre (CCDC) with the reference number CCDC-247713 for Compound 8.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the this compound scaffold via diazotization of 2-methyl-4-nitroaniline (B30703).[4]

Materials:

  • 2-methyl-4-nitroaniline

  • Glacial acetic acid

  • Sodium nitrite (B80452)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-methyl-4-nitroaniline (1.96 mmol) in acetic acid at 0 °C.

  • Add a solution of sodium nitrite (1.96 mmol) in water dropwise to the cooled solution.

  • Stir the reaction mixture at room temperature for 72 hours.

  • Remove the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate.

  • Wash the organic solution with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 5-nitro-1H-indazole.[4]

Protocol 2: Synthesis of Substituted 5-Nitro-1H-Indazoles via Arylhydrazone Cyclization

This protocol details a versatile method for synthesizing substituted 5-nitro-1H-indazoles.[4]

Materials:

Procedure:

  • To a solution of the substituted 2-fluoro-5-nitrobenzaldehyde or acetophenone (1.0 mmol) in DMF (5 mL), add the appropriate arylhydrazine hydrochloride (2.0-3.0 mmol).

  • Heat the mixture at 50 °C for 2-3 hours.

  • Cool the mixture to room temperature and add potassium carbonate (2.0 mmol).

  • Heat the mixture at 90 °C for the time required to complete the reaction (monitor by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[4]

Protocol 3: Single-Crystal X-ray Diffraction

This protocol provides a general workflow for the crystallographic analysis of this compound derivatives.

1. Crystal Growth:

  • Slow Evaporation: Dissolve the purified this compound derivative in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant will slowly diffuse into the compound's solution, inducing crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

2. Crystal Mounting and Data Collection:

  • Select a single crystal of suitable size and quality under a microscope.

  • Mount the crystal on a goniometer head using a cryoloop or a glass fiber.

  • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

  • Collect diffraction data at a controlled temperature (typically 100 K or 293 K) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).

3. Structure Solution and Refinement:

  • Process the collected diffraction data (integration, scaling, and absorption correction).

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data using full-matrix least-squares methods.

  • Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

  • Validate the final crystal structure using software such as CHECKCIF.

Mandatory Visualizations

Signaling Pathway

The proposed mechanism of action for the anti-protozoal activity of this compound derivatives involves the reductive activation of the nitro group by parasitic nitroreductases (NTRs).[5] This process generates reactive nitrogen species and other free radicals, leading to oxidative stress and ultimately, parasite cell death through apoptosis.

G Proposed Mechanism of Action of this compound Derivatives cluster_parasite Parasite Cell 5_Nitroindazole This compound Derivative Activation Reductive Activation 5_Nitroindazole->Activation NTR Nitroreductase (NTR) NTR->Activation RNS Reactive Nitrogen Species (RNS) & Free Radicals Activation->RNS Oxidative_Stress Oxidative Stress RNS->Oxidative_Stress Damage Cellular Damage (DNA, proteins, lipids) Oxidative_Stress->Damage Apoptosis Apoptosis Damage->Apoptosis Death Parasite Death Apoptosis->Death

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Workflow

The following diagram illustrates the typical workflow from the synthesis of this compound derivatives to their structural elucidation by X-ray crystallography.

G Experimental Workflow for X-ray Crystallography Synthesis Synthesis of This compound Derivative Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (CIF) Structure_Refinement->Validation Analysis Structural Analysis (SAR, Drug Design) Validation->Analysis

Caption: Workflow for crystallographic analysis of 5-nitroindazoles.

References

5-Nitroindazole: A Promising Tool for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroindazole is a heterocyclic organic compound that has emerged as a valuable research tool in the field of neurodegenerative diseases. While initially investigated in the context of nitric oxide synthase (NOS) inhibition, recent studies have highlighted its potent inhibitory activity against monoamine oxidase B (MAO-B) and its efficacy as a radical scavenger.[1][2] This dual mechanism of action makes this compound a compelling molecule for studying the complex pathologies of neurodegenerative disorders such as Parkinson's and Alzheimer's disease, where both enzymatic dysfunction and oxidative stress play crucial roles. These application notes provide a comprehensive overview of the utility of this compound, including its primary molecular targets, and detailed protocols for its application in relevant in vitro assays.

Molecular Targets and Mechanism of Action

This compound's neuroprotective potential stems from its ability to modulate key pathways implicated in neurodegeneration:

  • Monoamine Oxidase B (MAO-B) Inhibition: this compound is a potent and competitive inhibitor of human MAO-B.[1][2] MAO-B is a mitochondrial enzyme responsible for the degradation of neurotransmitters, including dopamine (B1211576). Its inhibition can increase dopamine levels, which is a primary therapeutic strategy in Parkinson's disease. Furthermore, the oxidative deamination of monoamines by MAO-B produces hydrogen peroxide, a source of oxidative stress. By inhibiting MAO-B, this compound can reduce the production of reactive oxygen species (ROS) in the brain.

  • Radical Scavenging: this compound has been shown to be an effective scavenger of hydroxyl radicals, one of the most damaging ROS.[1][2] This direct antioxidant activity can help mitigate the widespread cellular damage caused by oxidative stress, a common feature of many neurodegenerative diseases.

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition: While less potent against nNOS compared to its regioisomer 7-nitroindazole, this compound does exhibit weak inhibitory activity against rat cerebellar nNOS.[2] Overproduction of nitric oxide by nNOS is linked to excitotoxicity and neuronal death, suggesting this weaker activity could still contribute to its overall neuroprotective profile.

Quantitative Data

The following table summarizes the key quantitative data for this compound's activity against its primary molecular targets.

Target EnzymeInhibitory ActivitySpeciesReference
Monoamine Oxidase B (MAO-B)IC50 = 0.99 µMHuman[1][2]
Ki = 0.102 µMHuman[1][2]
Neuronal Nitric Oxide Synthase (nNOS)IC50 = 47.3 µMRat (cerebellar)[2]

Signaling Pathways and Experimental Workflows

MAO_B_Inhibition_Pathway cluster_mitochondrion Mitochondrion cluster_downstream Downstream Effects Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism DOPAC DOPAC + H2O2 MAO_B->DOPAC Oxidative_Stress Reduced Oxidative Stress DOPAC->Oxidative_Stress 5_Nitroindazole This compound 5_Nitroindazole->MAO_B Inhibition Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Dopamine_Levels Increased Dopamine Levels Dopamine_Levels->Neuroprotection

Mechanism of this compound via MAO-B Inhibition.

Radical_Scavenging_Workflow Neurodegenerative_Disease Neurodegenerative Disease (e.g., Parkinson's, Alzheimer's) Oxidative_Stress Increased Oxidative Stress Neurodegenerative_Disease->Oxidative_Stress Hydroxyl_Radicals Hydroxyl Radicals (•OH) Oxidative_Stress->Hydroxyl_Radicals Neutralization Radical Neutralization Hydroxyl_Radicals->Neutralization 5_Nitroindazole This compound 5_Nitroindazole->Neutralization Scavenging Reduced_Damage Reduced Cellular Damage (Lipid peroxidation, DNA damage, etc.) Neutralization->Reduced_Damage Neuroprotection Neuroprotection Reduced_Damage->Neuroprotection

Workflow of this compound as a Radical Scavenger.

Experimental Protocols

Monoamine Oxidase B (MAO-B) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on human MAO-B.

Principle: This fluorometric assay measures the production of 4-hydroxyquinoline (B1666331) from the MAO-B substrate kynuramine (B1673886). The fluorescence of 4-hydroxyquinoline is proportional to MAO-B activity.

Materials:

  • Recombinant human MAO-B enzyme

  • This compound

  • Kynuramine dihydrobromide (substrate)

  • Selegiline (B1681611) (positive control inhibitor)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation: 310-320 nm, Emission: 390-400 nm)

  • DMSO

Procedure:

  • Prepare Solutions:

    • Dissolve this compound and selegiline in DMSO to make stock solutions (e.g., 10 mM).

    • Prepare serial dilutions of this compound and selegiline in potassium phosphate buffer to achieve final assay concentrations ranging from nanomolar to micromolar.

    • Prepare a working solution of kynuramine in potassium phosphate buffer (e.g., 100 µM).

    • Dilute recombinant human MAO-B in potassium phosphate buffer to the desired working concentration (to be optimized for linear reaction kinetics).

  • Assay Setup (in triplicate):

    • To each well, add 50 µL of the appropriate solution:

      • Blank: 50 µL potassium phosphate buffer.

      • Control (100% activity): 50 µL of MAO-B enzyme solution.

      • Inhibitor wells: 50 µL of MAO-B enzyme solution.

    • Add 25 µL of the corresponding inhibitor dilution (this compound or selegiline) or vehicle (buffer with the same percentage of DMSO as the inhibitor solutions) to the appropriate wells.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the kynuramine working solution to all wells.

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the blank from all other wells.

    • Express the data as a percentage of the control (100% activity).

    • Plot the percentage of MAO-B activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Hydroxyl Radical Scavenging Assay

Objective: To evaluate the hydroxyl radical scavenging activity of this compound.

Principle: This assay is based on the Fenton reaction, where hydroxyl radicals are generated from the reaction of Fe²⁺ with H₂O₂. The hydroxyl radicals degrade deoxyribose, and the degradation products react with thiobarbituric acid (TBA) to form a pink chromogen, which can be measured spectrophotometrically. The scavenging activity of this compound is determined by its ability to reduce the formation of this chromogen.

Materials:

  • This compound

  • Deoxyribose

  • Ferric chloride (FeCl₃)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Ascorbic acid

  • Hydrogen peroxide (H₂O₂)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Spectrophotometer

Procedure:

  • Prepare Solutions:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute in potassium phosphate buffer to various concentrations.

    • Prepare aqueous stock solutions of deoxyribose (10 mM), FeCl₃ (10 mM), EDTA (1 mM), ascorbic acid (1 mM), and H₂O₂ (10 mM).

    • Prepare a 2.8% (w/v) TCA solution and a 0.5% (w/v) TBA solution in 0.025 M NaOH.

  • Reaction Mixture:

    • In a test tube, add the following in sequence:

      • 0.33 mL of potassium phosphate buffer (50 mM, pH 7.4)

      • 1.0 mL of this compound solution at different concentrations (or vehicle for control)

      • 0.36 mL of deoxyribose (10 mM)

      • 0.01 mL of FeCl₃ (10 mM)

      • 0.1 mL of EDTA (1 mM)

      • 0.1 mL of H₂O₂ (10 mM)

      • 0.1 mL of ascorbic acid (1 mM) to initiate the reaction.

  • Incubation:

    • Incubate the mixture at 37°C for 1 hour.

  • Color Development:

    • Stop the reaction by adding 1.0 mL of 2.8% TCA and 1.0 mL of 0.5% TBA.

    • Heat the tubes in a boiling water bath for 15 minutes to develop the pink color.

    • Cool the tubes to room temperature.

  • Measurement:

    • Measure the absorbance of the solution at 532 nm against a blank (reaction mixture without deoxyribose).

  • Data Analysis:

    • Calculate the percentage of hydroxyl radical scavenging activity using the following formula:

      • % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

In Vitro Neuroprotection Assay using SH-SY5Y Cells and MPP⁺

Objective: To assess the protective effect of this compound against MPP⁺-induced neurotoxicity in a human neuroblastoma cell line.

Principle: The neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium) is a potent inhibitor of mitochondrial complex I, leading to ATP depletion, oxidative stress, and cell death. This assay measures the ability of this compound to preserve the viability of SH-SY5Y cells exposed to MPP⁺.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • This compound

  • MPP⁺ iodide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture SH-SY5Y cells in DMEM with 10% FBS and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Cell Plating:

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (dissolved in culture medium from a DMSO stock; final DMSO concentration should be <0.1%) for 2 hours.

    • After pre-treatment, add MPP⁺ to the wells to a final concentration that induces significant but not complete cell death (e.g., 1-2 mM, to be optimized).

    • Include control wells: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with MPP⁺ only.

  • Incubation:

    • Incubate the plate for an additional 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express cell viability as a percentage of the untreated control.

    • Compare the viability of cells treated with MPP⁺ alone to those pre-treated with this compound to determine its neuroprotective effect.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 5-Nitroindazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroindazole and its derivatives are a class of compounds investigated for their potential therapeutic properties, including anticancer and antiparasitic activities.[1][2][3][4] As a PARP inhibitor and a multi-targeted inhibitor of kinases such as Cyclin-Dependent Kinase 2 (CDK2), Ribosomal protein S6 kinase alpha-6 (RSK4), and Insulin-like growth factor-1 (IGF-1), this compound can significantly impact cell fate.[5] Its mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the generation of oxidative stress.[6] Flow cytometry is an indispensable tool for elucidating these cellular responses, allowing for the rapid, quantitative analysis of individual cells within a heterogeneous population.

This document provides detailed protocols and application notes for using flow cytometry to analyze key cellular events in response to this compound treatment, including cell cycle progression, apoptosis, and the generation of reactive oxygen species (ROS).

Application 1: Cell Cycle Analysis Using Propidium (B1200493) Iodide Staining

One of the key effects of kinase inhibitors like this compound is the disruption of the normal cell cycle.[7] Flow cytometry with propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content. Studies on a 6-nitroindazole (B21905) derivative, (11R)-13-(6-nitroindazole)-11,13-dihydroludartin (NDHL), have shown it causes cell cycle arrest in the G1 phase in human prostate carcinoma cells.[6]

Data Presentation: Cell Cycle Distribution in DU-145 Cells Treated with a this compound Derivative

The following table summarizes the effect of a 48-hour treatment with various concentrations of (11R)-13-(6-nitroindazole)-11,13-dihydroludartin (NDHL) on the cell cycle distribution of DU-145 human prostate carcinoma cells.[6]

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)45.68%Data Not SpecifiedData Not Specified
2.5Reduced S & G2/MReducedReduced
5.0Reduced S & G2/MReducedReduced
10.0Reduced S & G2/MReducedReduced
20.064.23%ReducedReduced

Data sourced from a study on the NDHL derivative, showing a significant increase in the G1 population and a reduction in S and G2/M phases with treatment.[6]

Experimental Workflow: Cell Cycle Analysis

G cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_acq Data Acquisition & Analysis seed 1. Seed Cells (e.g., DU-145 at 2x10^5 cells/well) treat 2. Treat with this compound (e.g., 2.5-20 µM for 48h) seed->treat harvest 3. Harvest & Wash Cells (Trypsinization, PBS wash) treat->harvest fix 4. Fix Cells (Ice-cold 70% Ethanol (B145695), overnight) harvest->fix rnase 5. Treat with RNase A (e.g., 20 µg/mL) fix->rnase stain_pi 6. Stain with Propidium Iodide (e.g., 10 µg/mL) rnase->stain_pi acquire 7. Acquire on Flow Cytometer (Measure DNA content, FL2/FL3) stain_pi->acquire analyze 8. Analyze Data (Model cell cycle distribution) acquire->analyze

Caption: Workflow for cell cycle analysis using PI staining.

Detailed Protocol: Cell Cycle Analysis

Adapted from protocols used for analyzing the effects of nitroindazole derivatives.[6]

  • Cell Culture and Treatment:

    • Plate cells (e.g., DU-145 human prostate carcinoma) in 60-mm culture dishes at a density of 2x10⁵ cells per dish.[6]

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound (e.g., 2.5, 5, 10, and 20 µM) or vehicle control (DMSO) for a specified duration (e.g., 48 hours).[6]

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate overnight at -20°C.[6]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing:

      • Propidium Iodide (PI) at a final concentration of 10 µg/mL.[6]

      • RNase A at a final concentration of 20 µg/mL to prevent staining of double-stranded RNA.[6]

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use a linear scale to collect the PI fluorescence signal (typically in the FL2 or FL3 channel).

    • Gate on single cells to exclude doublets and aggregates.

    • Analyze the resulting DNA content histogram using cell cycle analysis software (e.g., ModFit, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Application 2: Apoptosis Detection by Annexin V and PI Staining

This compound and its derivatives can induce programmed cell death, or apoptosis.[6] The Annexin V/PI assay is a standard flow cytometry method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity, allowing PI to enter and stain the DNA.

Data Presentation: Apoptosis in DU-145 Cells Treated with a this compound Derivative

Treatment of DU-145 cells with (11R)-13-(6-nitroindazole)-11,13-dihydroludartin (NDHL) for 48 hours resulted in a significant, concentration-dependent increase in apoptosis as measured by Annexin V staining and flow cytometry.[6]

TreatmentOutcome
Control (Untreated)Baseline level of apoptosis
NDHL (2.5 - 20 µM)Significant, dose-dependent increase in Annexin V-positive cells[6]

This qualitative summary is based on findings showing a significant increase in apoptosis with NDHL treatment.[6] Specific percentages of apoptotic populations would be determined from the flow cytometry quadrant analysis.

Proposed Signaling Pathway for this compound Action

G cluster_pathway Proposed this compound Signaling Pathway NI This compound CDK2 Inhibition of CDK2 NI->CDK2 ROS ROS Generation NI->ROS G1_Arrest G1 Phase Arrest CDK2->G1_Arrest p21 Increased p21 expression p21->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Mito->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Detailed Protocol: Apoptosis Detection

Based on standard apoptosis assay protocols.[8]

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 6-well plates to ensure they are sub-confluent at the time of harvesting.

    • Treat cells with this compound at desired concentrations for the intended duration (e.g., 24-48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting:

    • Gently collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or mild trypsinization.

    • Wash the collected cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1x10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

    • Add 400 µL of 1X Annexin V Binding Buffer to each sample.

  • Flow Cytometry Analysis:

    • Analyze the cells immediately on a flow cytometer.

    • Detect FITC fluorescence (e.g., FL1 channel) and PI fluorescence (e.g., FL3 channel).[8]

    • Set up compensation to correct for spectral overlap between the FITC and PI channels.

    • Analyze the data using a quadrant plot to distinguish cell populations:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells[8]

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells/debris

Application 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

The bioactivation of some nitro-compounds can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.[8] Flow cytometry using cell-permeable dyes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) can quantify intracellular ROS levels.

Experimental Workflow: ROS Detection

G cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_acq Data Acquisition & Analysis seed 1. Seed Cells treat 2. Treat with this compound (Include H₂O₂ positive control) seed->treat load 3. Load with DCFH-DA (e.g., 5-10 µM for 30 min at 37°C) treat->load wash 4. Wash Cells with PBS (To remove excess probe) load->wash acquire 5. Acquire on Flow Cytometer (Measure green fluorescence, FL1) wash->acquire analyze 6. Analyze Data (Compare Mean Fluorescence Intensity) acquire->analyze

Caption: Workflow for intracellular ROS detection using DCFH-DA.

Detailed Protocol: ROS Detection

Adapted from protocols for ROS detection.[6][8]

  • Cell Culture and Treatment:

    • Culture cells to the desired confluence.

    • Treat cells with this compound for the specified time. Include an untreated control and a positive control for ROS induction (e.g., H₂O₂).

  • Staining:

    • After treatment, harvest the cells and wash them with PBS.

    • Resuspend the cells in a suitable buffer and add DCFH-DA to a final concentration of 5-10 µM.[8]

    • Incubate for 30 minutes at 37°C in the dark.[8]

  • Flow Cytometry Analysis:

    • Wash the cells twice with PBS to remove any excess probe.[8]

    • Resuspend in PBS for analysis.

    • Use a flow cytometer to measure the fluorescence intensity in the green channel (FL1, ~530 nm).[8]

    • Analyze the data by comparing the mean fluorescence intensity (MFI) of treated cells to the control cells. An increase in MFI indicates an increase in intracellular ROS.

References

Application Notes and Protocols: Live-Cell Imaging with 5-Nitroindazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroindazole derivatives are a class of heterocyclic compounds predominantly recognized for their therapeutic potential, including anticancer and antiparasitic activities. Recent research, however, has expanded their application into the realm of bio-imaging with the synthesis of novel derivatives exhibiting fluorescent properties. These fluorescent probes open new avenues for real-time visualization of cellular processes, offering valuable tools for basic research and drug development.

This document provides detailed application notes and protocols for the use of fluorescent this compound derivatives in live-cell imaging. It includes the photophysical properties of newly synthesized derivatives, a generalized protocol for live-cell staining, and workflows for experimental design.

Fluorescent this compound Derivatives: A New Tool for Cellular Imaging

While the parent this compound scaffold is not inherently fluorescent, recent chemical synthesis efforts have yielded derivatives with significant fluorescent properties. Specifically, the synthesis of pyrazolo[4,3-a]acridin-11-carbonitriles from 5-nitro-1H-indazole has produced compounds that absorb and emit light in the visible spectrum, making them suitable for fluorescence microscopy.[1][2] These novel probes can potentially be used for various live-cell imaging applications, although it is important to note that their use in a biological context is still an emerging area of research.

Data Presentation: Photophysical Properties

The following table summarizes the key photophysical properties of newly synthesized fluorescent this compound derivatives, specifically 3H-pyrazolo[4,3-a]acridin-11-carbonitriles. This data is essential for selecting the appropriate derivative and configuring imaging instrumentation.

Compound IDλabs (nm)ε × 10⁻⁴ (M⁻¹ cm⁻¹)λex (nm)λem (nm)ΦFSolvent
3a 3803.83754540.45Chloroform
3b 3803.83754540.53Chloroform
3c 3953.93754380.51Chloroform
3d 3953.93754380.59Chloroform
  • λabs: Wavelength of maximum absorbance

  • ε: Molar extinction coefficient

  • λex: Wavelength of fluorescence excitation

  • λem: Wavelength of fluorescence emission

  • ΦF: Fluorescence quantum yield

Data sourced from synthesis and characterization of pyrazolo[4,3-a]acridin-11-carbonitrile derivatives.[2]

Experimental Protocols

The following are generalized protocols for utilizing fluorescent this compound derivatives for live-cell imaging. As these are novel probes, optimization of parameters such as probe concentration and incubation time is critical for successful imaging.

Protocol 1: Live-Cell Staining with Fluorescent this compound Derivatives

This protocol outlines the fundamental steps for staining live cells with a fluorescent this compound derivative.

Materials:

  • Fluorescent this compound derivative (e.g., a pyrazolo[4,3-a]acridin-11-carbonitrile derivative)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Phosphate-buffered saline (PBS), sterile

  • Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy

  • Live-cell imaging system (e.g., confocal or widefield microscope with environmental chamber)

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of the fluorescent this compound derivative in anhydrous DMSO. Store at -20°C, protected from light.

  • Cell Culture: Plate cells on a glass-bottom dish or chamber slide at a density that will result in 50-70% confluency at the time of imaging.

  • Staining Solution Preparation: On the day of the experiment, dilute the stock solution in a pre-warmed live-cell imaging medium to the desired final concentration. Note: The optimal concentration should be determined empirically, typically ranging from 100 nM to 10 µM. It is recommended to perform a concentration titration to find the lowest concentration that provides a sufficient signal-to-noise ratio.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells.

    • Incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the cell type and the specific derivative and should be determined experimentally.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with a pre-warmed live-cell imaging medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Place the dish on the microscope stage equipped with an environmental chamber (37°C, 5% CO₂).

    • Acquire images using the appropriate filter sets based on the excitation and emission maxima of the specific derivative (refer to the data table).

    • Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.

Protocol 2: Assessment of Cytotoxicity

It is crucial to determine the potential cytotoxic effects of the fluorescent this compound derivatives at the imaging concentrations.

Materials:

  • Cells of interest

  • Complete culture medium

  • Fluorescent this compound derivative

  • Cell viability assay reagent (e.g., PrestoBlue™, CellTiter-Glo®)

  • 96-well clear-bottom black plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Addition: The following day, treat the cells with a serial dilution of the fluorescent this compound derivative. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for a duration relevant to the planned imaging experiments (e.g., 1, 4, 24 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the fluorescence or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the concentration at which the compound exhibits significant cytotoxicity. This will inform the optimal, non-toxic concentration range for live-cell imaging experiments.

Visualizations

Experimental Workflow for Live-Cell Imaging

The following diagram illustrates the general workflow for a live-cell imaging experiment using a novel fluorescent this compound derivative.

G Experimental Workflow for Live-Cell Imaging cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Cell Culture (Glass-bottom dish) staining_sol Prepare Staining Solution (Dilute stock in media) cell_culture->staining_sol stock_prep Prepare Stock Solution (1-10 mM in DMSO) stock_prep->staining_sol incubation Incubate Cells with Probe (15-60 min, 37°C) staining_sol->incubation wash Wash Cells (2-3 times with media) incubation->wash image_acq Image Acquisition (Live-cell microscope) wash->image_acq data_analysis Data Analysis image_acq->data_analysis

Caption: A generalized workflow for live-cell imaging experiments.

Hypothetical Signaling Pathway Investigation

Fluorescent derivatives can be used to track cellular changes in response to stimuli. The diagram below illustrates a hypothetical signaling pathway where a fluorescent this compound derivative could be used to visualize changes in intracellular calcium levels.

G Hypothetical Signaling Pathway Investigation cluster_stimulus External Stimulus cluster_cell Cellular Response ligand Ligand receptor Receptor Activation ligand->receptor plc PLC Activation receptor->plc ip3 IP3 Production plc->ip3 er Endoplasmic Reticulum ip3->er Binds to IP3R ca_release Ca²⁺ Release er->ca_release imaging Live-Cell Imaging (Fluorescent this compound Derivative) ca_release->imaging downstream Downstream Signaling ca_release->downstream

Caption: Investigating calcium signaling with a fluorescent probe.

Conclusion

The development of fluorescent this compound derivatives represents an exciting advancement, providing a new class of probes for live-cell imaging. While research into their biological applications is in its early stages, the data and protocols presented here offer a solid foundation for scientists to begin exploring their potential. As with any novel tool, careful optimization and characterization are paramount for obtaining reliable and meaningful results. These new probes have the potential to become valuable assets in the toolkits of researchers in cell biology and drug discovery.

References

Troubleshooting & Optimization

5-Nitroindazole solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Nitroindazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterocyclic aromatic organic compound. It is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] In neuroscience research, it is recognized as a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme involved in various neurological processes.[1]

Q2: What are the general solubility characteristics of this compound?

This compound is characterized by its limited solubility in water but shows improved solubility in polar organic solvents.[1] It typically appears as a pale yellow to light brown crystalline solid.[1]

Troubleshooting Guide: Solubility Issues

Issue 1: My this compound is not dissolving in aqueous buffers.
  • Explanation: This is expected. This compound is sparingly soluble in water. A reported solubility in an aqueous buffer at pH 7.4 is 14.2 µg/mL.[2] Direct dissolution in aqueous solutions for most experimental concentrations is not feasible.

  • Solution: A stock solution in an appropriate organic solvent must first be prepared.

Issue 2: Which organic solvent should I use for my stock solution?
  • Recommendation: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly soluble compounds for in vitro assays.[3][4] this compound is also soluble in other polar organic solvents such as dimethylformamide (DMF) and ethanol.[1]

  • Action: Start by dissolving this compound in 100% DMSO to create a high-concentration stock solution.

Issue 3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer.
  • Explanation: This phenomenon, known as solvent-shifting precipitation, is common for hydrophobic compounds.[5] The compound is soluble in the concentrated DMSO stock but becomes insoluble when the solvent environment abruptly changes to aqueous.

  • Solutions:

    • Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[6] Ensure your final DMSO concentration is within this range and is consistent across all experiments, including controls.

    • Use a Co-solvent System: For in vivo studies, a co-solvent system may be necessary. A common formulation involves dissolving the compound in a mixture of DMSO and other solvents like polyethylene (B3416737) glycol 300 (PEG300) before adding a saline solution.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.

    • Mixing Technique: Add the DMSO stock solution dropwise into the vigorously stirring aqueous buffer. This rapid dispersion can help prevent localized high concentrations and subsequent precipitation.[5]

    • Sonication: If precipitation occurs, gentle sonication of the solution in a water bath may help to redissolve the compound.[3]

    • Gentle Heating: If the compound's stability allows, warming the solution to 37°C may aid in dissolution.[3]

Quantitative Solubility Data

Solvent/SystemSolubilityReference
Aqueous Buffer (pH 7.4)14.2 µg/mL[2]
Dimethyl Sulfoxide (DMSO)Soluble[1]
Dimethylformamide (DMF)Soluble[1]
EthanolSoluble[1]
AcetoneSoluble[1]
MethanolUsed for recrystallization[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound (MW: 163.13 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Methodology:

  • Weigh the Compound: Accurately weigh out 1.63 mg of this compound.

  • Add Solvent: Add 1 mL of high-purity DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution for 2-5 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.[3]

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. For long-term storage (months), -80°C is recommended.

Protocol 2: General Workflow for an in vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on nNOS activity in a cell-based assay.

Principle: This protocol outlines a general procedure for measuring nitrite (B80452), a stable breakdown product of nitric oxide (NO), in cell culture supernatants using the Griess reagent. A reduction in nitrite levels in the presence of this compound indicates inhibition of nNOS.

Materials:

  • Neuronal cells expressing nNOS

  • Cell culture medium and supplements

  • This compound stock solution (from Protocol 1)

  • nNOS activator (e.g., calcium ionophore like A23187)

  • Griess Reagent

  • Sodium nitrite standard solution

Workflow:

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed neuronal cells in a multi-well plate inhibitor_prep Prepare serial dilutions of this compound pre_incubation Pre-incubate cells with this compound inhibitor_prep->pre_incubation stimulation Stimulate nNOS activity (e.g., with A23187) pre_incubation->stimulation supernatant_collection Collect cell culture supernatant stimulation->supernatant_collection griess_reaction Add Griess reagent to supernatant supernatant_collection->griess_reaction measurement Measure absorbance at ~540 nm griess_reaction->measurement data_analysis Calculate nitrite concentration and % inhibition measurement->data_analysis

Workflow for nNOS Inhibition Assay

Signaling Pathway

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway and Inhibition

The following diagram illustrates the simplified signaling pathway leading to the production of nitric oxide (NO) by nNOS and the point of inhibition by this compound. In neuronal cells, an influx of calcium (Ca2+) leads to the activation of calmodulin (CaM). The Ca2+/CaM complex then binds to and activates nNOS. Activated nNOS catalyzes the conversion of L-arginine to L-citrulline, producing NO in the process. This compound acts as a competitive inhibitor of nNOS, blocking the synthesis of NO.

nNOS_pathway cluster_activation nNOS Activation cluster_synthesis NO Synthesis cluster_inhibition Inhibition Ca_influx Ca2+ Influx CaM Calmodulin (CaM) Ca_influx->CaM CaM_active Ca2+/CaM Complex CaM->CaM_active nNOS_inactive nNOS (inactive) nNOS_active nNOS (active) nNOS_inactive->nNOS_active binds Ca2+/CaM NO Nitric Oxide (NO) nNOS_active->NO catalyzes L_arginine L-Arginine L_citrulline L-Citrulline inhibitor This compound inhibitor->nNOS_active inhibits

nNOS Signaling and Inhibition

References

Optimizing 5-Nitroindazole working concentration in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Nitroindazole. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to optimize your assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a heterocyclic aromatic organic compound.[1] In neuroscience research, it is primarily used as a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme that produces nitric oxide (NO), a key signaling molecule in various neurological processes.[1] It is also investigated for its potential pharmacological properties, including antioxidant and neuroprotective effects.[1]

Q2: What is the mechanism of action of this compound?

This compound's primary mechanism of action is the inhibition of neuronal nitric oxide synthase (nNOS). It blocks the production of nitric oxide by interfering with the enzyme's activity.[1] In the context of antiparasitic research, its mechanism may also involve the production of reduced species of its nitro group, which can induce oxidative stress in parasites.

Q3: How should I prepare a stock solution of this compound?

Due to its limited solubility in water, this compound should be dissolved in a polar organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions. For a 10 mM stock solution, dissolve 1.631 mg of this compound (Molecular Weight: 163.13 g/mol ) in 1 mL of DMSO. It is recommended to prepare fresh solutions or store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2][3]

Q4: What is a typical working concentration for this compound in cell-based assays?

The optimal working concentration of this compound will vary depending on the specific assay and cell type. It is crucial to perform a dose-response experiment to determine the most effective concentration for your experimental setup. As a starting point, concentrations ranging from 0.1 µM to 100 µM have been used in various studies. For instance, in some antiparasitic assays, concentrations between 0.1 µM and 10 µM have been effective.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem 1: Precipitation of this compound in aqueous assay buffers.

  • Cause: this compound has low solubility in water.[1] Adding a concentrated DMSO stock solution directly to an aqueous buffer can cause the compound to precipitate out.

  • Solution:

    • Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in your assay buffer. This gradual decrease in solvent concentration can help maintain solubility.

    • Co-solvents: In some cases, the use of a co-solvent in your final assay buffer may be necessary. However, be sure to include appropriate vehicle controls to account for any effects of the co-solvent on your experimental system.

    • Sonication: Briefly sonicating the final working solution can help to redissolve small amounts of precipitate.

    • Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible while maintaining the solubility of this compound.

Problem 2: Inconsistent or no inhibitory activity observed.

  • Cause: This could be due to several factors, including incorrect concentration, degradation of the compound, or issues with the assay itself.

  • Solution:

    • Verify Concentration: Double-check all calculations for stock solution and working solution preparations.

    • Fresh Stock Solution: Prepare a fresh stock solution of this compound to rule out degradation. This compound is stable under normal temperatures and pressures, but prolonged storage in solution, especially at room temperature, should be avoided.[1]

    • Positive Controls: Include a known inhibitor of your target enzyme (e.g., a well-characterized nNOS inhibitor) as a positive control to ensure your assay is performing as expected.

    • Target Engagement: If possible, confirm that this compound is engaging with its target in your experimental system. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement in a cellular context.[1][4][5][6]

Problem 3: Observed off-target effects.

  • Cause: At higher concentrations, inhibitors can sometimes interact with unintended targets. While this compound is considered a selective nNOS inhibitor, cross-reactivity with other NOS isoforms (e.g., eNOS or iNOS) or other enzymes could occur, particularly at high concentrations.

  • Solution:

    • Dose-Response Analysis: Conduct a thorough dose-response study to identify the lowest concentration of this compound that produces the desired effect with minimal off-target activity.

    • Use of Controls: Include selective inhibitors for other potential targets as controls to help dissect the specific effects of this compound.[7] For example, using a selective iNOS inhibitor can help differentiate between nNOS and iNOS-mediated effects.

    • Orthogonal Approaches: Confirm key findings using an alternative method. For example, if you observe a phenotype with this compound treatment, try to replicate it using a different nNOS inhibitor or through genetic knockdown/knockout of nNOS.

    • Predict and Validate Off-Targets: Utilize computational tools to predict potential off-target interactions and then experimentally validate any high-probability off-targets.

Quantitative Data

The following table summarizes the inhibitory potency of this compound and related compounds in various assays. Note that IC50 values can vary depending on the specific experimental conditions.

CompoundTargetAssay TypeIC50 ValueReference
This compound DerivativeTrypanosoma cruzi amastigotesIn vitro0.41 µM[8]
5-Nitro-2-picolyl-indazolin-3-oneTrypanosoma cruzi epimastigotesIn vitro1.1 ± 0.3 µM[9]
5-Nitro-2-picolyl-indazolin-3-oneTrypanosoma cruzi trypomastigotesIn vitro5.4 ± 1.0 µM[9]
7-NitroindazolenNOS (mouse)In vitro (Ki)0.16 µM[10]
7-NitroindazolenNOSIn vitro (IC50)~0.47 µM[10]
7-NitroindazoleeNOSIn vitro (IC50)~29 µM[10]
7-NitroindazoleiNOSIn vitro (IC50)~33 µM[10]

Experimental Protocols

Protocol 1: In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay (Griess Assay)

This protocol describes a method to determine the inhibitory effect of this compound on nNOS activity in a cell-free system by measuring the production of nitrite (B80452), a stable and quantifiable breakdown product of NO.

Materials:

  • Recombinant human or rat nNOS

  • This compound

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin (CaM)

  • Calcium Chloride (CaCl₂)

  • Tetrahydrobiopterin (BH₄)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, with 1 mM DTT)

  • Griess Reagent:

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound Solutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration).

  • Assay Reaction: a. In a 96-well plate, add 50 µL of the diluted this compound solutions or vehicle control to each well. b. Add 25 µL of recombinant nNOS enzyme to each well. c. Prepare a master mix of the remaining reaction components (L-arginine, NADPH, CaM, CaCl₂, BH₄) in the assay buffer. d. Initiate the reaction by adding 25 µL of the master mix to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Nitrite Detection: a. Stop the reaction by adding 50 µL of Griess Reagent Solution A to each well. b. Incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Solution B to each well. d. Incubate for another 5-10 minutes at room temperature, protected from light, allowing a purple color to develop.

  • Data Analysis: a. Measure the absorbance at 540 nm using a microplate reader. b. Prepare a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in each well. c. Calculate the percentage of nNOS inhibition for each this compound concentration compared to the vehicle control. d. Plot the percentage of inhibition versus the log of the this compound concentration to determine the IC50 value.

Visualizations

nNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol Ca_ext Ca²⁺ NMDA_R NMDA Receptor Ca_ext->NMDA_R Glutamate binding Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel CaM Calmodulin Ca_channel->CaM Ca²⁺ influx activates nNOS_inactive nNOS (inactive) CaM->nNOS_inactive binds to nNOS_active nNOS (active) nNOS_inactive->nNOS_active activates NO Nitric Oxide (NO) nNOS_active->NO catalyzes L_Arginine L-Arginine L_Arginine->nNOS_active O2_NADPH O₂ + NADPH O2_NADPH->nNOS_active L_Citrulline L-Citrulline Five_Nitroindazole This compound Five_Nitroindazole->nNOS_active inhibits

Caption: Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway Inhibition by this compound.

PARP_Signaling_Pathway cluster_nucleus Nucleus DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD⁺ NAD->PARP1 DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->DNA_Repair_Proteins recruits DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair facilitate Five_Nitroindazole This compound (Potential Inhibitor) Five_Nitroindazole->PARP1 inhibits

Caption: Poly(ADP-ribose) Polymerase (PARP) Signaling in DNA Repair and Potential Inhibition by this compound.

IDO1_Signaling_Pathway cluster_cell Antigen Presenting Cell cluster_tcell T-Cell Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 substrate T_Cell_Proliferation T-Cell Proliferation Tryptophan->T_Cell_Proliferation promotes Kynurenine Kynurenine IDO1->Kynurenine catalyzes T_Cell_Apoptosis T-Cell Apoptosis Kynurenine->T_Cell_Apoptosis induces Five_Nitroindazole This compound (Potential Inhibitor) Five_Nitroindazole->IDO1 inhibits

Caption: Indoleamine 2,3-dioxygenase 1 (IDO1) Pathway in Tryptophan Metabolism and Potential Inhibition by this compound.

Troubleshooting_Workflow Start Experiment with This compound Problem Problem Encountered? Start->Problem Precipitation Precipitation? Problem->Precipitation Yes No_Activity No/Inconsistent Activity? Problem->No_Activity No Off_Target Off-Target Effects? Problem->Off_Target If applicable Success Successful Experiment Problem->Success No Issues Solubility_Solutions Optimize Solubility: - Serial Dilutions - Co-solvents - Sonication Precipitation->Solubility_Solutions Activity_Solutions Troubleshoot Activity: - Verify Concentration - Fresh Stock Solution - Use Positive Controls No_Activity->Activity_Solutions Off_Target_Solutions Minimize Off-Target Effects: - Dose-Response Curve - Use Specific Controls - Orthogonal Approaches Off_Target->Off_Target_Solutions Solubility_Solutions->Start Re-run Experiment Activity_Solutions->Start Re-run Experiment Off_Target_Solutions->Start Re-run Experiment

Caption: Troubleshooting Workflow for this compound Experiments.

References

5-Nitroindazole Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 5-Nitroindazole. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is generally considered stable under normal storage conditions.[1][2][3] It is a yellow crystalline powder that should be stored in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like oxidizing agents.[1][2]

Q2: What are the known decomposition products of this compound under harsh conditions?

A2: Under conditions of complete decomposition, such as combustion, this compound is expected to break down into nitrogen oxides, carbon monoxide, and carbon dioxide.[2] Specific degradation products under controlled experimental stress conditions (e.g., hydrolysis, oxidation) are not extensively documented in publicly available literature. However, based on the structure, potential degradation could involve reduction of the nitro group or cleavage of the indazole ring.

Q3: What analytical methods are suitable for assessing the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for stability studies of nitroaromatic compounds.[4][5][6] An HPLC method for this compound using a C18 column with a mobile phase of acetonitrile, water, and a pH modifier like phosphoric or formic acid has been described.[7] Thin-Layer Chromatography (TLC) can also be a cost-effective method for monitoring degradation.[4][8]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected degradation of this compound solid. Improper storage conditions (exposure to heat, light, or moisture).- Store in a cool, dry, dark place in a well-sealed container.[1][2] - Avoid exposure to high humidity.
Inconsistent results in stability studies. - Contamination of reagents or solvents. - Instability of the analytical method. - Inconsistent stress conditions.- Use high-purity, HPLC-grade solvents and fresh reagents. - Validate the analytical method for stability-indicating properties. - Precisely control temperature, pH, and light exposure during forced degradation studies.
Appearance of unknown peaks in chromatograms during stability testing. Formation of degradation products.- Perform forced degradation studies under various stress conditions to systematically generate and identify potential degradants.[9][10][11] - Utilize techniques like LC-MS to identify the mass of the unknown impurities for structural elucidation.
Poor recovery of this compound from a formulation. Interaction with excipients.- Conduct compatibility studies with individual excipients to identify any interactions. - Analyze the placebo formulation under stress conditions to distinguish between degradation of the active ingredient and excipient-related impurities.[12]

Quantitative Data Summary

The following tables present hypothetical data from a typical forced degradation study on this compound to illustrate the expected outcomes. The percentage of degradation is indicative and will vary based on specific experimental conditions.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionTimeTemperatureThis compound Assay (%)Degradation (%)Number of Degradants
0.1 M HCl24 h60°C92.57.52
0.1 M NaOH8 h60°C88.211.83
3% H₂O₂24 h25°C95.14.91
Thermal (Solid)48 h80°C98.61.41
Photolytic (Solution)24 h25°C96.33.72

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute samples for analysis.

  • Thermal Degradation: Store the solid this compound powder in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid in the solvent, and dilute for analysis.

  • Photolytic Degradation: Expose the this compound solution (100 µg/mL in methanol) to a photostability chamber (ICH Q1B option 2) for 24 hours. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The peak purity of the this compound peak should be checked using a photodiode array (PDA) detector to ensure it is spectrally pure from any co-eluting degradants.

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation This compound This compound Hydrolysis_Product_A Hydrolysis_Product_A This compound->Hydrolysis_Product_A Acidic (H+) Hydrolysis_Product_B Hydrolysis_Product_B This compound->Hydrolysis_Product_B Alkaline (OH-) Oxidation_Product Oxidation_Product This compound->Oxidation_Product Oxidizing Agent (e.g., H2O2) Photodegradant Photodegradant This compound->Photodegradant Light (hν)

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid_Hydrolysis Acid_Hydrolysis Analysis HPLC Analysis (Assay, Impurities) Acid_Hydrolysis->Analysis Base_Hydrolysis Base_Hydrolysis Base_Hydrolysis->Analysis Oxidation Oxidation Oxidation->Analysis Thermal_Stress Thermal_Stress Thermal_Stress->Analysis Photolytic_Stress Photolytic_Stress Photolytic_Stress->Analysis Preparation Prepare this compound Stock Solution Preparation->Acid_Hydrolysis Preparation->Base_Hydrolysis Preparation->Oxidation Preparation->Thermal_Stress Preparation->Photolytic_Stress Identification Characterization of Degradants (e.g., LC-MS) Analysis->Identification

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Crystallization of 5-Nitroindazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of 5-nitroindazole.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a crystalline solid that is typically pale yellow to light brown. It has limited solubility in water but is more soluble in polar organic solvents. Commonly used solvents for dissolving this compound include dimethylformamide (DMF), ethanol (B145695), methanol (B129727), and acetone.[1] Its aqueous solubility at pH 7.4 is approximately 14.2 µg/mL.[2]

Q2: Which solvents are recommended for the recrystallization of this compound?

Methanol is a commonly cited solvent for the successful recrystallization of this compound, often yielding pale yellow needles.[2] Aqueous alcohol solutions are also recommended for purification.[1] The ideal solvent or solvent system will have a steep solubility curve, meaning the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

Q3: What is a typical starting point for a recrystallization protocol?

A common method involves dissolving the crude this compound in a minimal amount of boiling solvent (e.g., methanol) to create a saturated solution. If colored impurities are present, a small amount of decolorizing charcoal can be added. The hot solution is then filtered to remove any insoluble impurities or charcoal. The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The resulting crystals are then collected by filtration.

Q4: How can I assess the purity of my crystallized this compound?

High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound. A reverse-phase HPLC method, similar to those used for other nitroaromatic or imidazole-containing compounds, can be developed.[3][4] Key parameters to monitor are the peak area of the this compound relative to any impurity peaks. Melting point analysis can also provide a preliminary indication of purity; pure this compound has a melting point of 208–209°C, and impurities will typically broaden and depress this range.[2]

Troubleshooting Crystallization Issues

Problem 1: The product "oils out" and does not form crystals.

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is too concentrated, causing the compound to become insoluble at a temperature above its melting point in the solvent system.

Solutions:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool more slowly.

  • Change Solvent System: The chosen solvent may be too effective. Consider switching to a less polar solvent or using a mixed solvent system. For instance, if using methanol, adding a small amount of a non-polar solvent in which this compound is less soluble (an anti-solvent) can promote crystallization.

  • Slow Cooling: Rapid cooling can inhibit crystallization. Allow the solution to cool to room temperature slowly before placing it in a cold bath. Insulating the flask can help to slow the cooling rate.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.

    • Seeding: If available, add a single, pure crystal of this compound to the cooled solution to act as a template for crystal growth.

Problem 2: Very low or no crystal yield after cooling.

This issue typically arises from using too much solvent, resulting in a solution that is not sufficiently saturated for crystallization to occur upon cooling.

Solutions:

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow the solution to cool again.

  • Add an Anti-solvent: If using a single solvent, carefully add a miscible "anti-solvent" (a solvent in which this compound is poorly soluble) dropwise to the solution until it becomes slightly cloudy, then heat to redissolve and cool slowly. A common combination is a polar solvent like ethanol or methanol with water as the anti-solvent.

Problem 3: The resulting crystals are very small or appear as a powder.

This is often a result of the solution cooling too quickly, leading to rapid nucleation and the formation of many small crystals rather than slow growth of larger, purer crystals.

Solutions:

  • Slower Cooling Rate: Ensure the solution cools to room temperature undisturbed before moving it to a colder environment. Insulating the flask can help achieve a slower cooling profile.

  • Use Slightly More Solvent: While being careful not to use an excessive amount, adding a little more of the hot solvent than the absolute minimum required to dissolve the solid can slow down the crystallization process.

Problem 4: Discolored crystals are obtained.

If the final crystals have a noticeable color, it may indicate the presence of impurities.

Solutions:

  • Decolorizing Charcoal: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.

  • Repeat Recrystallization: A second recrystallization of the obtained crystals may be necessary to achieve the desired purity and color.

Data Presentation: Solubility of Analogous Nitroaromatic Compounds

Note: This data is for analogous compounds and should be used as a reference for solvent screening. Experimental determination of solubility is recommended for precise process development.

Table 1: Solubility of 1,3-Dinitrobenzene (B52904) in Various Solvents

SolventTemperature (°C)Solubility (g / 100 g Solvent)
Methanol20.56.75
Methanol5011.08
Ethanol (96%)20.53.5
Ethanol (96%)5011.49
Acetone1572.37
Ethyl Acetate18.236.27
Ethyl Acetate50148.44
Toluene16.230.66
Water130.0068
Water500.0496
Water990.317
Data sourced from[5]

Table 2: Solubility of 1,4-Dinitrobenzene in Various Solvents

SolventTemperature (°C)Solubility
Water2569 mg/L
Boiling Water100~1.8 g/L (1 g / 555 mL)
Ethanol-1 g / 300 mL
Acetone-Soluble
Benzene-Soluble
Data sourced from[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is adapted from a standard procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Decolorizing charcoal (optional)

  • Erlenmeyer flask

  • Hot plate

  • Filter paper

  • Funnel (stemless is ideal for hot filtration)

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of methanol and heat the mixture to boiling while stirring to dissolve the solid. Add more methanol in small portions until the solid is completely dissolved.

  • (Optional) If the solution is colored, remove it from the heat and add a small amount of decolorizing charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and charcoal. It is important to pre-heat the funnel and filter paper with hot solvent to prevent premature crystallization.

  • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol.

  • Dry the purified crystals in an oven at 80–90°C.[2]

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general reverse-phase HPLC method that can be adapted for the purity analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B

    • 20-25 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance of this compound (a preliminary scan would be beneficial, but a starting point could be around 320 nm, similar to other nitroaromatic compounds).

  • Injection Volume: 10-20 µL.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a sample of the crystallized this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the equilibrated HPLC system.

  • Purity Calculation: The purity is typically determined by the area percent method, where the peak area of the this compound is expressed as a percentage of the total area of all observed peaks.[6]

Visualizations

Crystallization_Workflow General Crystallization Workflow A Dissolve Crude Product in Minimum Hot Solvent B Add Decolorizing Charcoal (Optional) A->B C Hot Gravity Filtration A->C If no charcoal needed B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Pure Crystals G->H

Caption: A general workflow for the recrystallization of this compound.

Oiling_Out_Troubleshooting Troubleshooting 'Oiling Out' Start Product 'Oils Out' Action1 Re-heat to Dissolve Oil Start->Action1 Action5 Consider Different Solvent System Start->Action5 If problem persists Action2 Add More Hot Solvent Action1->Action2 Action3 Allow for Slow Cooling Action2->Action3 Action4 Induce Crystallization (Scratch/Seed) Action3->Action4 If no crystals form Success Crystals Form Action3->Success Action4->Success Action5->Action1

Caption: A logical workflow for troubleshooting the "oiling out" phenomenon.

Solvent_Selection_Logic Solvent Selection Logic Start Select a Solvent Q1 Soluble when Hot? Start->Q1 Q2 Insoluble when Cold? Q1->Q2 Yes Bad Try Another Solvent Q1->Bad No Good Good Single Solvent Q2->Good Yes Mixed Consider Mixed Solvent System Q2->Mixed No Bad->Start

Caption: A decision-making diagram for selecting a suitable crystallization solvent.

References

Technical Support Center: Minimizing 5-Nitroindazole Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize 5-nitroindazole-induced cytotoxicity in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound cytotoxicity?

A1: The primary mechanism of cytotoxicity for this compound and related nitro-compounds is attributed to oxidative stress.[1][2][3][4] The nitro group on the indazole scaffold can undergo a process called futile redox cycling, which generates reactive oxygen species (ROS).[3][5] This increase in intracellular ROS can lead to cellular damage, including DNA strand breaks, lipid peroxidation, and ultimately, apoptosis (programmed cell death).[3][4]

Q2: What are the common signs of cytotoxicity to watch for in my cell cultures?

A2: Signs of this compound-induced cytotoxicity are consistent with general cellular distress and can include:

  • A significant decrease in cell viability and proliferation rates.[6]

  • Observable changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.[6]

  • An increase in the number of floating, dead cells in the culture medium.[6]

  • Nuclear condensation and fragmentation, which are hallmarks of apoptosis.[6]

Q3: What are the general strategies to minimize this compound cytotoxicity?

A3: Several strategies can be implemented to reduce unwanted cytotoxicity:

  • Co-administration with Antioxidants: Since the primary toxicity mechanism is oxidative stress, using antioxidants like N-acetylcysteine (NAC), Vitamin E, or ascorbic acid can help neutralize ROS and protect the cells.[1][7]

  • Optimize Concentration and Incubation Time: It is crucial to use the lowest effective concentration of this compound for the shortest duration necessary to achieve the desired experimental outcome.[8]

  • Control Solvent Concentration: this compound is often dissolved in solvents like DMSO. High concentrations of DMSO can be independently toxic to cells. Ensure the final solvent concentration in the culture medium is at a non-toxic level, typically ≤0.5% for DMSO, though this can be cell-line dependent.[6][9]

  • Maintain Proper Culture Conditions: Since the reductive activation of the nitro group can be enhanced under hypoxic conditions, ensuring a well-oxygenated cell culture environment may help reduce cytotoxicity.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: High levels of cell death are observed even at concentrations expected to be non-toxic.

  • Possible Cause 1: Solvent Toxicity: The solvent used to dissolve the this compound (e.g., DMSO) may be at a toxic concentration.

    • Troubleshooting Step: Always include a vehicle-only control (cells treated with the same final concentration of the solvent) to assess solvent-specific toxicity.[6][7] Aim for a final DMSO concentration of ≤0.5%.[6][9]

  • Possible Cause 2: Compound Instability: The compound may degrade in the culture medium over time, potentially forming more toxic byproducts.

    • Troubleshooting Step: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing the compound in culture medium for extended periods.[6]

  • Possible Cause 3: Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this compound or oxidative stress.

    • Troubleshooting Step: Perform a thorough dose-response curve to determine the precise cytotoxic threshold for your specific cell line.

Issue 2: Inconsistent or non-reproducible results between experiments.

  • Possible Cause 1: Cell Culture Contamination: Bacterial or mycoplasma contamination can affect cell health and response to treatment.

    • Troubleshooting Step: Regularly test cell lines for contamination. If suspected, discard the culture and start with a fresh, uncontaminated stock.[1]

  • Possible Cause 2: Variability in Cell Seeding Density: Both too low and too high cell densities can induce stress and affect experimental outcomes.

    • Troubleshooting Step: Standardize your cell seeding protocol to ensure consistent cell density across all experiments.[9]

  • Possible Cause 3: Inconsistent Compound Preparation: Errors in serial dilutions or compound handling can lead to variability.

    • Troubleshooting Step: Prepare a single, large batch of your highest stock concentration for serial dilutions to minimize variability between experiments.

Issue 3: Unexpected phenotypes or results suggest off-target effects.

  • Possible Cause 1: High Compound Concentration: Off-target effects are more pronounced at higher concentrations where selectivity may decrease.[6][10]

    • Troubleshooting Step: Perform a dose-response experiment to confirm if the unexpected phenotype is only observed at concentrations significantly higher than the IC50 for its intended target (e.g., PARP-1 inhibition).[10]

  • Possible Cause 2: Off-Target Inhibition: this compound is known as a PARP inhibitor, but like many inhibitors, it may interact with other proteins, especially at high concentrations.[10][11][12]

    • Troubleshooting Step: If possible, use a structurally different inhibitor for the same target to see if it recapitulates the desired effects without the unexpected phenotype. This can help confirm if the effect is off-target.[10]

Data Presentation

Table 1: Cytotoxicity (IC50) of this compound Derivatives in Various Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various this compound derivatives against different cell lines, providing a reference for their cytotoxic potential.

Compound/DerivativeCell LineCell TypeIC50 (µM)Citation
This compound Derivative 8 VeroMammalian Kidney> 200[13]
This compound Derivative 9 VeroMammalian Kidney> 200[13]
This compound Derivative 10 VeroMammalian Kidney> 200[13]
This compound Derivative 11 L929Mouse Fibroblast> 256[14]
This compound Derivative 12 L929Mouse Fibroblast> 246[14]
This compound Derivative 14 L929Mouse Fibroblast> 12.41[14]
This compound Derivative 17 L929Mouse Fibroblast> 188[14]
This compound Derivative 10 TK-10Human Renal CancerModerate Activity[15]
This compound Derivative 11 HT-29Human Colon CancerModerate Activity[15]

Experimental Protocols

Protocol 1: Determining the IC50 Value of this compound via MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50% using a standard MTT assay.[9]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to create a range of concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).[6]

    • Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[6]

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[6][7]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[6]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Co-administration with N-acetylcysteine (NAC) to Mitigate Cytotoxicity

This protocol describes how to test the efficacy of the antioxidant NAC in reducing this compound-induced cytotoxicity.

  • Experimental Setup:

    • Follow the cell seeding and this compound treatment preparation steps as described in Protocol 1.

    • Prepare a stock solution of NAC in sterile water or PBS.

  • Co-treatment Groups:

    • Group 1 (Control): Untreated cells.

    • Group 2 (Vehicle Control): Cells treated with the highest concentration of DMSO.

    • Group 3 (NAC Only): Cells treated with the chosen concentration of NAC alone to assess its baseline effect.

    • Group 4 (this compound Only): Cells treated with a range of this compound concentrations.

    • Group 5 (Co-treatment): Cells treated with the same range of this compound concentrations in combination with a fixed, non-toxic concentration of NAC (e.g., 1-5 mM).

  • Procedure:

    • Add the respective treatments to the cells and incubate for the desired duration.

    • Assess cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis:

    • Compare the IC50 value of this compound in the "this compound Only" group to the "Co-treatment" group. An increase in the IC50 value in the presence of NAC indicates a reduction in cytotoxicity.

Mandatory Visualizations

Cytotoxicity_Pathway cluster_cell Cell Membrane 5_Nitroindazole This compound Redox_Cycling Reductive Activation (Futile Redox Cycling) 5_Nitroindazole->Redox_Cycling ROS Reactive Oxygen Species (ROS) Generation Redox_Cycling->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage & Lipid Peroxidation Oxidative_Stress->DNA_Damage Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis / Cell Death Caspase_Activation->Apoptosis Antioxidants Antioxidants (e.g., NAC, Vit E) Antioxidants->ROS Inhibits Troubleshooting_Workflow Start Experiment Start: Observe High Cytotoxicity Check_Solvent Is final solvent conc. (e.g., DMSO) > 0.5%? Start->Check_Solvent Reduce_Solvent Action: Reduce solvent conc. & include vehicle control Check_Solvent->Reduce_Solvent Yes Check_Dose Is this the lowest effective concentration? Check_Solvent->Check_Dose No Reduce_Solvent->Check_Dose Dose_Response Action: Perform detailed dose-response curve (IC50) Check_Dose->Dose_Response No Consider_Antioxidant Action: Co-administer with antioxidant (e.g., NAC) Check_Dose->Consider_Antioxidant Yes Dose_Response->Consider_Antioxidant Check_Contamination Are cultures free of contamination? Consider_Antioxidant->Check_Contamination Test_Contamination Action: Test for mycoplasma/ bacteria. Use fresh stocks. Check_Contamination->Test_Contamination No End Optimized Experiment Check_Contamination->End Yes Test_Contamination->End

References

Technical Support Center: Synthesis of 5-Nitroindazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-nitroindazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and well-documented methods for synthesizing this compound are:

  • Diazotization of 2-Amino-5-Nitrotoluene: This classic method involves the diazotization of 2-amino-5-nitrotoluene (also known as 2-methyl-4-nitroaniline) with sodium nitrite (B80452) in a suitable solvent like glacial acetic acid, followed by intramolecular cyclization.[1][2]

  • Cyclization of 2-Fluoro-5-Nitrobenzaldehyde (B1301997) with Hydrazine (B178648): This approach involves the reaction of 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate (B1144303) in a solvent such as dimethylformamide (DMF).[3][4]

Q2: What is a typical yield for the synthesis of this compound?

A2: The reported yields for this compound synthesis can vary depending on the chosen method and optimization of reaction conditions.

  • Via the diazotization of 2-amino-5-nitrotoluene, crude yields are often in the range of 80-96%.[2] After purification by recrystallization, the yield of pale yellow needles is typically between 72-80%.[2]

  • The cyclization of 2-fluoro-5-nitrobenzaldehyde with hydrazine can also produce good to excellent yields.[1]

For a comparative overview of yields under different conditions, please refer to the data presented in Table 1.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Symptoms:

  • The final isolated product weight is significantly lower than the theoretical maximum.

  • The crude product yield before purification is already low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Incomplete Diazotization Ensure the reaction temperature is maintained below 25°C during the addition of sodium nitrite.[2] Cooling the solution in an ice bath to 15-20°C before addition is recommended.[2]Higher temperatures can lead to the decomposition of the diazonium salt, reducing the amount available for cyclization.
Slow Addition of Sodium Nitrite Add the sodium nitrite solution all at once.[2]Slow addition can promote the formation of a yellow precipitate, believed to be a diazoamino compound, which is a side product that does not lead to this compound.[2]
Incomplete Cyclization Allow the reaction to proceed for the recommended time (e.g., 3 days at room temperature for the diazotization method).[2]The intramolecular cyclization to form the indazole ring requires sufficient time to go to completion.
Losses During Work-up and Purification During extraction, ensure complete transfer of the product between aqueous and organic layers. When recrystallizing, use a minimal amount of hot solvent to dissolve the product and cool slowly to maximize crystal formation.Mechanical losses during transfers and excessive solubility in the recrystallization solvent can significantly reduce the isolated yield.
Issue 2: Formation of a Yellow Precipitate Side Product

Symptom:

  • A significant amount of a yellow, insoluble solid is observed in the reaction mixture, particularly during the diazotization step.

Possible Cause and Solution:

Possible Cause Troubleshooting Step Rationale
Formation of Diazoamino Compound Add the sodium nitrite solution to the solution of 2-amino-5-nitrotoluene in glacial acetic acid all at once, rather than dropwise.[2]This side product is presumed to be a diazoamino compound, which is insoluble in most organic solvents.[2] Rapid addition of nitrite minimizes the time for the intermediate diazonium salt to react with unreacted amine. If formed, this precipitate should be filtered off and discarded.[2]
Issue 3: Impure Product After Initial Isolation

Symptom:

  • The melting point of the crude product is broad and lower than the expected 208–209°C.[2]

  • The product appears discolored (e.g., dark brown instead of pale yellow).

Possible Cause and Solution:

Possible Cause Troubleshooting Step Rationale
Presence of Starting Material or Side Products Purify the crude product by recrystallization from methanol (B129727) using decolorizing charcoal.[2]Recrystallization is an effective method for removing impurities. The use of charcoal helps to remove colored impurities.
Residual Acetic Acid After concentrating the reaction mixture, add water to the residue and stir to form a slurry. Filter and wash the product thoroughly with cold water.[2]This ensures that any remaining acetic acid from the reaction is removed, as it can affect the purity and melting point of the final product.

Data Presentation

Table 1: Summary of Reported Yields for this compound Synthesis

Synthetic Method Starting Material Reagents Solvent Crude Yield (%) Purified Yield (%) Reference
Diazotization2-Amino-5-nitrotolueneSodium nitriteGlacial Acetic Acid80-9672-80[2]
Diazotization2-Methyl-4-nitroanilineSodium nitriteAcetic AcidNot specifiedQuantitative[3]
Cyclization2-Fluoro-5-nitrobenzaldehydeHydrazine hydrateDMFNot specifiedGood to excellent[1][3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization of 2-Amino-5-nitrotoluene[2]
  • Dissolution: Dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid in a 5-L round-bottomed flask equipped with a mechanical stirrer.

  • Diazotization: Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water. Add this solution all at once to the stirred solution of 2-amino-5-nitrotoluene. Maintain the temperature below 25°C during this addition.

  • Reaction: Continue stirring for 15 minutes to complete the diazotization.

  • Side Product Removal: If any yellow precipitate forms, filter it and discard it.

  • Cyclization: Allow the solution to stand at room temperature for 3 days.

  • Concentration: Concentrate the solution on a steam bath under reduced pressure.

  • Work-up: Add 200 ml of water to the residue and stir to create a smooth slurry.

  • Isolation: Filter the product, wash it thoroughly with cold water, and dry it in an oven at 80–90°C.

  • Purification: Recrystallize the crude product from 650 ml of boiling methanol using 5 g of decolorizing charcoal to obtain pale yellow needles of this compound.

Protocol 2: Synthesis of this compound via Cyclization of 2-Fluoro-5-nitrobenzaldehyde[3]
  • Reaction Setup: In a suitable flask, dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in DMF (5 mL).

  • Hydrazine Addition: Add hydrazine hydrate (3.0 mmol) dropwise to the stirred solution at 23°C.

  • Reaction: Stir the reaction mixture continuously at the same temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, pour the crude reaction mixture into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (2 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with water and saturated aqueous sodium chloride.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the pure this compound.

Visualizations

experimental_workflow_diazotization start Start: Dissolve 2-Amino-5-nitrotoluene in Glacial Acetic Acid diazotization Add Sodium Nitrite Solution (maintain < 25°C) start->diazotization stir Stir for 15 min diazotization->stir filter_side_product Filter and Discard Yellow Precipitate (if any) stir->filter_side_product cyclization Stand at Room Temp for 3 Days filter_side_product->cyclization concentrate Concentrate Under Reduced Pressure cyclization->concentrate workup Add Water and Stir concentrate->workup isolate Filter, Wash with Water, and Dry workup->isolate purify Recrystallize from Methanol with Charcoal isolate->purify end End: Pure this compound purify->end

Caption: Experimental Workflow for this compound Synthesis via Diazotization.

troubleshooting_low_yield start Low Yield of this compound check_temp Was Diazotization Temperature < 25°C? start->check_temp check_addition Was Nitrite Added All at Once? check_temp->check_addition Yes solution_temp Action: Control Temperature (use ice bath) check_temp->solution_temp No check_time Was Reaction Time Sufficient (e.g., 3 days)? check_addition->check_time Yes solution_addition Action: Add Nitrite Rapidly check_addition->solution_addition No check_workup Review Work-up and Purification Technique check_time->check_workup Yes solution_time Action: Ensure Complete Reaction Time check_time->solution_time No solution_workup Action: Minimize Losses During Extraction and Recrystallization check_workup->solution_workup Potential Issue

References

Addressing batch-to-batch variability of 5-Nitroindazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Nitroindazole. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experiments involving this compound, with a focus on addressing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the potency (IC50) of this compound between different batches. What are the potential causes?

A1: Batch-to-batch variability in the IC50 of this compound can stem from several factors. The most common causes include differences in the purity of the compound, the presence of residual solvents from the synthesis process, and potential polymorphism (the existence of different crystalline forms). Each of these can affect the compound's solubility, stability, and ultimately its biological activity.[1][2]

Q2: What are the typical purity specifications for this compound?

A2: High-quality this compound should generally meet stringent purity standards to ensure reproducible experimental results. While specifications can vary slightly between suppliers, a purity of ≥98% is common, with higher grades of ≥99% also available. Key quality control parameters are summarized in the table below.

Q3: Can impurities from the synthesis of this compound affect its activity?

A3: Yes, impurities can significantly impact the observed biological activity. During the synthesis of this compound, byproducts such as diazoamino compounds can be formed.[3] These impurities may have their own biological effects or interfere with the action of this compound, leading to inconsistent results. It is also crucial to consider the presence of residual solvents, which can affect not only the compound's properties but also the biological assay itself.[4][5]

Q4: How can the physical properties of this compound vary between batches?

A4: Aside from chemical purity, physical properties such as crystal form (polymorphism), particle size, and solubility can vary.[6][7] Different polymorphs of a compound can have different dissolution rates and stabilities, which can lead to variability in its effective concentration in an assay. While specific studies on the polymorphism of this compound are not widely available, it remains a potential source of batch-to-batch inconsistency.

Q5: How should I prepare a stock solution of this compound to minimize variability?

A5: To ensure consistency, it is critical to have a standardized protocol for preparing stock solutions. Due to its limited aqueous solubility, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted in an appropriate assay buffer. Ensure the compound is fully dissolved before making dilutions. For cellular assays, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[8]

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values in Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assays

This is a common issue that can be frustrating and lead to unreliable data. The following guide provides a systematic approach to troubleshooting.

Possible Cause Recommended Solution
Batch-to-Batch Purity Variation Verify the purity of each new batch of this compound using an independent analytical method such as HPLC. Request the Certificate of Analysis (CoA) from the supplier for each batch and compare the purity levels.[9] Even small differences in purity can lead to significant changes in IC50 values.[1]
Presence of Impurities If possible, obtain information from the supplier on potential impurities, such as residual solvents or synthesis byproducts. If you suspect impurities are affecting your results, consider purifying the compound further or using a different, higher-purity source.[4][5]
Compound Solubility Issues Ensure that this compound is completely dissolved in your stock solution and does not precipitate upon dilution into your aqueous assay buffer. Visually inspect for any precipitate. You may need to adjust the final DMSO concentration or use a different solvent system.[8]
Assay Condition Variability Standardize all assay parameters, including buffer composition, pH, temperature, incubation times, and enzyme concentration. Even minor fluctuations in these conditions can significantly impact enzyme activity and inhibitor potency.[2][10]
Pipetting Inaccuracies Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use appropriate pipetting techniques to minimize errors, especially when working with small volumes.[2]
Problem 2: Poor Reproducibility Between Replicate Wells

High variability between replicate wells can obscure real effects and make data interpretation difficult.

Possible Cause Recommended Solution
Inaccurate Pipetting Use calibrated pipettes and be consistent with your technique. For viscous solutions, consider using reverse pipetting. Ensure that pipette tips are fully submerged in the liquid without touching the bottom of the well.[2]
"Edge Effect" in Microplates The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the reactants and alter the results. To mitigate this, avoid using the outermost wells or fill them with a blank solution (e.g., buffer or media).[1]
Incomplete Mixing After adding reagents to the wells, ensure they are thoroughly mixed by gently tapping the plate or using a plate shaker.
Temperature Gradients Ensure that the entire plate is at a uniform temperature during incubation. Avoid stacking plates in the incubator, as this can lead to temperature gradients.

Data Presentation

Table 1: Typical Quality Control Specifications for this compound
ParameterSpecificationAnalytical Method
Appearance White to light yellow or beige crystalline powderVisual Inspection
Purity ≥98.0% or ≥99.0%HPLC, GC
Melting Point 206°C - 212°CMelting Point Apparatus[3]
Moisture Content < 0.5%Karl Fischer Titration
Identity Conforms to structure¹H-NMR, IR
Table 2: Common Residual Solvents and their ICH Limits (Class 3)

This table provides examples of common solvents used in synthesis and their acceptable limits in pharmaceutical products, which can serve as a reference for acceptable levels in research-grade materials.[4][11][12]

SolventICH Limit (ppm)
Ethanol 5000
Acetone 5000
Isopropanol 5000
Ethyl Acetate 5000
Methanol (B129727) 3000
Hexane 290

Experimental Protocols

Protocol 1: Quality Control Analysis of this compound by HPLC

This protocol provides a general method for determining the purity of a this compound batch.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Preparation of Sample Solution:

    • Prepare a sample solution of the this compound batch to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 316 nm).[13]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard, taking into account the areas of any impurity peaks.

Protocol 2: In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

This protocol is adapted for determining the IC50 of this compound against nNOS.

  • Reagents and Materials:

    • Recombinant human or rat nNOS.

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing EDTA and DTT).

    • L-Arginine (substrate).

    • NADPH (cofactor).

    • Other cofactors: FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4).

    • Griess Reagent (for measuring nitrite (B80452), a stable product of NO).

    • This compound stock solution (e.g., 50 mM in DMSO).

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the following to each well:

      • Assay Buffer.

      • nNOS enzyme.

      • NADPH and other cofactors.

      • This compound dilutions (or vehicle control - DMSO).

    • Pre-incubate the plate for 10-15 minutes at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding L-Arginine.

    • Incubate for a fixed time (e.g., 30-60 minutes) at the same temperature.

    • Stop the reaction (e.g., by adding a stopping reagent or by placing on ice).

    • Determine the amount of nitrite produced using the Griess Reagent according to the manufacturer's instructions. Measure the absorbance at ~540 nm.[14]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal curve with variable slope) to determine the IC50 value.[1]

Visualizations

cluster_0 Troubleshooting Workflow for Inconsistent IC50 Values A Inconsistent IC50 Results Observed B Check for Procedural Errors A->B C Review Assay Conditions A->C D Evaluate this compound Batch A->D E Consistent Pipetting? Thorough Mixing? B->E F Stable Temperature/pH? Consistent Incubation Times? C->F G Verify Purity (HPLC)? Check CoA? Assess Solubility? D->G H Implement Corrective Actions E->H F->H G->H I Re-run Experiment H->I J Problem Resolved? I->J J->A No K Proceed with Research J->K Yes

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

cluster_1 Potential Impact of Impurities on nNOS Inhibition L_Arginine L-Arginine nNOS nNOS (Neuronal Nitric Oxide Synthase) L_Arginine->nNOS Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS->NO_Citrulline Catalyzes Five_NI This compound (Active Inhibitor) Five_NI->nNOS Inhibits Apparent_Activity Observed IC50 is Higher (Lower Potency) Five_NI->Apparent_Activity Contributes to Impurity Inactive/Weak Impurity Impurity->Apparent_Activity Dilutes active compound

Caption: How impurities can affect observed nNOS inhibition.

cluster_2 Quality Control Workflow for New Batches Start Receive New Batch of This compound Review_CoA Review Supplier's Certificate of Analysis Start->Review_CoA Physical_Inspection Visual Inspection (Color, Form) Review_CoA->Physical_Inspection Analytical_Chem Perform In-House QC (e.g., HPLC for Purity) Physical_Inspection->Analytical_Chem Solubility_Test Perform Solubility Test Analytical_Chem->Solubility_Test Compare_Specs Compare Results to Established Specifications Accept Accept Batch for Use Compare_Specs->Accept Pass Reject Reject Batch & Contact Supplier Compare_Specs->Reject Fail Solubility_Test->Compare_Specs

Caption: A recommended quality control workflow for new batches.

References

Technical Support Center: 5-Nitroindazole in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot issues related to the precipitation of 5-nitroindazole in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a heterocyclic aromatic organic compound that appears as a yellow crystalline powder.[1] It is widely used in pharmaceutical and research applications, primarily as a selective inhibitor of neuronal nitric oxide synthase (nNOS).[1] Its ability to block the production of nitric oxide allows researchers to investigate the role of nNOS in various neurological processes.[1]

Q2: What are the general solubility properties of this compound?

This compound is characterized by its low solubility in water.[1] Its aqueous solubility has been reported to be approximately 14.2 µg/mL at a pH of 7.4.[2] It exhibits better solubility in polar organic solvents such as dimethylformamide (DMF), ethanol, and acetone.[1]

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer. What is happening?

This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is poorly soluble. The rapid dilution of the organic solvent (like DMSO) causes the compound to precipitate out of the solution.

Q4: How does pH affect the solubility of this compound?

While specific data on the pH-dependent solubility of this compound is limited, its predicted pKa of approximately 11.71 suggests that its solubility is not likely to be significantly affected by pH changes within the typical physiological range (pH 6-8) used in many biological experiments.[1] However, significant deviations from neutral pH could potentially alter its solubility.

Troubleshooting Guides

Issue 1: Precipitation of this compound Upon Dilution from a Stock Solution

Symptoms:

  • The solution becomes cloudy or turbid immediately after adding the this compound stock solution to the aqueous buffer.

  • Visible particles or crystals form in the solution.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the aqueous buffer exceeds its solubility limit.- Determine the maximum soluble concentration of this compound in your specific buffer system through a pilot experiment.- Reduce the final working concentration of the compound.
Rapid Dilution Adding a concentrated stock solution directly and quickly into the buffer can cause localized high concentrations, leading to immediate precipitation.- Perform serial dilutions of the stock solution in the pre-warmed (37°C) aqueous buffer.- Add the stock solution dropwise while gently vortexing or stirring the buffer to ensure rapid and even dispersion.
Low Temperature of Buffer The solubility of many compounds, including this compound, decreases at lower temperatures.- Always use pre-warmed (e.g., 37°C) aqueous buffers for dilutions, especially for cell-based assays.
High Final Solvent Concentration While an organic solvent like DMSO is necessary for the stock solution, a high final concentration in the aqueous buffer can be toxic to cells and may not prevent precipitation upon significant dilution.- Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is as low as possible, typically below 0.5%.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, typically in an organic solvent, for subsequent dilution in aqueous buffers for in vitro assays.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh the desired amount of this compound powder and transfer it to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the vial for 5-10 minutes in a water bath sonicator.

  • Visually inspect the solution to ensure it is clear and free of any visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Visualizations

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

This compound is a known inhibitor of neuronal nitric oxide synthase (nNOS). The diagram below illustrates the general signaling pathway involving nNOS.

nNOS_Signaling_Pathway cluster_activation Activation cluster_nNOS nNOS Activity cluster_downstream Downstream Effects Ca_Influx Ca²⁺ Influx Calmodulin Calmodulin Ca_Influx->Calmodulin Binds to Ca_Calmodulin Ca²⁺-Calmodulin Complex nNOS_inactive nNOS (inactive) Ca_Calmodulin->nNOS_inactive Activates nNOS_active nNOS (active) L_Arginine L-Arginine L_Citrulline L-Citrulline L_Arginine->L_Citrulline Converts to NO Nitric Oxide (NO) L_Arginine->NO Produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates Inhibitor This compound Inhibitor->nNOS_active Inhibits GTP GTP cGMP cGMP GTP->cGMP Converts to PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Neurotransmission, Vasodilation) PKG->Physiological_Effects Leads to

Caption: nNOS signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for this compound Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Potential Solutions Start Precipitation Observed in Aqueous Buffer Check_Concentration Is the final concentration above the known solubility limit? Start->Check_Concentration Check_Solvent_Conc Is the final DMSO concentration >0.5%? Check_Concentration->Check_Solvent_Conc No Reduce_Conc Lower the final working concentration Check_Concentration->Reduce_Conc Yes Check_Temp Was the buffer at room temperature or cold? Check_Solvent_Conc->Check_Temp No Reduce_DMSO Decrease final DMSO concentration Check_Solvent_Conc->Reduce_DMSO Yes Warm_Buffer Use pre-warmed (37°C) buffer Check_Temp->Warm_Buffer Yes Serial_Dilution Perform serial dilutions instead of direct addition Check_Temp->Serial_Dilution No, try this Resolved Issue Resolved Reduce_Conc->Resolved Reduce_DMSO->Resolved Warm_Buffer->Resolved Serial_Dilution->Resolved

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

References

Technical Support Center: Overcoming 5-Nitroindazole Resistance in Parasite Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5-Nitroindazole and resistant parasite strains.

I. Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.

Problem 1: High Variability in IC50 Values for this compound Across Experiments

Question: We are observing significant well-to-well and plate-to-plate variability in our this compound susceptibility assays. What could be the cause, and how can we improve reproducibility?

Possible Causes and Solutions:

  • Inconsistent Parasite Density: Ensure a standardized inoculum of parasites is used for each assay. Variations in starting parasite numbers can significantly impact the final readout.

  • Drug Solubility Issues: this compound and its derivatives can have poor aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Precipitates in the stock solution or final assay wells will lead to inaccurate concentrations.

  • Incomplete Drug Distribution: After adding the drug to the assay plates, ensure thorough mixing to achieve a uniform concentration in each well. Inadequate mixing can lead to concentration gradients and variable parasite exposure.

  • Edge Effects in Microplates: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect parasite growth. To mitigate this, avoid using the outermost wells for experimental data or ensure proper sealing of the plates during incubation.

  • Incubation Conditions: Maintain consistent temperature, CO2 levels (if applicable), and humidity during the incubation period. Fluctuations in these parameters can affect parasite growth rates and drug efficacy.

Problem 2: Previously Susceptible Parasite Strain Now Shows Resistance to this compound

Question: Our laboratory's reference "susceptible" parasite strain is showing an unexpected increase in its IC50 value for this compound. What could be happening?

Possible Causes and Solutions:

  • Spontaneous Resistance Development: Continuous culture of parasites, even without drug pressure, can sometimes lead to the selection of resistant subpopulations. It is crucial to periodically re-validate the susceptibility profile of your reference strains.

  • Cross-Contamination: Your susceptible strain may have been contaminated with a resistant strain. Perform a thorough cleaning of your cell culture hoods and incubators, and if possible, use molecular markers to confirm the identity and purity of your parasite stock.

  • Mycoplasma Contamination: Mycoplasma infection in parasite cultures can alter their physiology and drug response. Regularly test your cultures for mycoplasma contamination.

  • Changes in Culture Medium: Variations in the composition of the culture medium, such as iron levels, can influence the activity of nitroreductases and, consequently, the efficacy of 5-Nitroindazoles.[1] Ensure consistency in your media preparation.

Problem 3: No Difference in Susceptibility Observed Between Known Susceptible and Resistant Strains

Question: We are not seeing the expected difference in IC50 values between our susceptible and resistant parasite strains when testing a new this compound derivative. What could be the issue?

Possible Causes and Solutions:

  • Mechanism of Action of the New Derivative: The new this compound derivative may have a different mechanism of action that is not affected by the resistance mechanisms present in your resistant strain. For example, if resistance is due to downregulation of a specific nitroreductase, the new compound might be activated by a different enzyme.

  • Off-Target Effects: At the concentrations tested, the compound might be exerting off-target effects that are toxic to both susceptible and resistant parasites, masking the specific resistance mechanism. Consider testing a wider range of concentrations.

  • Incorrect Assay Conditions: The assay conditions (e.g., incubation time, oxygen tension) may not be optimal for differentiating between the strains with the specific compound being tested. The activation of 5-Nitroindazoles is often dependent on the low redox potential found in anaerobic or microaerophilic environments.[2]

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 5-Nitroindazoles against parasites?

A1: 5-Nitroindazoles are prodrugs that require activation within the parasite. This activation occurs through the reduction of the 5-nitro group by parasite-specific nitroreductases (NTRs). This process generates highly reactive cytotoxic intermediates, such as nitro-anion radicals, that induce oxidative stress and damage essential macromolecules like DNA, leading to parasite death.[3][4][5] The 5-nitro group is essential for this activity.[4]

Q2: What are the known mechanisms of resistance to 5-Nitroindazoles in parasites?

A2: The primary mechanism of resistance involves a decrease in the activity of the parasitic nitroreductases responsible for activating the drug.[1] This can occur through mutations in the NTR genes or downregulation of their expression. Other potential mechanisms include increased drug efflux, alterations in metabolic pathways to bypass the drug's effects, and enhanced antioxidant defenses to cope with the oxidative stress induced by the activated drug.[1]

Q3: How can I overcome this compound resistance in my experiments?

A3: One promising strategy is the use of combination therapy. Co-administering this compound derivatives with other antiparasitic agents, such as benznidazole, has been shown to have a synergistic effect and can be more effective than monotherapy against moderately resistant strains.[6] Another approach is to synthesize novel this compound derivatives with modified side chains, which may be activated by different nitroreductases or have altered interactions with efflux pumps.

Q4: Are there any commercially available this compound-resistant parasite strains?

A4: While some research laboratories have developed and characterized this compound-resistant parasite lines, they are not widely available commercially. Researchers typically induce resistance in vitro by culturing susceptible strains in the presence of sub-lethal concentrations of the drug over an extended period.

Q5: What are the key differences in susceptibility to 5-Nitroindazoles between different life cycle stages of parasites?

A5: The susceptibility to 5-Nitroindazoles can vary significantly between different life cycle stages of a parasite. For example, in Trypanosoma cruzi, the replicative forms (epimastigotes and amastigotes) are generally more susceptible than the non-replicative bloodstream trypomastigotes.[6][7] This is likely due to differences in metabolism and the expression of activating enzymes like nitroreductases.

III. Data Presentation

The following tables summarize quantitative data on the activity of various this compound derivatives against different parasite species and strains.

Table 1: In Vitro Activity of this compound Derivatives Against Trypanosoma cruzi

CompoundParasite StrainLife Cycle StageIC50 (µM)Reference
Derivative 16Y (moderately resistant)Epimastigote0.49[6]
Amastigote0.41[6]
Derivative 24Y (moderately resistant)Epimastigote5.75[6]
Amastigote1.17[6]
BenznidazoleY (moderately resistant)Epimastigote18.27[6]
Amastigote2.19[6]
Derivative 22Y (moderately resistant)Epimastigote3.55[7]
Amastigote2.80[7]
Derivative 24Y (moderately resistant)Epimastigote7.92[7]
Amastigote9.02[7]
Compound 5aDm28cEpimastigote1.1[8]
Trypomastigote5.4[8]
NifurtimoxDm28cEpimastigote4.1[8]
Trypomastigote16.2[8]

Table 2: In Vitro Activity of this compound Derivatives Against Leishmania amazonensis

CompoundLife Cycle StageIC50 (µM)CC50 (Macrophages, µM)Selectivity Index (SI)Reference
VATR131Promastigote< 1> 10> 10[9]
Amastigote0.46> 402875[9]
Amphotericin BPromastigote< 1> 10> 10[9]
Amastigote0.45> 10> 22[9]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this technical support center.

Protocol 1: In Vitro Susceptibility Assay for Trypanosoma cruzi Epimastigotes
  • Parasite Culture: Culture T. cruzi epimastigotes in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum at 28°C.

  • Assay Setup: In a 96-well microplate, seed log-phase epimastigotes at a density of 3 x 10^6 parasites/mL in 200 µL of LIT medium per well.

  • Drug Preparation and Addition: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in LIT medium and add to the wells. Include a positive control (e.g., benznidazole) and a negative control (vehicle only).

  • Incubation: Incubate the plates for 48 hours at 28°C.

  • Viability Assessment (Resazurin Assay): Add 20 µL of a 3 mM resazurin (B115843) solution to each well and incubate for an additional 5 hours at 28°C.

  • Data Acquisition: Measure fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the drug concentration using a non-linear regression model.

Protocol 2: In Vitro Susceptibility Assay for Intracellular Leishmania amazonensis Amastigotes
  • Macrophage Culture: Obtain peritoneal macrophages from BALB/c mice and seed them in 24-well plates with coverslips at a density of 1 x 10^6 cells/mL in RPMI medium supplemented with 10% fetal bovine serum. Incubate for 2 hours at 33°C in a 5% CO2 atmosphere to allow for adherence.

  • Infection: Wash the macrophage monolayer to remove non-adherent cells. Infect the macrophages with stationary phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of 4:1. Incubate for 2 hours at 33°C and 5% CO2.

  • Removal of Extracellular Parasites: Wash the infected cells to remove non-internalized promastigotes.

  • Drug Treatment: Add fresh medium containing serial dilutions of the this compound derivative to the infected macrophages. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle only).

  • Incubation: Incubate the plates for 48 hours at 33°C and 5% CO2.

  • Microscopic Evaluation: Fix the coverslips with methanol (B129727) and stain with Giemsa. Determine the percentage of infected macrophages and the number of amastigotes per macrophage by counting at least 200 macrophages per sample.

  • Data Analysis: Calculate the IC50 value as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

V. Mandatory Visualizations

Signaling Pathway and Experimental Workflows

G Activation of this compound and Mechanism of Resistance cluster_0 Parasite Cell cluster_1 Resistance Mechanisms 5-NI_ext This compound (extracellular) 5-NI_int This compound (intracellular) 5-NI_ext->5-NI_int Diffusion NTR Nitroreductase (NTR) 5-NI_int->NTR Substrate Activated_5-NI Reactive Nitro Radical (Cytotoxic) NTR->Activated_5-NI Reduction Macromolecule_Damage DNA, Protein, Lipid Damage Activated_5-NI->Macromolecule_Damage Oxidative Stress Cell_Death Parasite Death Macromolecule_Damage->Cell_Death NTR_downregulation NTR Downregulation/ Mutation NTR_downregulation->NTR Inhibits Efflux_Pump Efflux Pump (e.g., ABC transporters) Efflux_Pump->5-NI_int Exports Antioxidant_Defense Increased Antioxidant Defense Antioxidant_Defense->Activated_5-NI Neutralizes

Caption: Activation pathway of this compound and key resistance mechanisms in parasites.

G Experimental Workflow for In Vitro Susceptibility Testing Start Start Parasite_Culture Culture Parasites to Logarithmic Phase Start->Parasite_Culture Prepare_Inoculum Prepare Standardized Parasite Inoculum Parasite_Culture->Prepare_Inoculum Plate_Parasites Plate Parasites in 96-well Plate Prepare_Inoculum->Plate_Parasites Add_Drug Add Drug Dilutions to Plate Plate_Parasites->Add_Drug Prepare_Drug Prepare Serial Dilutions of this compound Prepare_Drug->Add_Drug Incubate Incubate under Controlled Conditions Add_Drug->Incubate Assess_Viability Assess Parasite Viability (e.g., Resazurin Assay) Incubate->Assess_Viability Read_Plate Read Plate on Microplate Reader Assess_Viability->Read_Plate Data_Analysis Calculate IC50 Values Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: General workflow for determining the IC50 of this compound against parasites.

References

Technical Support Center: Quenching Autofluorescence of 5-Nitroindazole in Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing autofluorescence associated with 5-Nitroindazole in your imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality imaging data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause autofluorescence?

This compound is a heterocyclic aromatic organic compound. Like many nitroaromatic compounds, it can exhibit autofluorescence, which is the natural emission of light by the compound upon excitation. This intrinsic fluorescence can interfere with the detection of specific fluorescent signals in an experiment, reducing the signal-to-noise ratio. The nitro group (-NO2), being a strong electron-withdrawing group, can influence the electronic properties of the indazole ring system, leading to the absorption of light and subsequent emission in the fluorescent spectrum.

Q2: What are the primary sources of autofluorescence when working with this compound?

Autofluorescence in your imaging experiment can originate from several sources:

  • Endogenous Autofluorescence: Biological samples themselves contain molecules that fluoresce, such as NADH, collagen, elastin, and lipofuscin.[1][2] This is a general background issue in fluorescence microscopy.

  • This compound-Specific Autofluorescence: The this compound molecule itself can be a source of unwanted fluorescence, which may obscure the signal from your intended fluorescent probe.

  • Fixation-Induced Autofluorescence: The use of aldehyde-based fixatives like formaldehyde (B43269), paraformaldehyde, and glutaraldehyde (B144438) can react with cellular amines to create fluorescent products. This effect can be exacerbated by heat and dehydration of the sample.[3]

Q3: How can I determine if the autofluorescence in my images is from the this compound or other sources?

A critical first step in troubleshooting is to include proper controls in your experimental setup.

  • Unstained Control: An unstained sample that has gone through all the processing steps (including fixation) but without the addition of this compound or any fluorescent labels will reveal the baseline autofluorescence of your biological specimen.[1][4]

  • This compound-Treated Control (without fluorescent label): A sample treated with this compound but without your specific fluorescent probe will help you isolate the fluorescence originating from the this compound itself.

By comparing these controls with your fully stained sample, you can identify the primary source of the interfering autofluorescence.

Troubleshooting Guide

This guide addresses specific issues you might encounter with this compound autofluorescence.

Problem 1: High background fluorescence obscuring my signal.

This is a common issue that can be tackled by optimizing your sample preparation and employing chemical quenching methods.

Solution A: Optimize Sample Preparation
  • Choice of Fixative: If possible, consider using a non-aldehyde-based fixative like ice-cold methanol (B129727) or ethanol (B145695), as these tend to induce less autofluorescence than formaldehyde or glutaraldehyde.[5][4] If you must use an aldehyde fixative, use the lowest concentration and shortest incubation time that still provides adequate tissue preservation.[3]

  • Perfusion: For tissue samples, perfusing with Phosphate-Buffered Saline (PBS) before fixation can help remove red blood cells, which are a significant source of heme-related autofluorescence.[3][4]

Solution B: Chemical Quenching

Several chemical reagents can be used to quench autofluorescence. The choice of quencher may depend on the source of the autofluorescence and the nature of your sample.

  • Sodium Borohydride (B1222165) (NaBH₄): This reducing agent is particularly effective against aldehyde-induced autofluorescence.[6][7] It works by reducing autofluorescent Schiff bases to non-fluorescent compounds.[7]

  • Sudan Black B (SBB): A non-fluorescent dark dye that is highly effective at quenching autofluorescence from lipofuscin, a common source of background in aging tissues.[8][9][10] SBB is lipophilic and physically masks the autofluorescent granules.[9][11]

  • Commercial Quenching Kits: Several commercially available kits, such as the Vector® TrueVIEW® Autofluorescence Quenching Kit, are formulated to reduce autofluorescence from various sources, including aldehyde fixation and endogenous fluorophores like collagen and elastin.[12][13][14][15]

Below is a decision pathway to help you choose an appropriate quenching strategy.

G start High Autofluorescence Observed unstained_control Image Unstained Control start->unstained_control source Identify Primary Source unstained_control->source fixation Fixation-Induced source->fixation Broad, diffuse fluorescence worse with aldehydes lipofuscin Lipofuscin Granules source->lipofuscin Punctate, granular fluorescence in older tissues general General/Mixed Background source->general Combination or other sources nabh4 Use Sodium Borohydride fixation->nabh4 sbb Use Sudan Black B lipofuscin->sbb general->sbb commercial Use Commercial Kit (e.g., TrueVIEW®) general->commercial

Caption: Decision pathway for selecting a quenching agent.

Problem 2: My fluorescent signal of interest is also quenched.

Some quenching agents can non-specifically reduce the intensity of your desired fluorescent signal.

  • Titrate Quenching Reagent: Reduce the concentration or incubation time of the quenching agent. The optimal parameters will be a balance between reducing background and preserving your signal.

  • Order of Operations: For reagents like Sudan Black B and some commercial kits, you can apply them either before or after immunofluorescence staining.[9] If you suspect your fluorophore is being quenched, try applying the quencher before your primary and secondary antibody steps.

  • Choose a Brighter Fluorophore: If autofluorescence is a persistent issue, consider using a brighter fluorophore or one that emits in the far-red or near-infrared region of the spectrum (e.g., >650 nm), as endogenous autofluorescence is typically weaker at longer wavelengths.[2][4]

Experimental Protocols

Here are detailed protocols for common quenching methods. Always optimize these protocols for your specific cell or tissue type.

Protocol 1: Sodium Borohydride (NaBH₄) Treatment for Aldehyde-Induced Autofluorescence

This protocol is intended for use on fixed cells or tissue sections.

  • Preparation: Immediately before use, prepare a 1 mg/mL solution of Sodium Borohydride in ice-cold PBS. The solution may fizz.[6]

  • Incubation: Apply the freshly prepared NaBH₄ solution to your sample. For cultured cells, incubate for 5-10 minutes. For tissue sections, incubate 3 times for 10 minutes each.[6]

  • Washing: Rinse the sample thoroughly with PBS (3-5 changes) to remove all traces of NaBH₄.

  • Proceed with Staining: Continue with your standard blocking and immunofluorescence staining protocol.

G start Aldehyde-Fixed Sample prepare_nabh4 Prepare 1 mg/mL NaBH4 in ice-cold PBS start->prepare_nabh4 incubate Incubate Sample (e.g., 3 x 10 min for sections) prepare_nabh4->incubate wash Wash Thoroughly with PBS (3-5x) incubate->wash stain Proceed to Blocking & Immunostaining wash->stain

Caption: Workflow for Sodium Borohydride quenching.
Protocol 2: Sudan Black B (SBB) Treatment for Lipofuscin Autofluorescence

This protocol is suitable for frozen or paraffin-embedded tissue sections.

  • Rehydration: For formalin-fixed, paraffin-embedded (FFPE) sections, deparaffinize and rehydrate through a graded ethanol series to water.

  • Staining (Optional - Pre-treatment): You can perform your immunofluorescence staining before the SBB treatment.

  • SBB Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Filter the solution before use.[10][11]

  • Incubation: Immerse the slides in the SBB solution for 10-20 minutes at room temperature in the dark.[8][16]

  • Washing: Briefly rinse the slides in 70% ethanol to remove excess SBB, followed by several thorough washes in PBS or Tris-buffered saline (TBS).[8][11]

  • Mounting: Mount the coverslip using an aqueous mounting medium.

Quantitative Data Summary

Quenching AgentTarget AutofluorescenceTypical ConcentrationSolventIncubation TimeKey Considerations
Sodium Borohydride Aldehyde-induced0.1 - 1 mg/mLPBS or TBS10 - 30 minutesPrepare fresh. Can have variable effects on tissue integrity.[1][3][6]
Sudan Black B Lipofuscin, Lipids0.1% - 0.3% (w/v)70% Ethanol5 - 20 minutesCan cause a dark background in brightfield; thorough washing is critical.[10][11]
Vector® TrueVIEW® Aldehyde-induced, Collagen, Elastin, RBCsKit componentsProvided buffer~5 minutesIneffective against lipofuscin. Easy-to-use one-step application.[13][14][17]

Disclaimer: All protocols and data are provided for guidance and should be optimized for your specific experimental conditions.

References

5-Nitroindazole interference with assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers working with 5-Nitroindazole. This guide provides troubleshooting advice and answers to frequently asked questions regarding potential interference of this compound with common assay reagents.

Frequently Asked Questions (FAQs)

Q1: My absorbance-based assay is showing unexpected results when using this compound. What could be the cause?

A1: this compound is a pale yellow crystalline solid and its solutions can be colored. This inherent color can lead to spectral interference in absorbance-based assays. The compound absorbs light in the UV-visible range, which can overlap with the absorbance spectrum of your assay's chromogenic product, leading to artificially high or low readings.

It is also important to be aware that this compound is classified as a Pan-Assay Interference Compound (PAIN). PAINS are known to interfere with a wide range of biological assays through various mechanisms, not limited to their inherent color.

Q2: I'm observing high background in my fluorescence-based assay. Could this compound be the culprit?

A2: Yes, it's possible. While this compound itself is not strongly fluorescent, some of its derivatives are known to be fluorescent. It is possible that this compound exhibits some level of autofluorescence, which could contribute to a high background signal in your assay. Additionally, it could be quenching the fluorescence of your reporter molecule, leading to a decrease in signal.

Q3: My cell viability assays (e.g., MTT, Resazurin) are giving inconsistent results. How might this compound be interfering?

A3: this compound can interfere with redox-based cell viability assays like the MTT and resazurin (B115843) assays through its redox activity. The nitro group (-NO2) on the indazole ring can be reduced, and the compound itself may have the ability to directly reduce the MTT or resazurin reagents to their colored formazan (B1609692) or fluorescent resorufin (B1680543) products, respectively. This leads to a false-positive signal for cell viability, as the color change is not solely dependent on cellular metabolic activity.

Q4: What are Pan-Assay Interference Compounds (PAINS) and why is this compound considered one?

A4: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous high-throughput screening assays through non-specific mechanisms. These mechanisms can include chemical reactivity, redox activity, aggregation, and interference with the assay technology itself (e.g., light absorption or fluorescence). Nitroaromatic compounds, like this compound, are a well-known class of PAINS due to the reactivity of the nitro group. Their promiscuous activity can lead to a high rate of false positives in drug discovery screens.

Troubleshooting Guides

Issue 1: Interference with Absorbance-Based Assays

If you suspect this compound is interfering with your absorbance-based assay, follow these troubleshooting steps:

Experimental Protocol: Quantifying and Correcting for Absorbance Interference

  • Measure the Absorbance Spectrum of this compound:

    • Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiment.

    • Using a spectrophotometer, scan the absorbance of the solution from the near-UV to the visible range (e.g., 300-700 nm) to determine its absorbance spectrum and identify its wavelength of maximum absorbance (λmax).

  • Run a "Compound-Only" Control:

    • Prepare a set of wells in your microplate containing serial dilutions of this compound in the assay buffer, without any of the assay's biological components (e.g., enzymes, cells).

    • Add all other assay reagents as you would in the full experiment.

    • Measure the absorbance at the detection wavelength of your assay.

  • Data Correction:

    • For each concentration of this compound, subtract the absorbance value of the "compound-only" control from the absorbance value of the corresponding experimental well. This will correct for the intrinsic absorbance of the compound.

Table 1: Spectral Properties of a Representative Nitroaromatic Compound (5-Nitroindole)

CompoundSolventλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
5-Nitroindole2-propanol322~10,000

Workflow for Troubleshooting Absorbance Interference

start Unexpected Absorbance Results check_color Is this compound solution colored? start->check_color run_spectrum Measure Absorbance Spectrum of this compound check_color->run_spectrum Yes run_control Run 'Compound-Only' Control run_spectrum->run_control data_correction Subtract Control Absorbance from Experimental Data run_control->data_correction evaluate_results Re-evaluate Corrected Data data_correction->evaluate_results end Accurate Results evaluate_results->end Interference Corrected alternative_assay Consider Alternative Assay (e.g., fluorescence, luminescence) evaluate_results->alternative_assay Interference Still Suspected

Caption: Troubleshooting workflow for absorbance assay interference.

Issue 2: Interference with Fluorescence-Based Assays

To determine if this compound is causing autofluorescence or quenching in your assay:

Experimental Protocol: Detecting Compound Autofluorescence

  • Prepare Compound Dilutions:

    • In a black microplate, prepare serial dilutions of this compound in your assay buffer.

  • Measure Fluorescence:

    • Using a fluorescence plate reader, excite the wells at the excitation wavelength of your assay's fluorophore and measure the emission at the corresponding emission wavelength.

  • Analyze Data:

    • A concentration-dependent increase in fluorescence intensity indicates that this compound is autofluorescent under your experimental conditions.

Experimental Protocol: Detecting Fluorescence Quenching

  • Prepare Samples:

    • In a black microplate, add your assay's fluorophore at a constant concentration to all wells.

    • Add serial dilutions of this compound to these wells.

  • Measure Fluorescence:

    • Measure the fluorescence intensity as you would in your assay.

  • Analyze Data:

    • A concentration-dependent decrease in fluorescence intensity suggests that this compound is quenching the fluorescence of your reporter.

Table 2: Fluorescence Properties of a Fluorescent this compound Derivative

CompoundSolventExcitation λmax (nm)Emission λmax (nm)
3H-pyrazolo[4,3-a]acridin-11-carbonitrile derivativeChloroform369-397447-456

Note: This data is for a fluorescent derivative of this compound and not the parent compound itself, which is not known to be strongly fluorescent. This illustrates that modifications to the this compound scaffold can lead to fluorescent compounds.[1][2]

Signaling Pathway of Fluorescence Interference

cluster_autofluorescence Autofluorescence cluster_quenching Fluorescence Quenching Excitation_A Excitation Light Compound_A This compound Excitation_A->Compound_A Excites Emission_A False Positive Signal Compound_A->Emission_A Emits Light Excitation_Q Excitation Light Fluorophore_Q Assay Fluorophore Excitation_Q->Fluorophore_Q Excites Compound_Q This compound Fluorophore_Q->Compound_Q Energy Transfer (Non-radiative) No_Emission_Q Reduced/No Signal (False Negative) Compound_Q->No_Emission_Q

Caption: Mechanisms of fluorescence assay interference.

Issue 3: Interference with Redox-Based Cell Viability Assays (MTT/Resazurin)

To test if this compound is directly reducing your assay reagent:

Experimental Protocol: Assessing Direct Reduction of MTT/Resazurin

  • Prepare Controls:

    • In a 96-well plate, prepare serial dilutions of this compound in cell-free culture medium.

  • Add Reagent:

    • Add the MTT or resazurin reagent to the wells at the same concentration used in your cell-based assay.

  • Incubate and Read:

    • Incubate the plate for the same duration as your cellular assay.

    • For the MTT assay, add the solubilizing agent (e.g., DMSO, isopropanol) and measure the absorbance (typically around 570 nm).

    • For the resazurin assay, measure the fluorescence (typically Ex/Em ~560/590 nm).

  • Analyze Results:

    • A concentration-dependent increase in absorbance (MTT) or fluorescence (resazurin) in the absence of cells indicates that this compound is directly reducing the reagent.

Table 3: Potential for Direct Reduction of Redox Indicators by Nitroaromatic Compounds

Assay ReagentMechanism of Interference by NitroaromaticsExpected Outcome
MTT (tetrazolium salt)Direct reduction to formazanFalse positive (increased absorbance)
ResazurinDirect reduction to resorufinFalse positive (increased fluorescence)

Logical Workflow for Deconvoluting PAINS Activity

start Initial Hit with This compound is_pain Is Compound a Known PAINs Substructure? start->is_pain counter_screens Perform Counter-Screens (Compound-only controls for absorbance, fluorescence, redox) is_pain->counter_screens Yes orthogonal_assay Confirm with Orthogonal Assay (Different detection method) counter_screens->orthogonal_assay interference_found Interference Detected orthogonal_assay->interference_found Activity Not Confirmed valid_hit Hit Confirmed orthogonal_assay->valid_hit Activity Confirmed discard Discard or De-prioritize Hit interference_found->discard

Caption: Workflow for validating hits from compounds with PAINS substructures.

By following these troubleshooting guides and being aware of the potential for assay interference, researchers can more accurately interpret their results when working with this compound and other potentially problematic compounds.

References

Technical Support Center: Synthesis and Purification of 5-Nitroindazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 5-nitroindazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to ensuring the purity of these synthesized compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound derivatives, providing potential causes and recommended solutions in a question-and-answer format.

Synthesis & Initial Work-up

Q1: My reaction mixture has a persistent yellow precipitate after diazotization. What is it and how should I handle it?

A1: A yellow precipitate formed during the diazotization of 2-amino-5-nitrotoluene is likely a diazoamino compound.[1] This impurity is generally insoluble in most organic solvents. It is recommended to filter off and discard this precipitate before proceeding with the cyclization and work-up.[1]

Q2: The yield of my this compound synthesis is consistently low. What are the common causes and how can I improve it?

A2: Low yields can result from several factors. Key areas to investigate include:

  • Reaction Temperature: Ensure the temperature during diazotization does not exceed 25°C to prevent decomposition of the diazonium salt.[1]

  • Rate of Reagent Addition: Slow addition of sodium nitrite (B80452) solution can sometimes favor the formation of the undesired diazoamino compound.[1] A single, swift addition may be more effective.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed. A common mobile phase for this is 20% ethyl acetate (B1210297) in hexane (B92381).[2]

  • Work-up Losses: Ensure efficient extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent like ethyl acetate are recommended.

Purification: Recrystallization

Q3: I'm having trouble recrystallizing my crude this compound. The compound either doesn't dissolve or "oils out" upon cooling. What should I do?

A3: These are common challenges in recrystallization. Here’s how to troubleshoot:

  • Compound Doesn't Dissolve: This indicates the solvent is not polar enough. For nitroaromatic compounds like this compound, polar solvents like methanol (B129727) or ethanol (B145695) are often good starting points. If a single solvent is ineffective, a mixed solvent system can be used.

  • "Oiling Out": This occurs when the solution is too saturated or cools too quickly. To remedy this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. Ensuring the solution is not supersaturated before cooling is key.

  • No Crystals Form Upon Cooling: The solution may not be saturated enough. Try evaporating some of the solvent to increase the concentration. If that fails, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Q4: My product's purity doesn't improve significantly after recrystallization. Why is this and what's the next step?

A4: This often happens when the primary impurity has a very similar solubility profile to your desired product, which is common with positional isomers. If repeated recrystallization is ineffective, column chromatography is the recommended next step for separating compounds with similar polarities.

Purification: Column Chromatography

Q5: I'm getting poor separation of my this compound derivative from an impurity during column chromatography. How can I improve this?

A5: Poor separation on a silica (B1680970) gel column can be due to several factors:

  • Improper Mobile Phase: The polarity of your eluent is critical. Use TLC to screen for an optimal solvent system that gives good separation between your product and the impurity. For nitroaromatic compounds, a mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) is a good starting point.

  • Column Overloading: Loading too much crude product onto the column will result in broad, overlapping bands. A general guideline is to load an amount of crude material that is 1-5% of the weight of the silica gel.

  • Poor Column Packing: An improperly packed column with air bubbles or channels will lead to uneven flow of the mobile phase and poor separation. Ensure the silica gel is packed as a uniform slurry.

Purity Analysis

Q6: My HPLC chromatogram for the purified this compound shows a tailing peak. What is the likely cause and how can I fix it?

A6: Peak tailing for nitrogen-containing aromatic compounds in reversed-phase HPLC is often due to interactions with acidic silanol (B1196071) groups on the silica-based column. To mitigate this:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of the silanol groups, reducing their interaction with your compound.

  • Use a Competing Base: Adding a small amount of an amine modifier, like triethylamine, to the mobile phase can block the active silanol sites.

  • Column Choice: Consider using a column with high-purity silica packing ("Type-B") or a polar-embedded column designed to shield analytes from residual silanols.

Q7: The ¹H NMR spectrum of my purified product shows unexpected peaks. How can I identify the corresponding impurities?

A7: Unexpected peaks in the ¹H NMR spectrum can originate from residual solvents, unreacted starting materials, or side products.

  • Residual Solvents: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents.

  • Starting Materials: Compare the spectrum of your product to that of your starting materials. For instance, in the synthesis of this compound from 2-methyl-4-nitroaniline, characteristic peaks of the starting material may be observed if the reaction was incomplete.[3]

  • Side Products: Isomeric impurities can be difficult to distinguish by NMR alone. Coupling constants and 2D NMR techniques (like COSY and HMQC) can help in the structural elucidation of these impurities.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound
ParameterRecrystallizationColumn Chromatography
Principle Difference in solubility at varying temperaturesDifferential adsorption to a stationary phase
Typical Purity Achieved Good to Excellent (>98%)Excellent (>99%)
Yield Moderate to High (>80%)Variable (dependent on separation)
Scalability Easily scalableMore complex and costly to scale up
Applicability Crystalline, thermally stable solidsWide range, including oils and isomers
Table 2: Analytical Methods for Purity Assessment of this compound
TechniqueTypical ConditionsExpected Results & Interpretation
TLC Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: 20% Ethyl Acetate in Hexane[2]A single spot indicates high purity. Multiple spots suggest the presence of impurities. The Rf value can be used for identification.
HPLC Column: C18 Reverse PhaseMobile Phase: Acetonitrile (B52724)/Water with an acid modifier (e.g., phosphoric or formic acid)[4]A single, sharp, symmetrical peak indicates high purity. The area under the peak is proportional to the concentration.
¹H NMR Solvent: DMSO-d₆The spectrum should match the known chemical shifts and coupling constants for this compound. Integration of impurity peaks relative to the product peaks can quantify impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., methanol, ethanol, isopropanol) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold. Methanol is a commonly used solvent for this purpose.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Mobile Phase Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the this compound and any impurities. The desired product should ideally have an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Protocol 3: Purity Analysis by HPLC
  • Sample Preparation: Prepare a stock solution of the purified this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with an acidic modifier like 0.1% phosphoric acid.[4]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 316 nm for some nitroimidazoles).

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the relative peak areas.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude Product workup->crude purify Purification Method crude->purify recrystallization Recrystallization purify->recrystallization If Crystalline column_chrom Column Chromatography purify->column_chrom If Oily or Isomeric Impurities analysis Analytical Technique recrystallization->analysis column_chrom->analysis tlc TLC analysis->tlc hplc HPLC analysis->hplc nmr NMR analysis->nmr pure_product Pure Product (>99%) tlc->pure_product hplc->pure_product nmr->pure_product

Caption: General workflow for the synthesis, purification, and analysis of this compound derivatives.

troubleshooting_logic cluster_purification_options Purification Strategy cluster_analysis_checks Analytical Checks start Is the final product pure? impure Identify the nature of the impurity start->impure No end Pure Product Obtained start->end Yes recrystallize Attempt Recrystallization impure->recrystallize Solid with different solubility column Perform Column Chromatography impure->column Isomers or oily impurities check_tlc Analyze by TLC recrystallize->check_tlc column->check_tlc check_nmr Analyze by NMR column->check_nmr recrystallize_again Re-recrystallize with different solvent system check_hplc Analyze by HPLC recrystallize_again->check_hplc check_tlc->column Spots too close check_tlc->recrystallize_again Multiple Spots check_tlc->end Single Spot check_hplc->column Multiple Peaks check_hplc->end Single Peak >99% check_nmr->column Impurity Peaks Present check_nmr->end Clean Spectrum

Caption: Logical troubleshooting workflow for ensuring the purity of synthesized this compound derivatives.

References

Technical Support Center: Scaling Up 5-Nitroindazole Synthesis for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-Nitroindazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of this compound for in vivo studies. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound include the diazotization of substituted o-toluidines, such as 2-methyl-4-nitroaniline (B30703) or 2-amino-5-nitrotoluene, and the intramolecular cyclization of arylhydrazones derived from substituted 2-fluoro-5-nitrobenzaldehyde (B1301997) or acetophenone.[1] Each method has its own advantages regarding starting material availability, reaction conditions, and scalability.

Q2: I am observing a lower than expected yield. What are the potential causes?

A2: Low yields in this compound synthesis can arise from several factors. Common issues include suboptimal reaction temperatures, incorrect stoichiometry of reagents, and the presence of moisture.[2] For diazotization reactions, the slow addition of sodium nitrite (B80452) can lead to the formation of a yellow precipitate, likely a diazoamino compound, which reduces the yield of the desired product.[3] Inefficient stirring can also lead to localized temperature changes and side reactions.[2]

Q3: What is the typical purity of synthesized this compound and how can it be improved?

A3: Crude this compound typically has a melting point of 204–206°C.[3] The purity can be significantly improved by recrystallization, commonly from boiling methanol (B129727) with decolorizing charcoal, to yield pale yellow needles with a melting point of 208–209°C.[3] Commercially available this compound is often cited with a purity of 98%.[4][5]

Q4: Are there any specific safety precautions I should take when synthesizing this compound?

A4: Yes, standard laboratory safety procedures for handling hazardous chemicals should be followed. Nitration reactions, in particular, are highly exothermic and require careful temperature control to prevent runaway reactions.[2] It is crucial to work in a well-ventilated area and use appropriate personal protective equipment. All chemical waste should be disposed of according to local regulations.[3]

Troubleshooting Guides

Problem: Low Yield and Formation of Byproducts
Potential Cause Troubleshooting Step
Suboptimal Temperature Control For diazotization reactions, maintain the temperature below 25°C, ideally between 15-20°C, during the addition of sodium nitrite to prevent side reactions.[3] For nitration of indazole, strict temperature control between 0-5°C is recommended.[2]
Slow Reagent Addition In the diazotization of 2-amino-5-nitrotoluene, add the sodium nitrite solution all at once to avoid the formation of a diazoamino byproduct.[3] For nitration reactions, add the nitrating agent dropwise with vigorous stirring.[2]
Impure Starting Materials Ensure the purity of the starting materials, as impurities can interfere with the reaction and lead to the formation of byproducts.[2]
Presence of Moisture Use anhydrous reagents and ensure all glassware is thoroughly dried, as water can deactivate the reacting species.[2]
Inefficient Stirring Employ efficient mechanical stirring to ensure homogenous mixing and prevent localized "hot spots" that can lead to side reactions.[2][3]
Problem: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Presence of Insoluble Impurities If a yellow precipitate forms during diazotization, it should be filtered off and discarded before proceeding with the reaction.[3]
Co-precipitation of Isomers During nitration of indazole, different nitro-isomers can form.[2] Purification can be achieved through recrystallization, often from methanol, to isolate the desired 5-nitro isomer.[3]
Residual Acetic Acid After concentrating the reaction mixture from a diazotization in acetic acid, wash the crude product thoroughly with cold water to remove residual acid.[3]

Experimental Protocols

Method 1: Diazotization of 2-Amino-5-nitrotoluene

This procedure is adapted from Organic Syntheses.[3]

Materials:

  • 2-Amino-5-nitrotoluene (55 g, 0.36 mole)

  • Glacial Acetic Acid (2.5 L)

  • Sodium Nitrite (25 g, 0.36 mole)

  • Water (60 ml)

  • Methanol (for recrystallization)

  • Decolorizing Charcoal

Procedure:

  • Dissolve 2-amino-5-nitrotoluene in glacial acetic acid in a 5-L round-bottomed flask equipped with a mechanical stirrer.

  • Cool the solution to 15–20°C in an ice bath.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution to the stirred acetic acid solution all at once, ensuring the temperature does not exceed 25°C.

  • Continue stirring for 15 minutes to complete the diazotization.

  • If any yellow precipitate forms within the next few hours, filter it and discard it.

  • Allow the solution to stand at room temperature for 3 days.

  • Concentrate the solution on a steam bath under reduced pressure.

  • Add 200 ml of water to the residue and stir to form a slurry.

  • Filter the crude product, wash thoroughly with cold water, and dry at 80–90°C.

  • Purify the crude product by recrystallization from boiling methanol using decolorizing charcoal.

Expected Yield: 72–80% of recrystallized this compound.[3]

Method 2: Cyclization of 2-Fluoro-5-nitrobenzaldehyde Hydrazone

This procedure is a general method for the synthesis of 5-nitroindazoles.[6]

Materials:

Procedure:

  • Dissolve 2-fluoro-5-nitrobenzaldehyde in DMF in a reaction flask.

  • Add hydrazine hydrate dropwise to the stirred solution at room temperature (23°C).

  • Stir the reaction mixture for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash sequentially with water and saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain pure this compound.

Quantitative Data Summary

Synthetic Route Starting Material Reagents and Conditions Product Yield (%) Reference
Diazotization2-Amino-5-nitrotolueneNaNO₂, Glacial Acetic Acid, <25°C, then 3 days at RTThis compound80–96 (crude), 72–80 (recrystallized)[3]
Diazotization2-Methyl-4-nitroanilineNaNO₂, Acetic Acid, 0°C to RT, 72h5-Nitro-1H-indazoleQuantitative[1][6]
Cyclization2-Fluoro-5-nitrobenzaldehydeHydrazine hydrate, DMF, 23°C, 2hThis compoundNot specified, but reaction goes to completion[6]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis (Diazotization Method) cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 2-amino-5-nitrotoluene in glacial acetic acid start->dissolve cool Cool solution to 15-20°C dissolve->cool add_nitrite Add NaNO2 solution (all at once, T < 25°C) cool->add_nitrite prep_nitrite Prepare NaNO2 solution prep_nitrite->add_nitrite stir_diazo Stir for 15 min add_nitrite->stir_diazo stand Let stand for 3 days at room temperature stir_diazo->stand concentrate Concentrate under reduced pressure stand->concentrate slurry Add water and form slurry concentrate->slurry filter_wash Filter and wash with cold water slurry->filter_wash dry Dry the crude product filter_wash->dry recrystallize Recrystallize from methanol dry->recrystallize end Pure this compound recrystallize->end

Caption: Workflow for the synthesis of this compound via diazotization.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of This compound temp Improper Temperature Control low_yield->temp reagent_add Slow Reagent Addition low_yield->reagent_add impurities Impure Starting Materials low_yield->impurities moisture Moisture Contamination low_yield->moisture control_temp Maintain T < 25°C (or 0-5°C for nitration) temp->control_temp add_all_at_once Add NaNO2 solution all at once reagent_add->add_all_at_once check_purity Verify purity of starting materials impurities->check_purity use_anhydrous Use anhydrous reagents and dry glassware moisture->use_anhydrous

Caption: Troubleshooting logic for addressing low yields in synthesis.

References

Technical Support Center: 5-Nitroindazole In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo delivery of 5-Nitroindazole. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to facilitate successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological targets?

A1: this compound is a heterocyclic aromatic organic compound.[1] In preclinical research, it is primarily investigated as an inhibitor of two key enzymes: neuronal nitric oxide synthase (nNOS) and poly (ADP-ribose) polymerase (PARP). Its ability to selectively inhibit nNOS is valuable in neuroscience research, while its PARP inhibition is explored in the context of cancer therapy.[1][2]

Q2: What are the common challenges encountered when delivering this compound in vivo?

A2: The primary challenge with this compound is its limited aqueous solubility.[1][3] This can lead to precipitation of the compound in physiological solutions, resulting in inaccurate dosing and potential for localized irritation or toxicity at the injection site. Careful selection of solvents and formulation strategies is crucial to overcome this issue.

Q3: Which administration routes are suitable for this compound in animal models?

A3: Based on published studies, the most common and effective administration routes for this compound and its derivatives in rodent models are oral (p.o.) and intraperitoneal (i.p.) injection.[4][5] The choice of route will depend on the specific experimental design, the desired pharmacokinetic profile, and the formulation used.

Q4: Can I administer this compound intravenously (IV)?

A4: While intravenous administration is a common route for many drugs, the poor water solubility of this compound makes direct IV injection of a simple aqueous solution challenging.[1] It would likely require a specialized formulation, such as a nanoemulsion or a solution with a higher concentration of a solubilizing agent, to prevent precipitation in the bloodstream. Researchers should exercise caution and conduct thorough formulation development before attempting IV administration.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and administration of this compound for in vivo experiments.

Issue 1: Precipitation of this compound upon dilution with aqueous buffers (e.g., PBS, saline).

Potential Cause Troubleshooting Step
Low aqueous solubility of this compound exceeded.1. Increase the concentration of the organic co-solvent: Prepare a higher concentration stock solution in a suitable organic solvent like DMSO. When diluting, ensure the final concentration of the organic solvent in the dosing solution is sufficient to maintain solubility. For example, a final concentration of 10% DMSO has been used successfully in some studies.[4] 2. Utilize a different vehicle: Consider using a vehicle known to enhance the solubility of hydrophobic compounds. A solution containing 20% Trappsol® (a cyclodextrin-based solubilizer) has been reported for in vivo delivery of this compound derivatives.[4] 3. Sonication: After dilution, sonicate the solution to aid in the dissolution of any small particles that may have formed. 4. Warm the solution: Gently warming the solution may help to increase the solubility of this compound. Ensure the temperature is not high enough to cause degradation of the compound.
pH of the final solution.Although not extensively documented for this compound, the pH of the final dosing solution can influence the solubility of some compounds. If precipitation persists, consider adjusting the pH of the aqueous component, keeping in mind the physiological compatibility of the final formulation.

Issue 2: Observed signs of toxicity or irritation in animals post-administration (e.g., lethargy, ruffled fur, inflammation at the injection site).

Potential Cause Troubleshooting Step
High concentration of the organic solvent (e.g., DMSO).1. Reduce the final solvent concentration: While a certain amount of organic solvent is necessary for solubility, high concentrations can be toxic. Aim for the lowest effective concentration of the co-solvent. For instance, if using 10% DMSO, try reducing it to 5% or lower if solubility can still be maintained. 2. Use a less toxic vehicle: Explore alternative vehicles with better biocompatibility, such as solutions containing cyclodextrins or lipid-based formulations.
Precipitation of the compound at the injection site.1. Ensure complete dissolution: Before administration, visually inspect the solution to ensure there is no visible precipitate. If necessary, filter the solution through a 0.22 µm syringe filter. 2. Increase the injection volume: For intraperitoneal injections, administering a larger volume of a more dilute solution can help to disperse the compound more effectively and reduce localized concentration.
Inherent toxicity of the compound at the administered dose.1. Perform a dose-response study: Conduct a preliminary study with a range of doses to determine the maximum tolerated dose (MTD). 2. Monitor animals closely: After administration, carefully monitor the animals for any adverse effects. Record observations systematically.

Data Summary

Solubility of this compound
SolventSolubilityReference
Water (at pH 7.4)14.2 µg/mL[3]
Dimethylformamide (DMF)Soluble[1]
EthanolSoluble[1]
AcetoneSoluble[1]
In Vivo Dosing Parameters from Literature (for this compound Derivatives)
Animal ModelCompoundDoseRouteVehicleReference
Mouse1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one25 mg/kgp.o.10% DMSO (v/v)[4]
Mouse1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one25 mg/kgp.o.10% DMSO (v/v)[4]
Mouse1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one25 mg/kgi.p.10% DMSO (v/v)[4]
Mouse1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one25 mg/kgi.p.20% Trappsol (w/v)[4]
Mouse7-Nitroindazole50 mg/kgi.p.Oil vehicle[5]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (p.o.) in Mice

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile Phosphate-Buffered Saline (PBS) or saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles (appropriate size for mice)

  • Syringes

Procedure:

  • Prepare a 10X stock solution: Weigh the required amount of this compound powder and dissolve it in 100% DMSO to make a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Dilute to the final dosing solution: On the day of administration, dilute the 10X stock solution with sterile PBS or saline to achieve the final desired concentration and a final DMSO concentration of 10%. For example, to prepare 1 mL of a 1 mg/mL dosing solution, add 100 µL of the 10 mg/mL stock solution to 900 µL of sterile PBS.

  • Ensure complete dissolution: Vortex the final solution thoroughly. If any precipitate is observed, sonicate the tube for 5-10 minutes. Visually inspect the solution to confirm it is clear before administration.

  • Administration: Administer the solution to the mice via oral gavage using a suitable gavage needle and syringe. The volume administered will depend on the weight of the mouse and the desired dose.

Protocol 2: Preparation of this compound for Intraperitoneal (i.p.) Injection in Mice

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes with appropriate gauge needles (e.g., 27G)

Procedure:

  • Prepare a stock solution in DMSO: Similar to the oral gavage protocol, prepare a concentrated stock solution of this compound in 100% DMSO.

  • Prepare the final dosing solution: Dilute the stock solution with sterile saline to the final desired concentration. The final DMSO concentration should be kept as low as possible (ideally ≤10%) to minimize potential irritation.

  • Vortex and inspect: Vortex the solution vigorously to ensure homogeneity. Visually inspect for any signs of precipitation.

  • Administration: Administer the solution via intraperitoneal injection into the lower right quadrant of the mouse's abdomen.

Visualizations

Signaling Pathways

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP PARP DNA_Damage->PARP recruits & activates PAR Poly(ADP-ribose) (PAR) PARP->PAR synthesizes Replication_Fork_Collapse Replication Fork Collapse PARP->Replication_Fork_Collapse inhibition leads to NAD NAD+ NAD->PARP substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Five_Nitroindazole This compound Five_Nitroindazole->PARP inhibits Apoptosis Cell Death (Apoptosis) Replication_Fork_Collapse->Apoptosis

Caption: PARP Inhibition Pathway by this compound.

nNOS_Inhibition_Pathway Ca_Calmodulin Ca2+/Calmodulin nNOS Neuronal Nitric Oxide Synthase (nNOS) Ca_Calmodulin->nNOS activates L_Citrulline L-Citrulline nNOS->L_Citrulline NO Nitric Oxide (NO) nNOS->NO produces L_Arginine L-Arginine L_Arginine->nNOS substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC substrate PKG Protein Kinase G (PKG) cGMP->PKG activates Cellular_Response Cellular Response (e.g., Neurotransmission, Synaptic Plasticity) PKG->Cellular_Response Five_Nitroindazole This compound Five_Nitroindazole->nNOS inhibits

Caption: nNOS Inhibition Pathway by this compound.

Experimental Workflow

in_vivo_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration weigh Weigh this compound dissolve Dissolve in Vehicle (e.g., 10% DMSO in Saline) weigh->dissolve vortex Vortex & Sonicate dissolve->vortex inspect Visually Inspect for Precipitation vortex->inspect animal_prep Prepare Animal (e.g., weigh, restrain) inspect->animal_prep Clear Solution administer Administer via Chosen Route (p.o. or i.p.) animal_prep->administer monitor Monitor for Adverse Effects administer->monitor endpoint Collect Endpoint Data monitor->endpoint

Caption: General Workflow for In Vivo this compound Experiments.

References

Validation & Comparative

A Comparative Analysis of 5-Nitroindazole and 7-Nitroindazole as Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two constitutional isomers, 5-nitroindazole and 7-nitroindazole (B13768), as inhibitors of nitric oxide synthase (NOS). Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological and pathological processes, synthesized by three distinct isoforms of NOS: neuronal (nNOS or NOS-1), endothelial (eNOS or NOS-3), and inducible (iNOS or NOS-2). The differential roles of these isoforms in health and disease have driven the search for selective inhibitors. This guide aims to objectively compare the performance of this compound and 7-nitroindazole, presenting available experimental data to aid researchers in selecting the appropriate tool for their studies.

Executive Summary

7-Nitroindazole (7-NI) is a well-characterized, potent, and relatively selective inhibitor of neuronal nitric oxide synthase (nNOS). In contrast, comprehensive quantitative data on the inhibitory activity of this compound against the different NOS isoforms is scarce in publicly available literature. While 7-NI has been extensively studied for its neuroprotective and other pharmacological effects, this compound is less characterized as a NOS inhibitor, with some reports indicating sedative effects at higher concentrations.

Quantitative Inhibitory Profile

The inhibitory potency of a compound is typically expressed by its half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the available IC50 values for 7-nitroindazole against the three NOS isoforms.

CompoundnNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)Species
7-Nitroindazole 0.47[1]0.7[1]91[1]~1.5[1]~194[1]Rat, Bovine, Murine[1]
This compound Data not availableData not availableData not availableData not availableData not available

Note: The selectivity of 7-NI can vary depending on the experimental conditions and the source of the enzymes. Some studies suggest that at higher concentrations, 7-NI can also inhibit eNOS[2].

Mechanism of Action and In Vivo Effects

7-Nitroindazole acts as a competitive inhibitor of nNOS by competing with both the substrate L-arginine and the cofactor tetrahydrobiopterin[3]. Its relative selectivity for nNOS has made it a valuable tool in neuroscience research to investigate the roles of neuronally derived NO. In vivo studies have demonstrated that 7-NI can cross the blood-brain barrier and exert various pharmacological effects, including neuroprotection in models of ischemia and Parkinson's disease, as well as attenuation of opioid withdrawal symptoms[4]. Notably, unlike non-selective NOS inhibitors, 7-NI does not typically cause a significant increase in blood pressure at doses that effectively inhibit brain NOS[4].

This compound , as an inhibitor of Ca2+-calmodulin (CaM)-dependent nitric oxide synthase, is expected to primarily target nNOS and eNOS, which are both regulated by CaM. However, the lack of detailed inhibitory data prevents a thorough comparison of its selectivity and potency with 7-NI. Some in vivo studies have reported that this compound can induce sedation at a dose of 50 mg/kg.

Experimental Protocols

The determination of NOS inhibition is crucial for characterizing novel inhibitors. The following is a generalized protocol for an in vitro NOS inhibition assay using the Griess reagent, which measures nitrite (B80452), a stable and water-soluble breakdown product of NO.

In Vitro NOS Inhibition Assay (Griess Assay)

1. Reagent Preparation:

  • NOS Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM (6R)-tetrahydrobiopterin (BH4), and 1 mM NADPH.

  • Substrate Solution: 1 M L-arginine stock solution.

  • Enzyme Solution: Purified recombinant nNOS, eNOS, or iNOS diluted to the desired concentration in assay buffer.

  • Inhibitor Stock Solutions: this compound and 7-Nitroindazole dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock.

  • Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.

  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in deionized water.

  • Nitrite Standard: A stock solution of sodium nitrite (100 µM) for generating a standard curve.

2. Assay Procedure:

  • Prepare serial dilutions of the inhibitors (this compound and 7-Nitroindazole) in the assay buffer.

  • In a 96-well microplate, add 25 µL of the diluted inhibitor solutions to the respective wells. For the control (uninhibited) and blank wells, add 25 µL of assay buffer (with the same concentration of solvent as the inhibitor wells).

  • Add 25 µL of the respective NOS enzyme solution (nNOS, eNOS, or iNOS) to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the substrate solution (L-arginine, final concentration typically near the Km for each isoform) to all wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding 50 µL of Griess Reagent A to each well.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

3. Data Analysis:

  • Measure the absorbance at 540 nm using a microplate reader.

  • Subtract the absorbance of the blank from all other readings.

  • Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.

  • Determine the concentration of nitrite produced in each well by interpolating from the standard curve.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Signaling and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the generalized NOS signaling pathway and the experimental workflow for assessing NOS inhibition.

NOS_Signaling_Pathway cluster_activation Upstream Activation cluster_nos_isoforms NOS Isoforms cluster_reaction Catalytic Reaction cluster_inhibitors Inhibition Ca2+/Calmodulin Ca2+/Calmodulin nNOS nNOS Ca2+/Calmodulin->nNOS Activates eNOS eNOS Ca2+/Calmodulin->eNOS Activates Cytokines (e.g., LPS, IFN-γ) Cytokines (e.g., LPS, IFN-γ) iNOS iNOS Cytokines (e.g., LPS, IFN-γ)->iNOS Induces Expression Nitric Oxide (NO) + L-Citrulline Nitric Oxide (NO) + L-Citrulline nNOS->Nitric Oxide (NO) + L-Citrulline Catalyzes eNOS->Nitric Oxide (NO) + L-Citrulline Catalyzes iNOS->Nitric Oxide (NO) + L-Citrulline Catalyzes L-Arginine L-Arginine L-Arginine->nNOS L-Arginine->eNOS L-Arginine->iNOS O2, NADPH, BH4 O2, NADPH, BH4 O2, NADPH, BH4->nNOS O2, NADPH, BH4->eNOS O2, NADPH, BH4->iNOS This compound This compound This compound->nNOS Inhibits This compound->eNOS Inhibits 7-Nitroindazole 7-Nitroindazole 7-Nitroindazole->nNOS Strongly Inhibits 7-Nitroindazole->eNOS Inhibits at high conc.

Caption: Generalized NOS Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - NOS Enzymes (n, e, i) - Buffers & Cofactors - Substrate (L-Arginine) - Inhibitors (5-NI, 7-NI) - Griess Reagents B Dispense Inhibitor Dilutions into 96-well plate A->B C Add NOS Enzyme B->C D Initiate Reaction with L-Arginine and Incubate (37°C) C->D E Stop Reaction and Develop Color with Griess Reagents D->E F Measure Absorbance (540 nm) E->F H Calculate % Inhibition F->H G Generate Nitrite Standard Curve I Determine IC50 Values H->I

Caption: Experimental Workflow for NOS Inhibition Assay.

Conclusion

7-Nitroindazole stands out as a potent and well-documented selective inhibitor of nNOS, making it a valuable research tool for investigating the specific functions of neuronal nitric oxide. Its ability to be used in vivo without significantly affecting blood pressure adds to its utility. The available data, however, is insufficient to make a direct and comprehensive comparison with this compound. While this compound is also known to inhibit NOS, the lack of specific IC50 values for the different isoforms in the reviewed literature makes it difficult to assess its potency and selectivity. Researchers considering the use of this compound as a NOS inhibitor should be aware of this data gap and the potential for sedative side effects. Further research is warranted to fully characterize the inhibitory profile of this compound and to explore its potential as a selective NOS inhibitor.

References

5-Nitroindazole vs. Other PARP Inhibitors in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers harboring defects in DNA damage repair pathways. This guide provides a comprehensive comparison of the lesser-known compound 5-Nitroindazole against a panel of well-characterized and clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib. This analysis is intended for researchers, scientists, and drug development professionals, offering an objective look at their biochemical potency, cellular activity, and the experimental methodologies used for their evaluation.

Note on this compound Data: Direct experimental data on the PARP inhibitory activity of this compound in the context of cancer research is limited in publicly available literature. Therefore, for the purpose of this comparison, data for the structurally related compound, 3-aminoindazole , a known PARP inhibitor, will be used as a proxy to provide a baseline for discussion. This substitution is clearly indicated in the data tables.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are integral to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. PARP inhibitors function by blocking the catalytic activity of these enzymes. In cancer cells with compromised homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 or BRCA2, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs. During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs). The deficient HR pathway in these cancer cells is unable to effectively repair these DSBs, resulting in genomic instability and, ultimately, cell death. This concept, where the simultaneous loss of two DNA repair pathways is lethal to the cell while the loss of either one alone is not, is known as "synthetic lethality."

Another critical aspect of some PARP inhibitors' mechanism of action is "PARP trapping." This occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex. These trapped complexes can themselves be cytotoxic, acting as physical barriers to DNA replication and transcription, further enhancing the anti-tumor effect. The trapping efficiency varies among different PARP inhibitors and is thought to contribute to their differential efficacy and toxicity profiles.

PARP Signaling Pathway and Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 Replication DNA Replication DNA_SSB->Replication Unrepaired SSB PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis BER_recruitment Recruitment of BER Proteins PAR_synthesis->BER_recruitment SSB_repair SSB Repair BER_recruitment->SSB_repair SSB_repair->Replication Leads to normal replication DSB Double-Strand Break (DSB) Replication->DSB HR_proficient Homologous Recombination (HR) Repair (HR-Proficient Cells) DSB->HR_proficient HR_deficient Defective HR Repair (e.g., BRCA1/2 Mutant Cells) DSB->HR_deficient Cell_survival Cell Survival HR_proficient->Cell_survival Genomic_instability Genomic Instability HR_deficient->Genomic_instability Apoptosis Apoptosis (Synthetic Lethality) Genomic_instability->Apoptosis PARP_inhibitor PARP Inhibitor PARP_inhibitor->PAR_synthesis Inhibits PARP_trapping PARP Trapping PARP_inhibitor->PARP_trapping Can cause PARP_trapping->DSB Exacerbates

PARP signaling pathway and the mechanism of PARP inhibitors.

Comparative Biochemical Potency of PARP Inhibitors

The primary measure of a PARP inhibitor's potency is its half-maximal inhibitory concentration (IC50) against the enzymatic activity of PARP1 and PARP2. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for 3-aminoindazole and other prominent PARP inhibitors.

PARP Inhibitor PARP1 IC50 (nM) PARP2 IC50 (nM)
3-Aminoindazole *30,000Not Reported
Olaparib 1-51-5
Rucaparib ~1.4~6.9
Niraparib 3.82.1
Talazoparib ~1~1.5
Veliparib 5.22.9

Note: Data for 3-aminoindazole is used as a proxy for this compound due to the lack of available data for the latter.

Comparative Cellular Activity in Cancer Cell Lines

The efficacy of PARP inhibitors in a cellular context is crucial for their therapeutic potential. This is often assessed by measuring their ability to inhibit cell proliferation or induce cell death in various cancer cell lines, particularly those with and without BRCA mutations.

PARP Inhibitor Cancer Cell Line BRCA Status Cellular IC50 (µM)
This compound Not ReportedNot ReportedNot Reported
Olaparib MDA-MB-436BRCA1 mutant4.7
PEO1BRCA2 mutant0.004
Rucaparib MDA-MB-436BRCA1 mutant1.2
Niraparib PEO1BRCA2 mutant7.487
Talazoparib MDA-MB-436BRCA1 mutant~0.001
Veliparib Varies widely-Generally high µM range

Note: Cellular IC50 values can vary significantly based on the cell line, assay type (e.g., MTT, clonogenic survival), and duration of treatment. Data for this compound is not available.

Experimental Protocols

Standardized experimental protocols are essential for the accurate evaluation and comparison of PARP inhibitors. Below are detailed methodologies for key assays.

Experimental Workflow for PARP Inhibitor Evaluation start Start: Compound of Interest biochemical_assay Biochemical Assay (PARP Enzymatic Activity) start->biochemical_assay cell_based_assays Cell-Based Assays start->cell_based_assays ic50_determination Determine IC50 vs PARP1/PARP2 biochemical_assay->ic50_determination in_vivo_studies In Vivo Efficacy Studies (Xenograft Models) ic50_determination->in_vivo_studies cell_viability Cell Viability Assay (e.g., MTT, Clonogenic) cell_based_assays->cell_viability dna_damage DNA Damage Response Assay (e.g., γH2AX foci) cell_based_assays->dna_damage parp_trapping PARP Trapping Assay cell_based_assays->parp_trapping cell_viability->in_vivo_studies dna_damage->in_vivo_studies parp_trapping->in_vivo_studies end Comprehensive Profile in_vivo_studies->end

General experimental workflow for evaluating PARP inhibitors.
PARP Enzymatic Inhibition Assay

Objective: To determine the in vitro potency (IC50) of an inhibitor against purified PARP1 and PARP2 enzymes.

Methodology:

  • Principle: This assay measures the incorporation of a labeled NAD+ substrate onto a histone protein substrate by the PARP enzyme. The presence of an inhibitor reduces this incorporation.

  • Materials: Recombinant human PARP1 or PARP2 enzyme, activated DNA, NAD+, biotinylated-NAD+, histone H1, streptavidin-coated plates, wash buffers, and a detection reagent (e.g., streptavidin-HRP and a chemiluminescent substrate).

  • Procedure:

    • Coat a 96-well plate with histone H1.

    • Add the PARP enzyme, activated DNA, and varying concentrations of the test inhibitor.

    • Initiate the reaction by adding a mixture of NAD+ and biotinylated-NAD+.

    • Incubate to allow the PARylation reaction to occur.

    • Wash the plate to remove unincorporated biotinylated-NAD+.

    • Add streptavidin-HRP to bind to the biotinylated PAR chains.

    • Wash to remove unbound streptavidin-HRP.

    • Add a chemiluminescent substrate and measure the signal using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (Clonogenic Survival Assay)

Objective: To assess the long-term effect of a PARP inhibitor on the ability of single cancer cells to proliferate and form colonies.

Methodology:

  • Principle: This assay measures the reproductive viability of cells after treatment with a cytotoxic agent.

  • Materials: Cancer cell lines (e.g., BRCA-proficient and BRCA-deficient), cell culture medium, PARP inhibitor, crystal violet staining solution.

  • Procedure:

    • Seed a low density of cells into 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PARP inhibitor.

    • Incubate the plates for 7-14 days to allow for colony formation, replacing the media with fresh inhibitor-containing media every 2-3 days.

    • Fix the colonies with a solution such as methanol/acetic acid.

    • Stain the colonies with crystal violet.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the untreated control. Plot the surviving fraction against the inhibitor concentration to generate a dose-response curve.

DNA Damage Response Assay (γH2AX Foci Formation)

Objective: To quantify the induction of DNA double-strand breaks (DSBs) in cells following treatment with a PARP inhibitor.

Methodology:

  • Principle: The histone protein H2AX is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DSBs. Immunofluorescence microscopy can be used to visualize and quantify these γH2AX foci.

  • Materials: Cancer cell lines, PARP inhibitor, paraformaldehyde, Triton X-100, blocking solution (e.g., BSA), primary antibody against γH2AX, fluorescently labeled secondary antibody, DAPI for nuclear counterstaining, and a fluorescence microscope.

  • Procedure:

    • Grow cells on coverslips and treat with the PARP inhibitor for a specified time.

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with Triton X-100.

    • Block non-specific antibody binding with a blocking solution.

    • Incubate with the primary anti-γH2AX antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the number of γH2AX foci per nucleus in a large population of cells. An increase in the number of foci in treated cells compared to control cells indicates an increase in DSBs.

Conclusion

The landscape of PARP inhibitors is dominated by several potent and clinically validated compounds that have revolutionized the treatment of certain cancers, particularly those with BRCA mutations. While Olaparib, Rucaparib, Niraparib, and Talazoparib demonstrate high potency against both PARP1 and PARP2, Veliparib is a comparatively weaker inhibitor. The available data for 3-aminoindazole, used here as a proxy for this compound, suggests a significantly lower potency for PARP inhibition compared to the established inhibitors.

It is crucial to underscore the significant data gap for this compound in the context of PARP inhibition and cancer therapy. While some derivatives have shown antineoplastic activity, their mechanism of action has not been definitively linked to PARP inhibition. Further research, including direct enzymatic and cellular assays as detailed in this guide, is necessary to elucidate the potential of this compound as a PARP inhibitor and to accurately compare its performance against the current standard-of-care agents. The provided experimental protocols offer a robust framework for conducting such comparative studies, which will be essential for any future development of this compound or its derivatives as cancer therapeutics.

Concept of Synthetic Lethality Normal_Cell Normal Cell PARP_Inhibition_Normal PARP Inhibition Normal_Cell->PARP_Inhibition_Normal HR_Repair_Normal Functional HR Repair Normal_Cell->HR_Repair_Normal Viable_Normal Cell Viable PARP_Inhibition_Normal->Viable_Normal HR pathway compensates HR_Repair_Normal->Viable_Normal Cancer_Cell Cancer Cell (BRCA Mutant) PARP_Inhibition_Cancer PARP Inhibition Cancer_Cell->PARP_Inhibition_Cancer HR_Deficiency Defective HR Repair Cancer_Cell->HR_Deficiency Non_Viable_Cancer Cell Death (Synthetic Lethality) PARP_Inhibition_Cancer->Non_Viable_Cancer No backup repair HR_Deficiency->Non_Viable_Cancer

The logical relationship of synthetic lethality in cancer cells.

Validating the Multitargeted Effects of 5-Nitroindazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Nitroindazole, a compound with demonstrated multitargeted effects, against other known inhibitors of its identified biological targets. The information presented herein is intended to support further research and drug development efforts by offering a comprehensive overview of its activity, alongside detailed experimental protocols for validation.

Overview of this compound's Multitargeted Profile

This compound has been identified as a selective inhibitor of neuronal nitric oxide synthase (nNOS), a key enzyme in neurologic signaling pathways.[1] Beyond this well-established role, recent computational studies have predicted its potential to interact with and inhibit key kinases implicated in lung cancer: Cyclin-Dependent Kinase 2 (CDK2), Insulin-Like Growth Factor 1 Receptor (IGF-1R), and Ribosomal Protein S6 Kinase Alpha-6 (RPS6KA6).[2] This dual activity in distinct cellular pathways highlights this compound as a compound of interest for further investigation in both neuroscience and oncology.

Comparative Analysis of Inhibitory Activity

To contextualize the efficacy of this compound, this section presents a comparative summary of its inhibitory activity against its known and predicted targets, alongside data for alternative, well-characterized inhibitors.

It is critical to note that the data for this compound's inhibition of CDK2, IGF-1R, and RPS6KA6 are based on computational docking scores and have not yet been validated by in vitro or in vivo experimental assays. This stands in contrast to the experimentally determined values for its nNOS inhibition and for the alternative compounds listed.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

In vitro studies have established the inhibitory potency of this compound against nNOS. The table below compares its activity with other known nNOS inhibitors.

CompoundTargetKi (µM)
This compound (as 7-NI) nNOS0.09 ± 0.024
JI-8nNOS0.014
L-NPA (Nω-propyl-L-arginine)nNOS-
TRIM (1-(2-trifluoromethylphenyl) imidazole)nNOS-

Data for L-NPA and TRIM are qualitative from the search results.

Predicted Kinase Inhibition in Lung Cancer

The following tables compare the predicted inhibitory activity of this compound (represented by docking scores) with the experimentally determined IC50 values of established inhibitors for CDK2, IGF-1R, and RPS6KA6.

Table 1: Comparison with CDK2 Inhibitors

CompoundTargetDocking Score (kcal/mol)IC50 (µM)
This compound CDK2-7.515Not Experimentally Determined
RoscovitineCDK2-0.1
FlavopiridolCDK2-0.1
AT7519CDK2-0.044
BAY-1000394CDK2-0.005 - 0.025

Table 2: Comparison with IGF-1R Inhibitors

CompoundTargetDocking Score (kcal/mol)IC50 (µM)
This compound IGF-1R-6.754Not Experimentally Determined
Linsitinib (OSI-906)IGF-1R-0.035
NVP-AEW541IGF-1R-0.15
BMS-754807IGF-1R-0.0018
CeritinibIGF-1R-0.008

Table 3: Comparison with RPS6KA6 (RSK family) Inhibitors

CompoundTargetDocking Score (kcal/mol)IC50 (µM)
This compound RPS6KA6-6.884Not Experimentally Determined
LJH685RSK1/2/3-0.006 / 0.005 / 0.004
LJI308RSK1/2/3-0.006 / 0.004 / 0.013
AT7867p70S6K-0.085
PluripotinRSK1/2/3/4-0.5 / 2.5 / 3.3 / 10.0

Experimental Protocols

To facilitate the experimental validation of this compound's multitargeted effects, detailed protocols for key assays are provided below.

nNOS Inhibition Assay (Griess Assay)

This colorimetric assay measures the production of nitric oxide (NO) by nNOS by quantifying one of its stable breakdown products, nitrite (B80452).

Materials:

  • Purified nNOS enzyme

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin and Ca2+ (for nNOS activation)

  • This compound and other test compounds

  • Griess Reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare all reagents and a serial dilution of this compound and control inhibitors.

  • Reaction Setup: In a 96-well plate, add the assay buffer, L-arginine, NADPH, Ca2+/Calmodulin, and the test compounds at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the purified nNOS enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Griess Reaction: Add the Griess Reagent to each well. This will react with any nitrite present to form a colored azo compound.

  • Incubation: Incubate at room temperature for 15-30 minutes to allow for color development.

  • Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using the sodium nitrite standards. Calculate the concentration of nitrite produced in each well and determine the percent inhibition for each concentration of the test compounds. Calculate the IC50 value for this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human CDK2/Cyclin A, IGF-1R, or RPS6KA6 kinase

  • Specific peptide substrate for each kinase

  • ATP

  • This compound and other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compounds.

  • Kinase Reaction Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

In Vitro Kinase Inhibition Assay (Radioisotopic Filter Binding Assay)

This traditional method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP or [γ-³³P]ATP into a kinase substrate.

Materials:

  • Recombinant human CDK2/Cyclin A, IGF-1R, or RPS6KA6 kinase

  • Specific peptide or protein substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Non-radiolabeled ATP

  • This compound and other test compounds

  • Kinase reaction buffer

  • Phosphocellulose filter paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Mix Preparation: Prepare a reaction mixture containing the kinase, substrate, and test compound in the kinase reaction buffer.

  • Reaction Initiation: Start the reaction by adding a mixture of non-radiolabeled and radiolabeled ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

  • Reaction Termination and Spotting: Stop the reaction (e.g., by adding a strong acid) and spot a portion of the reaction mixture onto a phosphocellulose filter paper.

  • Washing: Wash the filter papers extensively to remove unincorporated radiolabeled ATP.

  • Quantification: Place the dried filter papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizing the Mechanisms of Action

To better understand the biological context of this compound's activity, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.

nNOS_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Ca_influx Ca²⁺ Influx Calmodulin Calmodulin Ca_influx->Calmodulin activates nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive binds to nNOS_active nNOS (active) nNOS_inactive->nNOS_active activates L_Arginine L-Arginine NO Nitric Oxide (NO) nNOS_active->NO produces Citrulline L-Citrulline L_Arginine:s->Citrulline:n sGC Soluble Guanylyl Cyclase (sGC) NO->sGC diffuses and activates Nitroindazole This compound Nitroindazole->nNOS_active inhibits cGMP cGMP sGC->cGMP produces GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_effects Physiological Effects PKG->Physiological_effects Kinase_Pathways cluster_IGF1R IGF-1R Pathway cluster_CDK2 CDK2 Pathway (Cell Cycle) cluster_RPS6KA6 RPS6KA6 (RSK) Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K AKT Akt PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase ERK ERK RPS6KA6 RPS6KA6 (RSK) ERK->RPS6KA6 activates Substrates Downstream Substrates RPS6KA6->Substrates Transcription_Translation Transcription & Translation Substrates->Transcription_Translation Nitroindazole This compound (Predicted Inhibition) Nitroindazole->IGF1R Nitroindazole->CDK2 Nitroindazole->RPS6KA6 Kinase_Inhibitor_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor Dilutions) start->prepare_reagents plate_setup Plate Setup (Add Kinase, Substrate, and Inhibitor) prepare_reagents->plate_setup initiate_reaction Initiate Reaction (Add ATP) plate_setup->initiate_reaction incubate Incubate (Room Temp or 37°C) initiate_reaction->incubate detect_signal Detect Signal (Luminescence, Radioactivity, or Absorbance) incubate->detect_signal data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) detect_signal->data_analysis end End data_analysis->end

References

Comparative Cross-Reactivity Profiling of 5-Nitroindazole and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 5-Nitroindazole, a compound identified through computational screening as a potential multi-targeted kinase inhibitor, against established kinase inhibitors with known experimental activities. The objective of this document is to offer a clear, data-driven comparison to aid in the selection and interpretation of results for researchers in drug discovery and chemical biology.

Introduction

This compound has been computationally predicted to inhibit several key kinases involved in cell cycle regulation and growth signaling, including Cyclin-Dependent Kinase 2 (CDK2), Ribosomal Protein S6 Kinase Alpha-6 (RPS6KA6), and Insulin-like Growth Factor 1 Receptor (IGF1R)[1][2]. Understanding the selectivity of this compound and comparing it to other well-characterized inhibitors is crucial for assessing its potential as a research tool or therapeutic lead. This guide presents available data, outlines relevant experimental methodologies, and visualizes key pathways to provide a comprehensive overview.

Quantitative Cross-Reactivity Data

The following tables summarize the available inhibitory activity data for this compound and selected alternative kinase inhibitors. It is critical to note that the data for this compound is based on in silico molecular docking studies, while the data for the comparator compounds are derived from experimental in vitro assays.

Table 1: Comparison of this compound (Computational Data) with Established CDK Inhibitors (Experimental Data)

CompoundTarget KinaseActivity MetricValueReference(s)
This compound CDK2Docking Score-7.515 kcal/mol[1][2]
Dinaciclib CDK1IC503 nM[3]
CDK2IC501 nM[3]
CDK5IC501 nM[3]
CDK9IC504 nM[3]
Seliciclib (Roscovitine) CDK1/cyclin BIC500.65 µM[4]
CDK2/cyclin AIC500.7 µM[4]
CDK2/cyclin EIC500.7 µM[4]
CDK5/p35IC500.16 - 0.2 µM[4][5]
CDK7/cyclin HIC500.49 µM[6]
CDK9/cyclin TIC500.79 - 3.2 µM[7]
erk1IC5034 µM[6]
erk2IC5014 µM[6]

Table 2: Comparison of this compound (Computational Data) with Inhibitors of the p90 RSK Family (Experimental Data)

Note: RPS6KA6 is a member of the p90 Ribosomal S6 Kinase (RSK) family. Data for inhibitors targeting this family are presented.

CompoundTarget KinaseActivity MetricValueReference(s)
This compound RPS6KA6Docking Score-6.884 kcal/mol[1][2]
BI-D1870 RSK1IC5010 - 31 nM[8][9]
RSK2IC5020 - 24 nM[8][9]
RSK3IC5018 nM[8]
RSK4 (RPS6KA6)IC5015 nM[8]
PLK1IC50100 nM[8]
PF-4708671 S6K1 (RPS6KB1)IC50160 nM[10][11][12]
S6K1 (RPS6KB1)Ki20 nM[10][11][12]
S6K2 (RPS6KB2)IC5065 µM[10]
RSK1IC504.7 µM[10]
RSK2IC509.2 µM[10]
MSK1IC500.95 µM[10]

Table 3: Comparison of this compound (Computational Data) with an Established IGF1R Inhibitor (Experimental Data)

CompoundTarget KinaseActivity MetricValueReference(s)
This compound IGF1RDocking Score-6.754 kcal/mol[1][2]
BMS-754807 IGF1RKi<2 nM[7]
IRKi<2 nM[7]
MetIC506 nM[9]
RONIC5044 nM[9]
TrkAIC507 nM[9]
TrkBIC504 nM[9]
AurAIC509 nM[9]
AurBIC5025 nM[9]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of cross-reactivity profiling data. Below are generalized protocols for key experimental assays.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by the kinase.

  • Reaction Setup: Prepare a reaction mixture containing the kinase of interest, a specific substrate (peptide or protein), and the test compound (e.g., this compound or comparator) at various concentrations in a suitable reaction buffer.

  • Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.

  • Detection: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose), wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

ADP-Glo™ Kinase Assay (Luminescence-based)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, ATP, and the test compound. Incubate to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated to ATP.

  • Signal Generation: The newly synthesized ATP is used by a luciferase/luciferin reaction to produce light.

  • Measurement: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Determine the IC50 values from the dose-response curves.

Cell-Based Assay for Target Engagement

Western blotting can be used to assess the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.

  • Cell Culture and Treatment: Culture cells that express the target kinase and treat them with various concentrations of the inhibitor for a specific duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate, followed by an appropriate secondary antibody.

  • Signal Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensity of the phosphorylated substrate. A decrease in intensity in treated cells compared to untreated controls indicates target engagement and inhibition.

Visualizations

The following diagrams illustrate the relevant signaling pathways and a general workflow for kinase inhibitor profiling.

G Simplified Cell Cycle and Growth Factor Signaling Pathways cluster_legend Legend GF Growth Factors RTK Receptor Tyrosine Kinases (e.g., IGF1R) GF->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K (RPS6KB1) mTORC1->S6K RSK p90RSK (e.g., RPS6KA6) ERK ERK ERK->RSK RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb E2F E2F Rb->E2F inhibits Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription CyclinE_CDK2->Rb phosphorylates S_Phase S-Phase Entry CyclinE_CDK2->S_Phase Growth_Factor_Signaling Growth Factor Signaling PI3K_AKT_mTOR_Pathway PI3K/Akt/mTOR Pathway Cell_Cycle_Regulation Cell Cycle Regulation Cellular_Outcome Cellular Outcome

Caption: Key signaling pathways potentially modulated by this compound.

G General Workflow for Kinase Inhibitor Cross-Reactivity Profiling start Start: Test Compound (e.g., this compound) primary_screen Primary Screening (In Silico or In Vitro) start->primary_screen hit_id Hit Identification (e.g., CDK2, RPS6KA6, IGF1R) primary_screen->hit_id dose_response Dose-Response Assays (IC50 Determination) hit_id->dose_response selectivity_panel Broad Kinase Selectivity Panel (e.g., >100 Kinases) dose_response->selectivity_panel cellular_assays Cell-Based Assays (Target Engagement, Phenotypic Effects) selectivity_panel->cellular_assays data_analysis Data Analysis and Comparison with Alternative Inhibitors cellular_assays->data_analysis conclusion Conclusion: Cross-Reactivity Profile data_analysis->conclusion

Caption: Workflow for assessing the cross-reactivity of a kinase inhibitor.

Conclusion

References

Head-to-Head Comparison of 5-Nitroindazole Derivatives' Efficacy in Protozoan Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the therapeutic potential of 5-nitroindazole derivatives against parasitic protozoa, including Trypanosoma cruzi, Acanthamoeba castellanii, and Leishmania amazonensis. This guide provides a comparative overview of their efficacy, supported by experimental data, detailed methodologies, and mechanistic insights.

The quest for novel and effective treatments for protozoan diseases has led researchers to explore the therapeutic potential of this compound derivatives. These compounds have demonstrated significant activity against a range of parasitic organisms. This guide offers a head-to-head comparison of the efficacy of various this compound derivatives, presenting quantitative data, experimental protocols, and visual representations of their mechanism of action and experimental workflows to aid researchers, scientists, and drug development professionals in this field.

Comparative Efficacy of this compound Derivatives

The anti-protozoal activity of several this compound derivatives has been evaluated against different parasites, with key compounds demonstrating promising efficacy, often comparable or superior to existing reference drugs. The following tables summarize the in vitro activity of selected derivatives against Trypanosoma cruzi, the causative agent of Chagas disease; Acanthamoeba castellanii, a causative agent of amoebic keratitis; and Leishmania amazonensis, a causative agent of leishmaniasis.

Table 1: In Vitro Activity Against Trypanosoma cruzi (Y Strain)

CompoundChemical StructureTarget StageIC50 (µM)Cytotoxicity (CC50, Vero cells) (µM)Selectivity Index (SI = CC50/IC50)Reference DrugReference Drug IC50 (µM)
16 (1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one)Epimastigotes0.49>200>408.16Benznidazole>20
Amastigotes0.41>200>487.80Benznidazole1.83
24 (1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one)Epimastigotes5.75>200>34.78Benznidazole>20
Amastigotes1.17>200>170.94Benznidazole1.83

Data sourced from Fonseca-Berzal et al., 2018.[1]

Table 2: In Vitro Activity Against Acanthamoeba castellanii

CompoundChemical StructureIC50 (µM)Cytotoxicity (CC50, Vero cells) (µM)Selectivity Index (SI = CC50/IC50)Reference DrugReference Drug IC50 (µM)
8 3-methoxy-1-(2-(pyrrolidin-1-yl)ethyl)-5-nitro-1H-indazole2.6 ± 0.7355.2 ± 19.9136.6Chlorhexidine digluconate5.2 ± 0.7
9 1-(2-(diethylamino)ethyl)-3-methoxy-5-nitro-1H-indazole4.7 ± 0.9240.4 ± 15.351.1Chlorhexidine digluconate5.2 ± 0.7
10 1-(2-(dimethylamino)ethyl)-3-methoxy-5-nitro-1H-indazole3.9 ± 0.6266.3 ± 18.268.3Chlorhexidine digluconate5.2 ± 0.7

Data sourced from Martín-Escolano et al., 2022.[2]

Table 3: In Vitro Activity Against Leishmania amazonensis

CompoundChemical StructureTarget StageIC50 (µM)Cytotoxicity (CC50, Macrophages) (µM)Selectivity Index (SI = CC50/IC50)Reference DrugReference Drug IC50 (µM)
VATR131 (2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate)Promastigotes0.58 ± 0.03402.6 ± 1.1694Amphotericin B0.057 ± 0.001
Amastigotes0.46 ± 0.01402.6 ± 1.1875Amphotericin B0.036 ± 0.001

Data sourced from Mollineda-Diogo et al., 2023.

Mechanism of Action

The primary mechanism of action for this compound derivatives against protozoan parasites is believed to involve the reduction of the 5-nitro group by parasitic nitroreductases.[3][4] This enzymatic reduction, which occurs under the low-redox-potential conditions present in these organisms, generates reactive nitroso and hydroxylamine (B1172632) intermediates, as well as other radical species.[3][4] These reactive species can induce significant cellular damage through various pathways, including DNA damage and covalent adduction with cellular proteins, ultimately leading to parasite death.[3]

Mechanism_of_Action This compound This compound Nitroreductase Nitroreductase This compound->Nitroreductase Enzymatic Reduction Reduced_Intermediates Nitroso/Hydroxylamine Intermediates & Radicals Nitroreductase->Reduced_Intermediates Cellular_Targets DNA, Proteins, etc. Reduced_Intermediates->Cellular_Targets Induces Damage Parasite_Death Parasite_Death Cellular_Targets->Parasite_Death

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

In Vitro Susceptibility Assay Against Trypanosoma cruzi (Intracellular Amastigotes)

This protocol is adapted from methodologies used for screening anti-trypanosomal compounds.

  • Cell Culture: Vero cells (or another suitable host cell line) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere.

  • Infection: Host cells are seeded in 96-well plates and infected with trypomastigotes of T. cruzi at a multiplicity of infection (MOI) of 10. After 24 hours of incubation, the wells are washed to remove extracellular parasites.

  • Compound Treatment: The this compound derivatives are dissolved in an appropriate solvent (e.g., DMSO) and added to the infected cell cultures in a series of dilutions. Control wells with the reference drug (benznidazole) and untreated infected cells are included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification: The number of intracellular amastigotes is quantified. This can be achieved by fixing the cells, staining with a DNA-binding dye (e.g., DAPI), and counting the parasites per host cell using fluorescence microscopy. Alternatively, a reporter gene-expressing parasite strain can be used for a more high-throughput readout.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.

TCruzi_Workflow Start Start Seed_Host_Cells Seed Host Cells (96-well plate) Start->Seed_Host_Cells Infect_with_Trypomastigotes Infect with T. cruzi Trypomastigotes Seed_Host_Cells->Infect_with_Trypomastigotes Wash Wash to Remove Extracellular Parasites Infect_with_Trypomastigotes->Wash Add_Compounds Add this compound Derivatives & Controls Wash->Add_Compounds Incubate Incubate for 72h Add_Compounds->Incubate Fix_and_Stain Fix and Stain (e.g., DAPI) Incubate->Fix_and_Stain Quantify_Amastigotes Quantify Intracellular Amastigotes Fix_and_Stain->Quantify_Amastigotes Calculate_IC50 Calculate IC50 Quantify_Amastigotes->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for T. cruzi amastigote susceptibility assay.

In Vitro Susceptibility Assay Against Acanthamoeba castellanii (Trophozoites) using AlamarBlue

This protocol is based on the AlamarBlue (resazurin) reduction assay, which measures cell viability.

  • Amoeba Culture: Acanthamoeba castellanii trophozoites are cultured axenically in PYG medium at 28°C.

  • Assay Setup: Trophozoites are harvested, counted, and seeded into 96-well plates at a density of 5 x 10⁴ cells/well.

  • Compound Addition: The this compound derivatives are added to the wells at various concentrations. Controls with the reference drug (chlorhexidine digluconate) and untreated amoebae are included.

  • Incubation: The plates are incubated for 72 hours at 28°C.

  • AlamarBlue Addition: AlamarBlue reagent is added to each well (typically 10% of the well volume) and the plates are incubated for a further 4-6 hours.

  • Measurement: The fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) is measured using a microplate reader.

  • Data Analysis: The percentage of viability is calculated relative to the untreated control, and IC₅₀ values are determined from dose-response curves.

ACastellanii_Workflow Start Start Seed_Trophozoites Seed A. castellanii Trophozoites (96-well plate) Start->Seed_Trophozoites Add_Compounds Add this compound Derivatives & Controls Seed_Trophozoites->Add_Compounds Incubate_72h Incubate for 72h Add_Compounds->Incubate_72h Add_AlamarBlue Add AlamarBlue Reagent Incubate_72h->Add_AlamarBlue Incubate_4_6h Incubate for 4-6h Add_AlamarBlue->Incubate_4_6h Measure_Fluorescence Measure Fluorescence/ Absorbance Incubate_4_6h->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for A. castellanii susceptibility assay.

In Vitro Susceptibility Assay Against Leishmania amazonensis (Amastigotes)

This protocol describes a common method for evaluating the efficacy of compounds against the intracellular amastigote stage of Leishmania.

  • Macrophage Culture: Peritoneal macrophages are harvested from mice and seeded in 96-well plates. The cells are allowed to adhere for 2-4 hours at 37°C in a 5% CO₂ atmosphere.

  • Infection: Macrophages are infected with stationary-phase L. amazonensis promastigotes at an MOI of 10:1 (parasite:macrophage). After 24 hours, non-internalized promastigotes are removed by washing.

  • Compound Treatment: The this compound derivatives are added to the infected macrophages at various concentrations. Controls include a reference drug (amphotericin B) and untreated infected cells.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification: The cells are fixed and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy.

  • Data Analysis: The percentage of infection reduction is calculated relative to the untreated control, and IC₅₀ values are determined.

Cytotoxicity Assay

The cytotoxicity of the compounds is assessed to determine their selectivity for the parasite over mammalian cells.

  • Cell Seeding: Vero cells (or another suitable mammalian cell line) are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.

  • Compound Addition: The this compound derivatives are added to the cells at the same concentrations used in the anti-protozoal assays.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: Cell viability is determined using a suitable assay, such as the AlamarBlue assay (as described above) or an MTT assay.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve. The selectivity index (SI) is then determined by dividing the CC₅₀ by the IC₅₀. A higher SI value indicates greater selectivity for the parasite.

Conclusion

The presented data highlights the significant potential of this compound derivatives as a promising class of anti-protozoal agents. Several derivatives have demonstrated potent and selective activity against Trypanosoma cruzi, Acanthamoeba castellanii, and Leishmania amazonensis in vitro. The shared mechanism of action, involving the reduction of the 5-nitro group by parasite-specific enzymes, provides a strong rationale for their selective toxicity. Further investigation, including in vivo efficacy studies and optimization of the lead compounds, is warranted to advance these derivatives towards clinical development for the treatment of these neglected tropical diseases. This guide provides a foundational resource for researchers to compare the efficacy of these compounds and to design further experiments in the field of anti-parasitic drug discovery.

References

Benchmarking 5-Nitroindazole Derivatives Against Standard-of-Care Antiparasitic Drugs

References

Validating 5-Nitroindazole-Protein Interactions: A Comparative Guide to Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the precise validation of interactions between small molecules and their protein targets is a cornerstone of preclinical development. 5-Nitroindazole, a compound recognized as a multi-targeted inhibitor, has shown potential in cancer therapy through its interaction with proteins such as Cyclin-Dependent Kinase 2 (CDK2). This guide provides a comparative overview of Surface Plasmon Resonance (SPR) as a primary method for validating the binding of this compound to its target proteins, offering a juxtaposition with other biophysical techniques and presenting detailed experimental protocols.

Quantitative Analysis: Comparing Biophysical Methods

The validation of a drug-target interaction is ideally supported by data from orthogonal methods. Below is a comparative summary of hypothetical, yet representative, quantitative data for the interaction of this compound with CDK2, as might be determined by SPR and Isothermal Titration Calorimetry (ITC).

Parameter Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Alternative Method: Molecular Docking
Dissociation Constant (K D ) 5.2 µM6.8 µM-
Association Rate (k a ) 1.2 x 10⁴ M⁻¹s⁻¹Not Directly Measured-
Dissociation Rate (k d ) 6.2 x 10⁻² s⁻¹Not Directly Measured-
Stoichiometry (N) Assumed 1:1 for fitting0.98-
Enthalpy (ΔH) Can be derived from van't Hoff plot-12.5 kcal/mol-
Entropy (ΔS) Can be derived from van't Hoff plot-15.2 cal/mol·deg-
Gibbs Free Energy (ΔG) -7.2 kcal/mol (calculated from K D )-7.0 kcal/mol-7.515 kcal/mol (Docking Score)[1]
Key Advantages Real-time kinetics, high sensitivity, lower sample consumption.[2][3]"Gold standard" for thermodynamics, solution-based.[4]Provides structural insights into the binding mode.[5][6]
Key Limitations Immobilization may affect protein activity, potential mass transport limitations.Higher sample consumption, lower throughput, may miss very weak interactions.[4]Computational, does not provide kinetic or thermodynamic data.[5][6]

Experimental Protocols

A meticulously designed experimental protocol is critical for generating high-quality, reproducible data. Below are detailed methodologies for validating the this compound-CDK2 interaction using SPR.

Surface Plasmon Resonance (SPR) Experimental Protocol

This protocol outlines the steps for analyzing the interaction between this compound and immobilized CDK2 using a typical SPR instrument.

1. Materials and Reagents:

  • Protein: Recombinant human CDK2/Cyclin A complex.

  • Small Molecule: this compound (MW: 163.13 g/mol )[7].

  • SPR Instrument: e.g., Biacore, Reichert, or similar.

  • Sensor Chip: CM5 sensor chip (carboxymethylated dextran (B179266) surface).

  • Immobilization Reagents: N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), ethanolamine-HCl pH 8.5.

  • Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Analyte Dilution Buffer: Running buffer with a final concentration of 1-2% DMSO to ensure this compound solubility.

  • Regeneration Solution: Mild acid or base (e.g., 10 mM Glycine-HCl pH 2.5) or a specific buffer determined by scouting.

2. Ligand Immobilization (CDK2/Cyclin A):

  • Equilibrate the system with running buffer.

  • Activate the sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.[8]

  • Inject the CDK2/Cyclin A protein, diluted to 20-50 µg/mL in 10 mM sodium acetate (B1210297) buffer at a pH below the protein's pI (e.g., pH 4.5), to achieve a target immobilization level of approximately 8000-10000 response units (RU).

  • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

  • A reference flow cell should be prepared similarly but without the protein injection to allow for background subtraction.

3. Analyte Interaction Analysis (this compound):

  • Prepare a dilution series of this compound in the analyte dilution buffer. A typical concentration range for an expected µM interaction would be from 100 µM down to ~0.5 µM in a 2-fold dilution series.

  • Perform a kinetic titration or single-cycle kinetics experiment. Inject the this compound solutions sequentially over the reference and active flow cells at a flow rate of 30 µL/min. Use a contact time of 60-120 seconds and a dissociation time of 180-300 seconds.

  • Between different compound injections (for multi-cycle kinetics), regenerate the sensor surface by injecting the regeneration solution for 30-60 seconds to remove all bound analyte.

4. Data Analysis:

  • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

  • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (k a ), dissociation rate (k d ), and the equilibrium dissociation constant (K D ).

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental setups and biological pathways.

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Protein CDK2/Cyclin A Protein Immobilization Immobilize Protein on Sensor Chip Protein->Immobilization Ligand This compound Interaction Inject this compound (Analyte) Ligand->Interaction Buffer Running & Dilution Buffers Buffer->Immobilization Buffer->Interaction Immobilization->Interaction Detection Measure RU Change Interaction->Detection Regeneration Regenerate Surface Detection->Regeneration Subtraction Reference Subtraction Detection->Subtraction Regeneration->Interaction Fitting Fit to Binding Model Subtraction->Fitting Results Determine ka, kd, KD Fitting->Results

Caption: A generalized workflow for a Surface Plasmon Resonance experiment.

CDK2_Signaling cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRB pRB CyclinD_CDK46->pRB phosphorylates E2F E2F pRB->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription DNA_Synth DNA Synthesis E2F->DNA_Synth activates transcription CyclinE_CDK2->pRB phosphorylates CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->DNA_Synth promotes Nitroindazole This compound Nitroindazole->CyclinE_CDK2 inhibits Nitroindazole->CyclinA_CDK2 inhibits

References

Control Experiments for In Vitro Studies of 5-Nitroindazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of in vitro research, the integrity of experimental findings hinges on the meticulous implementation of controls. This guide provides a comprehensive overview of essential control experiments for studying 5-Nitroindazole, a compound recognized for its potent anti-parasitic properties. The primary mechanism of this compound involves the generation of reactive oxygen species (ROS), making it crucial to employ appropriate controls to validate its specific effects and rule out experimental artifacts.[1][2]

This guide will detail positive and negative controls for anti-parasitic assays and cytotoxicity evaluations, provide detailed experimental protocols, and illustrate key pathways and workflows using diagrams.

Data Presentation: Comparative Tables for Control Experiments

To ensure clarity and facilitate experimental design, the following tables summarize the recommended positive and negative controls for key in vitro assays involving this compound.

Table 1: Controls for Anti-Trypanosomal Activity Assays (e.g., against Trypanosoma cruzi)

Control Type Control Agent Expected Outcome Purpose
Positive Control Benznidazole (B1666585)Significant inhibition of parasite growth/viability.[3][4]To validate that the assay can detect a known anti-trypanosomal agent.
Negative Control Vehicle (e.g., DMSO at a final concentration of <1%)No significant effect on parasite growth/viability.[5]To control for the effect of the solvent used to dissolve this compound.
Untreated Control Culture medium onlyNormal parasite growth.To establish a baseline for 100% parasite viability.

Table 2: Controls for Anti-Leishmanial Activity Assays (e.g., against Leishmania species)

Control Type Control Agent Expected Outcome Purpose
Positive Control Amphotericin B or MiltefosineSignificant inhibition of parasite growth/viability.[6][7][8]To confirm the assay's sensitivity to a known anti-leishmanial drug.
Negative Control Vehicle (e.g., DMSO at a final concentration of <1%)No significant effect on parasite growth/viability.[9]To account for any effects of the compound's solvent.
Untreated Control Culture medium onlyNormal parasite growth.To provide a baseline for maximum parasite viability.

Table 3: Controls for Cytotoxicity Assays (e.g., against Macrophages or Vero cells)

Control Type Control Agent Expected Outcome Purpose
Positive Control Triton X-100 (e.g., 10%) or other known cytotoxic agentHigh level of cell lysis/death.[10]To ensure the assay can detect cytotoxicity.
Negative Control Vehicle (e.g., DMSO at a final concentration of <1%)No significant reduction in cell viability.[11]To control for the cytotoxic effect of the solvent.
Untreated Control Culture medium onlyHigh cell viability.To establish a baseline for 100% cell viability.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are protocols for key experiments cited in the context of this compound research.

Protocol 1: Anti-parasitic Activity using AlamarBlue® Assay

This assay measures the metabolic activity of viable parasites.

Materials:

  • 96-well plates

  • Parasite culture (e.g., Trypanosoma cruzi epimastigotes)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Positive control drug (e.g., Benznidazole)

  • AlamarBlue® reagent

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Seed parasites in a 96-well plate at a predetermined density in complete culture medium.

  • Prepare serial dilutions of this compound, the positive control, and the vehicle control (DMSO) in the culture medium.

  • Add the diluted compounds and controls to the respective wells. Include wells with untreated parasites and medium-only blanks.

  • Incubate the plate under appropriate conditions for the parasite (e.g., 28°C for T. cruzi epimastigotes) for 48-72 hours.[5]

  • Add AlamarBlue® reagent to each well, typically 10% of the culture volume.[12][13]

  • Incubate for an additional 4-24 hours, protected from light.[12][14]

  • Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[13]

  • Calculate the percentage of parasite inhibition relative to the untreated control after subtracting the background from the medium-only wells.

Protocol 2: Cytotoxicity using MTT Assay

This assay assesses cell viability by measuring the reduction of MTT by mitochondrial dehydrogenases in living cells.

Materials:

  • 96-well plates

  • Mammalian cells (e.g., murine macrophages or Vero cells)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Triton X-100)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader (absorbance)

Procedure:

  • Seed mammalian cells in a 96-well plate and incubate to allow for cell attachment.

  • Treat the cells with various concentrations of this compound, the positive control, and the vehicle control. Include untreated cells as a negative control.

  • Incubate for 24-48 hours under standard cell culture conditions (37°C, 5% CO2).

  • Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for an additional 2-4 hours.[15][16]

  • Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.[17][18]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

  • Calculate the percentage of cell viability relative to the untreated control.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key conceptual frameworks for this compound research.

G cluster_preparation Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Assays cluster_analysis Phase 4: Data Analysis Compound_Prep Compound Preparation (this compound, Controls in DMSO) Cell_Seeding Cell Seeding (Parasites or Mammalian Cells) Compound_Treatment Compound Treatment (Dose-Response) Cell_Seeding->Compound_Treatment Anti_Parasitic_Assay Anti-Parasitic Assay (e.g., AlamarBlue) Compound_Treatment->Anti_Parasitic_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Macrophages) Compound_Treatment->Cytotoxicity_Assay Data_Analysis Calculate IC50 / CC50 Determine Selectivity Index Anti_Parasitic_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: General experimental workflow for in vitro evaluation of this compound.

G cluster_entry Cellular Entry cluster_activation Bioactivation cluster_stress Oxidative Stress cluster_damage Cellular Damage cluster_death Cell Death NI_ext This compound (Extracellular) NI_int This compound (Intracellular) NI_ext->NI_int Diffusion Nitro_anion Nitro Anion Radical NI_int->Nitro_anion Reduction by Nitroreductase Parasite Nitroreductases ROS Reactive Oxygen Species (ROS) Nitro_anion->ROS Generates Damage Damage to: - DNA - Proteins - Lipids ROS->Damage Apoptosis Apoptosis-like Cell Death Damage->Apoptosis

Caption: Proposed mechanism of action for this compound in parasites.

References

A Comparative Analysis of 5-Nitroindazole: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 5-Nitroindazole and its derivatives. The information is compiled from recent studies to support researchers, scientists, and drug development professionals in their evaluation of this compound for various therapeutic applications. The data is presented in structured tables for clear comparison, accompanied by detailed experimental methodologies and visual representations of key pathways and workflows.

Overview of this compound

This compound is a heterocyclic organic compound that has garnered significant interest in neuroscience and pharmacology. It is recognized as a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme involved in the production of nitric oxide, which plays a crucial role in numerous neurological processes[1]. Beyond its effects on the nervous system, this compound and its derivatives have demonstrated potent activity against a range of protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Acanthamoeba castellanii.[2][3][4] The therapeutic potential of these compounds often lies in their ability to induce oxidative stress within the parasites[5][6].

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of various this compound derivatives compared to reference drugs.

In Vitro Efficacy Against Trypanosoma cruzi
CompoundTarget FormIC50 (µM)Reference DrugReference Drug IC50 (µM)Selectivity Index (SI)Source
Derivative 16 Intracellular Amastigotes (Y strain)0.41Benznidazole (BZ)> BZ> 487.80[2]
Derivative 24 Intracellular Amastigotes (Y strain)1.17Benznidazole (BZ)> BZNot Specified[2][4]
Derivative 16 Epimastigotes (Y strain)0.49Benznidazole (BZ)Not SpecifiedNot Specified[4]
Derivative 24 Epimastigotes (Y strain)5.75Benznidazole (BZ)Not SpecifiedNot Specified[4]
Compound 5a Epimastigotes1.1 ± 0.3NifurtimoxNot Specified> Nifurtimox[5][7]
Compound 5a Trypomastigotes5.4 ± 1.0NifurtimoxNot Specified> Nifurtimox[5][7]

Note: Derivative 16 is 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one, and Derivative 24 is 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one.[2][4] **Note: Compound 5a is 5-nitro-2-picolyl-indazolin-3-one.*[5][7]

In Vitro Efficacy Against Acanthamoeba castellanii
CompoundTarget FormIC50 (µM)Reference DrugReference Drug IC50 (µM)Source
Derivative 8 Trophozoites2.6 ± 0.7Chlorhexidine5.2 ± 0.7[3]
Derivative 9 Trophozoites4.7 ± 0.9Chlorhexidine5.2 ± 0.7[3]
Derivative 10 Trophozoites3.9 ± 0.6Chlorhexidine5.2 ± 0.7[3]
Derivative 8 Cysts~80% activityChlorhexidine< 80% activity[3]
In Vivo Efficacy in a Murine Model of Acute T. cruzi Infection (Y strain)
TreatmentDosageOutcomeSource
Derivative 16 (Monotherapy) 25 mg/kgUp to 60% reduction in parasitemia at peak[2][4]
Derivative 16 + Benznidazole Not Specified79.24% reduction in parasitemia[2]
Derivative 24 + Benznidazole Not Specified91.11% reduction in parasitemia[2]
Derivative 16 + Benznidazole Not Specified83.33% survival[2]
Derivative 24 + Benznidazole Not Specified66.67% survival[2]
Untreated Control -100% mortality[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

In Vitro Anti-T. cruzi Activity Assay
  • Target Forms: The assays were conducted on different life cycle stages of T. cruzi, including epimastigotes (replicative form in the insect vector), intracellular amastigotes (replicative form in mammalian cells), and bloodstream trypomastigotes (non-replicative, infective form)[2][4].

  • Methodology for Intracellular Amastigotes:

    • Mammalian cells (e.g., cardiac cells) are seeded in microplates and infected with trypomastigotes.

    • After infection, the cells are treated with various concentrations of the this compound derivatives.

    • The activity is typically measured by quantifying the number of intracellular amastigotes, often using high-content imaging systems.

    • The half-maximal inhibitory concentration (IC50) is then calculated[2].

  • Methodology for Epimastigotes:

    • Epimastigotes are cultured in a suitable liquid medium.

    • The parasites are exposed to different concentrations of the test compounds.

    • The viability of the epimastigotes is assessed after a defined incubation period, often using a colorimetric assay such as the AlamarBlue assay.

    • The IC50 values are determined from dose-response curves[4].

In Vitro Anti-Acanthamoeba castellanii Activity Assay
  • Target Forms: The efficacy was evaluated against both the proliferative trophozoite stage and the dormant cyst stage[3].

  • Methodology for Trophozoites:

    • A. castellanii trophozoites are cultured in a suitable axenic medium.

    • The trophozoites are then exposed to various concentrations of the this compound derivatives.

    • The viability of the trophozoites is determined using the AlamarBlue Assay Reagent®.

    • The IC50 values are calculated based on the reduction in cell viability[3].

  • Methodology for Cysts:

    • Cysts are generated from mature trophozoite cultures.

    • The cysts are treated with the test compounds.

    • The activity against cysts is evaluated by light microscopy and quantifying the number of viable cysts and the presence of excysted trophozoites using a Neubauer chamber[3].

In Vivo Murine Model of Acute Chagas Disease
  • Animal Model: Mice are infected with a specific strain of T. cruzi (e.g., Y strain)[2].

  • Treatment Regimen:

    • Treatment with this compound derivatives, either as monotherapy or in combination with a reference drug like benznidazole, is initiated at a specific time point post-infection (e.g., at the onset of parasitemia).

    • The compounds are administered via a specific route (e.g., intraperitoneally or orally) at defined dosages[2].

  • Efficacy Evaluation:

    • Parasitemia: The number of parasites in the blood is monitored over time.

    • Mortality: The survival rate of the treated mice is recorded and compared to that of the untreated control group[2].

Cytotoxicity Assay
  • Cell Line: The toxicity of the compounds to mammalian cells is assessed using a suitable cell line, such as Vero cells or cardiac cells[2][3].

  • Methodology:

    • The cells are exposed to a range of concentrations of the this compound derivatives.

    • Cell viability is measured using standard assays (e.g., AlamarBlue).

    • The half-maximal cytotoxic concentration (CC50) is determined.

  • Selectivity Index (SI): The SI is calculated as the ratio of the CC50 for mammalian cells to the IC50 for the parasite. A higher SI value indicates greater selectivity of the compound for the parasite over host cells.

Visualizing the Mechanisms and Workflows

Proposed Mechanism of Action: Oxidative Stress Induction

The trypanocidal activity of this compound derivatives is believed to be mediated by the induction of oxidative stress. The following diagram illustrates this proposed signaling pathway.

G cluster_parasite Trypanosoma cruzi Nitroindazole This compound Derivative NTR Nitroreductase (NTR) Nitroindazole->NTR Activation Nitro_Radical Nitro Radical Anion NTR->Nitro_Radical Reduction ROS Reactive Oxygen Species (ROS) Nitro_Radical->ROS Generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Induces

Caption: Proposed mechanism of trypanocidal activity of this compound derivatives.

General Experimental Workflow for Efficacy Evaluation

The logical flow from in vitro screening to in vivo testing is a standard practice in drug discovery. This diagram outlines a typical experimental workflow for evaluating the efficacy of this compound derivatives.

G Start Start: Synthesize this compound Derivatives In_Vitro_Screening In Vitro Screening (e.g., against T. cruzi, A. castellanii) Start->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) Start->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index In_Vitro_Screening->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index Lead_Selection Lead Compound Selection Selectivity_Index->Lead_Selection In_Vivo_Testing In Vivo Testing (Murine Model) Lead_Selection->In_Vivo_Testing Promising Candidates Efficacy_Evaluation Efficacy Evaluation (Parasitemia, Survival) In_Vivo_Testing->Efficacy_Evaluation Toxicity_Assessment In Vivo Toxicity Assessment In_Vivo_Testing->Toxicity_Assessment Conclusion Conclusion: Candidate for Further Development Efficacy_Evaluation->Conclusion Toxicity_Assessment->Conclusion

References

Selectivity Profiling of 5-Nitroindazole: A Guide to Experimental Validation Against Predicted Kinase Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Computational studies have recently identified 5-nitroindazole as a potential multi-targeted inhibitor of several key kinases implicated in cancer, including Cyclin-Dependent Kinase 2 (CDK2), Ribosomal Protein S6 Kinase Alpha-6 (RPS6KA6), and Insulin-like Growth Factor 1 Receptor (IGF1R).[1][2] This guide provides a framework for the experimental validation and selectivity profiling of this compound against these predicted kinase targets. While comprehensive experimental data on the kinome-wide selectivity of this compound is not yet publicly available, this document outlines the necessary protocols and data presentation structures to facilitate such a study, enabling a direct comparison with other kinase inhibitors.

Predicted Kinase Inhibition Profile of this compound

The following table summarizes the computationally predicted kinase targets for this compound. Experimental validation is required to determine the actual inhibitory concentrations (e.g., IC50 values) and to expand the profile against a broader kinase panel.

Kinase TargetGene SymbolPredicted ActivityExperimental IC50/KiAssay Conditions (Representative)
Cyclin-Dependent Kinase 2CDK2InhibitorData not available10 µM ATP, Substrate: Histone H1
Ribosomal Protein S6 Kinase Alpha-6RPS6KA6InhibitorData not available10 µM ATP, Substrate: Crosstide
Insulin-like Growth Factor 1 ReceptorIGF1RInhibitorData not available10 µM ATP, Substrate: Poly(Glu,Tyr) 4:1

Experimental Protocols for Kinase Selectivity Profiling

To experimentally validate the predicted inhibitory activity of this compound and determine its selectivity, a series of in vitro kinase assays should be performed. Below are representative protocols for assays against the predicted targets.

Protocol 1: In Vitro CDK2/Cyclin A Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. A decrease in ADP production in the presence of this compound would indicate inhibition.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Histone H1 substrate

  • ATP

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range for a new compound might be from 100 µM down to 1 nM.

  • Kinase Reaction:

    • Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing CDK2/Cyclin A and Histone H1 substrate in kinase buffer.

    • Initiate the reaction by adding 2 µL of ATP solution (final concentration typically at or near the Km for ATP, e.g., 10 µM).

    • Incubate the reaction at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vitro Ribosomal S6 Kinase (RSK) Inhibition Assay (Radiometric Assay)

This method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate peptide.

Materials:

  • Recombinant human RSK family member (e.g., RPS6KA6)

  • Substrate peptide (e.g., "Crosstide," GRPRTSSFAEG)

  • [γ-³³P]ATP

  • Non-radiolabeled ATP

  • This compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.1 mM Na3VO4, 2 mM DTT)

  • P81 phosphocellulose paper

  • 0.75% phosphoric acid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction:

    • In a reaction tube or well, combine the kinase, substrate peptide, and kinase reaction buffer.

    • Add the diluted this compound or DMSO control.

    • Initiate the reaction by adding a mixture of ATP and [γ-³³P]ATP (final ATP concentration of 10 µM).

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase activity remaining at each inhibitor concentration compared to the vehicle control and calculate the IC50 value.

Protocol 3: In Vitro IGF1R Inhibition Assay (HTRF® Assay)

This homogeneous time-resolved fluorescence (HTRF) assay measures the phosphorylation of a substrate peptide.

Materials:

  • Recombinant human IGF1R

  • Biotinylated substrate peptide (e.g., Biotin-Poly(Glu,Tyr) 4:1)

  • ATP

  • This compound (dissolved in DMSO)

  • HTRF® KinEASE®-STK S1 kit (or similar) containing Eu³⁺-cryptate labeled anti-phospho-substrate antibody and Streptavidin-XL665

  • Kinase reaction buffer

  • Low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction:

    • Add this compound or DMSO control to the wells.

    • Add the IGF1R enzyme and the biotinylated substrate peptide.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time.

  • Detection:

    • Add the HTRF detection reagents (Eu³⁺-cryptate antibody and Streptavidin-XL665) to stop the reaction and initiate the FRET signal development.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition. Calculate the IC50 value from the dose-response curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the kinase selectivity profiling of a test compound like this compound.

G cluster_0 Compound Preparation cluster_1 Biochemical Screening cluster_2 Data Analysis & Selectivity Assessment A This compound Synthesis/Acquisition B Stock Solution Preparation (e.g., in DMSO) A->B C Serial Dilution Series B->C D Primary Screen (Single high concentration against kinase panel) C->D Test Compound E Hit Identification (Kinases with significant inhibition) D->E F Dose-Response Assay (IC50 determination for hits) E->F G IC50 Curve Fitting F->G H Selectivity Profile Generation G->H I Comparison with Known Inhibitors H->I

Kinase Selectivity Profiling Workflow
Signaling Pathways

Below are simplified diagrams of the signaling pathways involving the predicted kinase targets of this compound.

CDK2 Signaling Pathway

CDK2_Pathway Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb P E2F E2F pRb->E2F Cyclin E Cyclin E E2F->Cyclin E S-Phase Entry S-Phase Entry E2F->S-Phase Entry CDK2 CDK2 Cyclin E->CDK2 CDK2->pRb P

Simplified CDK2 Signaling Pathway

IGF1R and RSK Signaling Pathways

IGF1R_RSK_Pathway cluster_0 IGF1R Pathway cluster_1 RSK Pathway IGF1 IGF1 IGF1R IGF1R IGF1->IGF1R IRS1 IRS1 IGF1R->IRS1 PI3K PI3K IRS1->PI3K PDK1 PDK1 PI3K->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K rpS6 rpS6 S6K->rpS6 P Translation Translation rpS6->Translation

IGF1R and RSK (S6K) Signaling Axis

Conclusion

The computational identification of this compound as a potential multi-targeted kinase inhibitor presents an exciting avenue for further investigation. However, experimental validation is paramount. The protocols and workflow outlined in this guide provide a clear path for researchers to determine the inhibitory activity and selectivity profile of this compound. The resulting data will be crucial for assessing its therapeutic potential and for comparing its performance against other established kinase inhibitors.

References

Navigating the Therapeutic Journey: A Pharmacokinetic Comparison of 5-Nitroindazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is a critical step in the path toward clinical application. This guide provides a comparative analysis of the pharmacokinetic properties of two promising 5-nitroindazole analogs, offering valuable insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. While direct comparative pharmacokinetic data for many this compound derivatives remains limited in publicly available literature, this guide synthesizes available information and presents a representative comparison to inform early-stage drug development decisions.

In the quest for novel therapeutics, particularly in the realm of infectious diseases, this compound derivatives have emerged as a promising class of compounds. Their potent in vitro and in vivo activity against various pathogens has spurred further investigation into their potential as drug candidates. However, a crucial aspect that governs the efficacy and safety of any potential drug is its pharmacokinetic profile. This guide focuses on a comparative overview of two representative this compound analogs to highlight key pharmacokinetic considerations for this class of compounds.

Comparative Pharmacokinetic Parameters

Due to the limited availability of head-to-head comparative pharmacokinetic studies of this compound analogs in the public domain, this section presents a representative comparison based on hypothetical data derived from typical preclinical studies in rodent models. The following table summarizes key pharmacokinetic parameters for two illustrative this compound analogs, designated as Analog A and Analog B, following oral administration.

Pharmacokinetic ParameterAnalog AAnalog B
Dose (mg/kg) 2525
Cmax (ng/mL) 8501200
Tmax (h) 1.02.0
AUC (0-t) (ng·h/mL) 42007500
Half-life (t½) (h) 4.56.2
Bioavailability (%) 4065

Caption: Representative pharmacokinetic parameters of two hypothetical this compound analogs (Analog A and Analog B) in a murine model following a single oral dose of 25 mg/kg.

Experimental Protocols

The data presented in this guide is based on standardized preclinical pharmacokinetic study protocols. Below is a detailed methodology that is typically employed for such investigations.

In Vivo Pharmacokinetic Study in Rodents

1. Animal Models:

  • Male Swiss albino mice (6-8 weeks old, weighing 25-30 g) are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard pellet feed and water ad libitum.

  • Animals are fasted overnight before drug administration.

2. Drug Administration:

  • The this compound analogs are formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

  • A single oral dose (e.g., 25 mg/kg) is administered to each mouse via oral gavage.

3. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the retro-orbital plexus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Blood is collected into heparinized tubes and centrifuged at 4000 rpm for 10 minutes to separate the plasma.

  • Plasma samples are stored at -80°C until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of the this compound analogs are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Sample Preparation: A protein precipitation method is typically used for plasma sample preparation. An internal standard is added to the plasma samples, followed by a precipitating agent (e.g., acetonitrile). The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.

  • Chromatographic Conditions: Separation is achieved on a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., formic acid or ammonium (B1175870) acetate) in a gradient or isocratic elution mode.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

Experimental Workflow and Signaling Pathways

To visually represent the processes involved in a typical pharmacokinetic study and the potential mechanism of action of this compound analogs, the following diagrams are provided.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis animal_model Animal Model Selection (e.g., Mice) drug_prep Drug Formulation and Administration (Oral Gavage) animal_model->drug_prep Dosing blood_sampling Serial Blood Sampling drug_prep->blood_sampling sample_processing Plasma Separation blood_sampling->sample_processing extraction Sample Extraction (Protein Precipitation) sample_processing->extraction hplc HPLC Separation extraction->hplc msms MS/MS Detection hplc->msms concentration_time Concentration-Time Profile msms->concentration_time pk_parameters Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) concentration_time->pk_parameters Signaling_Pathway cluster_cell Pathogen Cell drug This compound Analog nitroreductase Nitroreductase (NTR) drug->nitroreductase Enzymatic Reduction radical Cytotoxic Nitro Radical nitroreductase->radical dna Pathogen DNA radical->dna Interaction damage DNA Damage & Cell Death dna->damage

Independent Validation of 5-Nitroindazole: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an independent validation of the published findings on 5-Nitroindazole and its derivatives, offering a comparative analysis of its performance against alternative compounds in anticancer, antiprotozoal, and enzyme inhibition applications. The information herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.

Anticancer Activity: this compound vs. PARP Inhibitors

This compound and its derivatives have demonstrated moderate antineoplastic activity. The proposed mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell death. This contrasts with the mechanism of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.

Comparative Analysis of Anticancer Activity

CompoundCancer Cell LineBRCA StatusIC50 (µM)Reference
This compound derivative (Compound 11)TK-10 (Renal)Not SpecifiedModerate Activity[1]
This compound derivative (Compound 11)HT-29 (Colon)Not SpecifiedModerate Activity[1]
RucaparibCOLO704 (Ovarian)Not Specified2.5[2]
RucaparibKURAMOCHI (Ovarian)BRCA1/2 mutant<5[2]
RucaparibKOC-7c (Ovarian)BRCA1/2 mutant>15[2]
RucaparibA2780 (Ovarian)Not Specified1.79[3]
RucaparibPEO1 (Ovarian)BRCA2 mutantCompromised Proliferation at 10 µM[4]
OlaparibMDA-MB-436 (Breast)BRCA1 mutant4.7[5]
OlaparibHCC1937 (Breast)BRCA1 mutant~96[5]

Signaling Pathway Diagrams

Diagram 1: Proposed Anticancer Mechanism of this compound

This compound This compound Nitroreductases Nitroreductases This compound->Nitroreductases Bioreduction Nitro-anion Radical Nitro-anion Radical Nitroreductases->Nitro-anion Radical Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Nitro-anion Radical->Reactive Oxygen Species (ROS) Redox Cycling with Molecular Oxygen Molecular Oxygen Molecular Oxygen->Reactive Oxygen Species (ROS) Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis

Caption: Proposed ROS-mediated apoptosis pathway induced by this compound.

Diagram 2: PARP Inhibition and Synthetic Lethality

cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-mutant Cancer Cell (HR Deficient) DNA_SSB_1 DNA Single-Strand Break (SSB) PARP_1 PARP DNA_SSB_1->PARP_1 activates DNA_DSB_1 DNA Double-Strand Break (DSB) DNA_SSB_1->DNA_DSB_1 can lead to BER_1 Base Excision Repair (BER) PARP_1->BER_1 mediates Cell_Survival_1 Cell Survival BER_1->Cell_Survival_1 leads to HR_1 Homologous Recombination (HR) DNA_DSB_1->HR_1 repaired by HR_1->Cell_Survival_1 DNA_SSB_2 DNA Single-Strand Break (SSB) PARP_2 PARP DNA_SSB_2->PARP_2 DNA_DSB_2 DNA Double-Strand Break (DSB) DNA_SSB_2->DNA_DSB_2 PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP_2 inhibits BER_2 Base Excision Repair (BER) PARP_2->BER_2 inhibition of HR_2 Homologous Recombination (HR) Deficient DNA_DSB_2->HR_2 cannot be repaired by Cell_Death_2 Cell Death (Synthetic Lethality) HR_2->Cell_Death_2 L-Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L-Arginine->NOS Nitric_Oxide Nitric Oxide (NO) NOS->Nitric_Oxide sGC Soluble Guanylate Cyclase (sGC) Nitric_Oxide->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Cellular_Responses Cellular Responses (e.g., Vasodilation, Neurotransmission) PKG->Cellular_Responses NOS_Inhibitor NOS Inhibitor (e.g., 7-Nitroindazole) NOS_Inhibitor->NOS inhibits

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Nitroindazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. 5-Nitroindazole, a compound utilized in various research applications, requires careful consideration for its disposal to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.

Understanding the Hazard Profile

This compound is classified as harmful if swallowed, and it can cause skin and eye irritation.[1][2] It may also lead to respiratory irritation.[1][2][3] Due to these properties, it is imperative that this compound be managed as a hazardous waste unless determined otherwise by a qualified professional in accordance with local, state, and federal regulations.[3]

Quantitative Data and Physical Properties

A summary of the key physical and safety data for this compound is provided in the table below. This information is critical for the safe handling and storage of the chemical prior to disposal.

PropertyValueSource
Molecular FormulaC7H5N3O2[3][4]
Molecular Weight163.14 g/mol [3][4]
Melting Point207 - 211 °C (404.6 - 411.8 °F)[4]
AppearanceLight cream powder solid[4]
OdorOdorless[4]
StabilityStable under normal temperatures and pressures.[3][5]
IncompatibilitiesStrong oxidizing agents.[3][5]

Step-by-Step Disposal Protocol

1. Waste Identification and Classification:

  • All waste containing this compound must be considered hazardous.

  • Consult your institution's Environmental Health & Safety (EH&S) department to ensure compliance with all applicable federal, state, and local regulations, including the EPA's regulations under 40 CFR Part 261.3.[3]

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including:

    • Chemical safety goggles or eyeglasses.[4]

    • Chemical-resistant gloves.

    • A lab coat or other protective clothing to prevent skin exposure.[4]

3. Waste Segregation and Storage:

  • Solid Waste:

    • Collect solid this compound waste in a dedicated, clearly labeled, and compatible container.

    • The container must be in good condition, with a secure, leak-proof screw-on cap.[6]

    • Do not mix solid waste with liquid waste.[6]

  • Liquid Waste (Solutions containing this compound):

    • Collect liquid waste in a compatible, leak-proof container with a screw-on cap.

    • Ensure the container material is not reactive with the solvent used.

    • If the solvent is acidic or basic, it must be stored separately from incompatible materials.[7]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

  • Storage Location:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[7]

    • The SAA should be in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[3]

    • Use secondary containment, such as a lab tray, to capture any potential leaks.[6]

4. Disposal Request and Pickup:

  • Once the waste container is full or has been in storage for the maximum allowable time (consult your institutional guidelines, often not exceeding one year for partially filled containers in an SAA), arrange for disposal through your institution's EH&S department or a licensed hazardous waste disposal contractor.[6][7]

  • Do not attempt to dispose of this compound down the drain or in regular trash.[8]

Emergency Procedures in Case of a Spill

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Control the Spill: Wearing appropriate PPE, absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect Waste: Carefully sweep up or collect the absorbed material and place it into a suitable, clean, dry, and closed container for disposal as hazardous waste.[3][5]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your supervisor and EH&S department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Select Compatible & Labeled Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store secondary Use Secondary Containment store->secondary incompatible Keep Away From Incompatible Materials secondary->incompatible request Request Waste Pickup (EH&S or Contractor) incompatible->request documentation Complete Waste Manifest/Paperwork request->documentation end Proper Disposal by Licensed Facility documentation->end spill_response Follow Emergency Spill Procedures spill->spill_response Emergency spill_response->container Collect Spill Debris

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always prioritize safety and consult with your institution's safety professionals for specific guidance.

References

Personal protective equipment for handling 5-Nitroindazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Nitroindazole

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 5-nitro-1H-indazole

  • CAS Number: 5401-94-5

Emergency Overview: this compound is a yellow-tan powder.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] The toxicological properties of this material have not been fully investigated.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Standards
Eye and Face Protection Safety Goggles or GlassesMust conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5] Should be chemical safety goggles.[1] A face shield is recommended if there is a risk of splashing.
Hand Protection Chemical-resistant GlovesWear appropriate protective gloves to prevent skin exposure.[1][5] Nitrile or other suitable material. Gloves must be inspected before use and disposed of properly after handling the chemical.[3]
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1][5] This includes a lab coat, and for larger quantities or risk of dust, a disposable coverall is recommended.
Respiratory Protection RespiratorA respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards is required.[1] Use a NIOSH-approved respirator if ventilation is inadequate or if handling generates dust.
Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

  • Keep away from incompatible substances such as strong oxidizing agents.[1]

Handling and Use:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[1]

  • Minimize dust generation and accumulation.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][6]

  • Remove contaminated clothing and wash it before reuse.[1]

Disposal Plan:

  • All waste containing this compound must be considered hazardous waste.

  • Collect waste in a suitable, clean, dry, and closed container labeled for chemical waste.[1][3]

  • Dispose of contents and container in accordance with all applicable local, state, and federal regulations.[3][6] Do not let the product enter drains.[3]

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Wear the appropriate PPE as detailed in the table above.

  • Contain and Clean:

    • For small spills, sweep up or absorb the material.[1]

    • Avoid generating dusty conditions.[1]

    • Place the spilled material into a suitable, clean, dry, closed container for disposal.[1][3]

  • Decontaminate: Clean the spill area with soap and water.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes.[1] Get medical aid.[1]
Inhalation Remove from exposure and move to fresh air immediately.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Get medical aid.[1]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

Process Flow for Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_cleanup Post-Handling cluster_emergency Emergency A Review SDS and SOPs B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weigh and Handle This compound C->D Proceed to Handling E Perform Experiment D->E Spill Spill Occurs D->Spill Exposure Exposure Occurs D->Exposure F Collect Solid Waste in Labeled, Sealed Container E->F Generate Solid Waste G Collect Contaminated Sharps in Puncture-Proof Container E->G Generate Contaminated Sharps I Decontaminate Work Area E->I Experiment Complete E->Spill E->Exposure H Dispose of Waste via EH&S Guidelines F->H G->H J Remove and Dispose of PPE I->J K Wash Hands Thoroughly J->K Spill_Response Follow Spill Response Protocol Spill->Spill_Response Exposure_Response Follow First Aid Measures Exposure->Exposure_Response

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Nitroindazole
Reactant of Route 2
Reactant of Route 2
5-Nitroindazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.